molecular formula C7H8FN B123937 2-Fluoro-N-methylaniline CAS No. 1978-38-7

2-Fluoro-N-methylaniline

Cat. No.: B123937
CAS No.: 1978-38-7
M. Wt: 125.14 g/mol
InChI Key: LDVAIJZDACHGML-UHFFFAOYSA-N
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Description

2-Fluoro-N-methylaniline, also known as 2-Fluoro-N-methylaniline, is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAIJZDACHGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374600
Record name 2-Fluoro-N-methylaniline
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-38-7
Record name 2-Fluoro-N-methylbenzenamine
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Record name 2-Fluoro-N-methylaniline
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Record name 2-Fluoro-N-methylaniline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-N-methylaniline is a substituted aromatic amine that serves as a critical building block in organic synthesis.[1] Its unique molecular structure, featuring a fluorine atom ortho to the N-methylamino group, imparts distinct electronic properties and reactivity.[2][3] These characteristics make it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of 2-Fluoro-N-methylaniline are summarized below. These data points are essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 1978-38-7[1]
Molecular Formula C₇H₈FN[1][4]
Molecular Weight 125.15 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1]
Purity (Typical) ≥ 98% (GC)[1]
Density 1.1 g/cm³[1]
Refractive Index n20D 1.54[1]
Flash Point 63 °C

Spectroscopic Profile

While detailed experimental spectra were not fully available, computational and reference data provide insight into its spectroscopic characteristics.

Spectroscopic DataDescriptionReference
¹³C NMR Spectral data is available and can be accessed through chemical databases.[4]
Vapor Phase IR A computed vapor phase infrared spectrum is available for reference.[5]

Reactivity and Chemical Behavior

The chemical reactivity of 2-Fluoro-N-methylaniline is largely influenced by the interplay between the electron-donating N-methylamino group and the electron-withdrawing fluorine atom. The fluorine substitution enhances the molecule's reactivity, making it a versatile intermediate for various chemical transformations.[1][2] As an aromatic amine, it readily participates in electrophilic aromatic substitution reactions, with the position of substitution directed by the activating N-methylamino group and the deactivating, ortho-, para-directing fluorine atom.[6] The nucleophilic nitrogen atom is central to its role as a building block in the synthesis of more complex molecules.[7]

Applications in Research and Development

2-Fluoro-N-methylaniline is a crucial intermediate in several high-value chemical industries.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] It is particularly noted for its use in the preparation of drugs targeting neurological disorders and in the development of muscarinic agonists.[1][8] The fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity.[3]

  • Agrochemical Formulations: The compound is utilized in the creation of modern crop protection agents, including herbicides and pesticides.[1][2] The presence of fluorine can enhance the bioactivity of these agrochemicals.[3]

  • Aromatic Compound Synthesis: It is a versatile precursor for producing other complex aromatic compounds, which are essential in the manufacturing of dyes and pigments.[1]

  • Material Science: Researchers are exploring its use in the formulation of advanced polymers and coatings that require specific chemical properties for enhanced performance.[1]

Experimental Protocols

Detailed experimental protocols for reactions involving 2-Fluoro-N-methylaniline are often proprietary. However, a general synthesis procedure has been described in the literature.

Protocol 1: Synthesis of 2-Fluoro-N-methylaniline from 2-Fluoroaniline

This protocol details the N-methylation of 2-fluoroaniline using dimethyl carbonate.

Materials:

  • 2-Fluoroaniline (15 g, 0.1351 mol)

  • Dimethyl carbonate (105 g)

  • Basic molecular sieve NaY (1.5 g, catalyst)

  • 250 ml reaction flask

Procedure:

  • Combine dimethyl carbonate, 2-fluoroaniline, and the NaY catalyst in the reaction flask.[9]

  • Stir the mixture and heat to reflux under normal atmospheric pressure.[9]

  • Maintain the reflux for 11-12 hours. Monitor the reaction progress using Gas Chromatography (GC) until the starting material (2-fluoroaniline) is no longer detected.[9]

  • Once the reaction is complete, cool the mixture to room temperature.[9]

  • Filter the cooled mixture to remove the catalyst.[9]

  • The filtrate is then subjected to rectification under normal pressure to remove the solvent.[9]

  • The final product, N-methyl-o-fluoroaniline, is obtained with a reported GC purity of 99.2% and a yield of 99.4%.[9]

General Synthetic and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of 2-Fluoro-N-methylaniline, which is applicable to the protocol described above and other similar synthetic routes.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Combine Reactants: 2-Fluoroaniline Dimethyl Carbonate Catalyst reaction Heat to Reflux (11-12 hours) start->reaction monitoring Monitor Reaction (via GC) reaction->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete filter Filter to Remove Catalyst cool->filter rectify Rectification to Remove Solvent filter->rectify product Final Product: 2-Fluoro-N-methylaniline rectify->product

Caption: General experimental workflow for synthesis and purification.

Role in Drug Discovery Logical Workflow

The primary value of 2-Fluoro-N-methylaniline in drug development is its function as a molecular building block. The diagram below outlines the logical workflow from this intermediate to a potential drug candidate.

G start Starting Material: 2-Fluoro-N-methylaniline synthesis Chemical Synthesis (e.g., Coupling Reactions) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Logical workflow for using the aniline as a fragment in drug discovery.

Safety and Handling

2-Fluoro-N-methylaniline is associated with several hazards and requires careful handling in a laboratory or industrial setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[10]

Precautionary Measures & First Aid:

  • Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid breathing fumes, and wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]

  • In Case of Contact:

    • Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes.[11][12]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

  • Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11][12] Thermal decomposition may produce toxic gases such as carbon oxides, hydrogen fluoride, and nitrogen oxides.[11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[12]

References

A Comprehensive Technical Guide to 2-Fluoro-N-methylaniline (CAS 1978-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-N-methylaniline, with CAS number 1978-38-7, is a fluorinated aromatic amine that serves as a versatile and crucial intermediate in the synthesis of a wide array of chemical compounds.[1] Its unique molecular structure, featuring a fluorine atom ortho to a methylated amino group on a benzene ring, imparts distinct reactivity and properties that are highly valued in various industrial and research applications. This technical guide provides an in-depth overview of the core chemical and physical properties, a detailed synthesis protocol, and known applications of 2-Fluoro-N-methylaniline, with a particular focus on its role in pharmaceutical and agrochemical development. All quantitative data are presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

2-Fluoro-N-methylaniline is typically a colorless to light yellow liquid under standard conditions.[1] The presence of the fluorine atom significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.[1]

Table 1: General and Physical Properties of 2-Fluoro-N-methylaniline

PropertyValueReference
CAS Number 1978-38-7[1][2]
Molecular Formula C₇H₈FN[1][2]
Molecular Weight 125.15 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.1 g/mL[1]
Boiling Point 87-88 °C at 20 mmHg
Refractive Index (n20D) 1.54[1]
Purity (typical) ≥ 98% (GC)[1]
Storage Conditions Room Temperature[1]

Table 2: Chemical Identifiers for 2-Fluoro-N-methylaniline

IdentifierValueReference
IUPAC Name 2-fluoro-N-methylaniline[2]
InChI InChI=1S/C7H8FN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3[2]
InChIKey LDVAIJZDACHGML-UHFFFAOYSA-N[2]
SMILES CNC1=CC=CC=C1F[2]
PubChem CID 2759010[1][2]
MDL Number MFCD00028030[1]

Synthesis of 2-Fluoro-N-methylaniline

A common and effective method for the synthesis of 2-Fluoro-N-methylaniline involves the methylation of 2-fluoroaniline. The following protocol is based on a procedure utilizing dimethyl carbonate as the methylating agent.

Experimental Protocol: Synthesis from 2-Fluoroaniline

Materials:

  • 2-Fluoroaniline (o-fluoroaniline)

  • Dimethyl carbonate

  • Basic molecular sieve NaY (catalyst)

  • 250 mL reaction flask

  • Stirring apparatus

  • Heating mantle with reflux condenser

  • Filtration apparatus

  • Rectification column (20-30 cm)

Procedure:

  • To a 250 mL reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of the basic molecular sieve NaY catalyst.[3]

  • Stir the mixture and heat it to reflux under normal pressure.

  • Maintain the reflux for 11-12 hours. The progress of the reaction should be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is no longer detected.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the solvent (excess dimethyl carbonate).[3]

  • The final product, 2-Fluoro-N-methylaniline, is obtained with a high purity (e.g., 99.2% by GC) and in high yield (e.g., 99.4%).[3] A minor by-product, N,N-dimethyl-2-fluoroaniline, may be present in small amounts (e.g., 0.29%).[3]

Synthesis_Workflow Reactants 2-Fluoroaniline + Dimethyl Carbonate + NaY Catalyst Reaction Reflux (11-12 hours) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Rectification Rectification (Remove Solvent) Filtration->Rectification Product 2-Fluoro-N-methylaniline Rectification->Product

A schematic overview of the synthesis process for 2-Fluoro-N-methylaniline.

Purification and Analysis

Purification

As described in the synthesis protocol, rectification (distillation) is a primary method for purifying 2-Fluoro-N-methylaniline, particularly for removing lower-boiling point impurities and the solvent.[3] For the removal of other impurities, column chromatography is a standard technique.

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is commonly used for the separation of aniline derivatives. The specific ratio would need to be determined empirically, for example, by using thin-layer chromatography (TLC).

Analytical Methods

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal analytical techniques for determining the purity of 2-Fluoro-N-methylaniline and for identifying by-products.

General GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-1MS or DB-5MS, is typically suitable for the separation of aniline derivatives.

  • Carrier Gas: Helium

  • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 250-300 °C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.

Spectroscopic Data

Table 3: Spectroscopic Data References for 2-Fluoro-N-methylaniline

Spectroscopic TechniqueAvailability/Reference
¹H NMR & ¹³C NMR Data available on PubChem and other chemical databases.[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum is available on SpectraBase.[4]
Mass Spectrometry (MS) GC-MS data is available on PubChem.[2]

Applications in Research and Development

2-Fluoro-N-methylaniline is a key intermediate in several sectors, most notably in the pharmaceutical and agrochemical industries.[1]

  • Pharmaceutical Development: This compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] It is particularly noted for its application in the development of drugs targeting neurological disorders.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

  • Agrochemical Formulations: It serves as a building block for the creation of herbicides and pesticides.[1]

  • Dyes and Pigments: The aromatic amine structure makes it a suitable precursor for various dyes and pigments.[1]

  • Material Science: It is used in the formulation of advanced materials, including polymers and coatings.[1]

Applications Core 2-Fluoro-N-methylaniline (CAS 1978-38-7) Pharma Pharmaceuticals (e.g., Neurological Drugs) Core->Pharma Agro Agrochemicals (Herbicides, Pesticides) Core->Agro Dyes Dyes and Pigments Core->Dyes Materials Material Science (Polymers, Coatings) Core->Materials

Key application areas of 2-Fluoro-N-methylaniline.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature that specifically details the involvement of 2-Fluoro-N-methylaniline in defined signaling pathways. Its role is primarily described as a synthetic intermediate, and the biological activity is associated with the final, more complex molecules that are synthesized from it. Research into the biological effects of N-methylaniline derivatives is ongoing, but specific pathway interactions for this particular compound have not been elucidated in the reviewed literature.

Safety and Handling

2-Fluoro-N-methylaniline is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Fluoro-N-methylaniline is a valuable and versatile chemical intermediate with a significant role in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its well-defined properties and established synthesis route make it a readily accessible building block for researchers and developers. While its direct biological activity and involvement in signaling pathways are not yet well-documented, its importance as a precursor to bioactive molecules is clear. This guide provides a foundational understanding of this compound for professionals in the chemical and life sciences.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-N-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its structural and physicochemical characteristics, spectroscopic profile, and relevant experimental protocols for its synthesis and analysis. Furthermore, it explores its application as a building block in medicinal chemistry, particularly in the context of kinase inhibitor development, and visualizes a representative synthetic workflow.

Core Properties of 2-Fluoro-N-methylaniline

2-Fluoro-N-methylaniline, also known as N-Methyl-2-fluoroaniline, is an aromatic amine whose unique electronic properties, conferred by the presence of a fluorine atom and a methyl group on the aniline scaffold, make it a valuable precursor in organic synthesis.[1] Its enhanced reactivity and stability are advantageous in various chemical transformations.[2]

Physicochemical Data

The key physical and chemical properties of 2-Fluoro-N-methylaniline are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₈FN[3]
Molecular Weight 125.14 g/mol [3]
CAS Number 1978-38-7[3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 87-88 °C at 20 mmHg[4]
Density 1.1 g/mL[2]
Refractive Index (n20/D) 1.5340-1.5390[4]
Purity (Typical) ≥ 98% (GC)[2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)
Storage Conditions Room temperature, in a cool and dark place, under inert gas
Spectroscopic Profile

The structural elucidation of 2-Fluoro-N-methylaniline is supported by various spectroscopic techniques. While specific experimental spectra can be found in databases such as SpectraBase, a summary of expected spectral information is provided below.

TechniquePredicted Key Signals
¹H NMR Signals corresponding to aromatic protons, a singlet for the N-methyl protons, and a broad singlet for the N-H proton are expected. The aromatic region will exhibit complex splitting patterns due to fluorine-hydrogen coupling.
¹³C NMR Distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling. Signals for the N-methyl carbon are also present.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic and aliphatic C-H stretching (2850-3100 cm⁻¹), C=C aromatic ring stretches (1500-1600 cm⁻¹), and a C-F stretch (1100-1200 cm⁻¹).
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 125.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-Fluoro-N-methylaniline.

Synthesis of 2-Fluoro-N-methylaniline

A common and efficient method for the synthesis of 2-Fluoro-N-methylaniline involves the N-methylation of 2-fluoroaniline using dimethyl carbonate.[4]

Materials:

  • 2-Fluoroaniline (o-fluoroaniline)

  • Dimethyl carbonate

  • Basic molecular sieve NaY (catalyst)

  • Reaction flask (250 ml)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rectification column (20-30 cm)

Procedure:

  • To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.135 mol) of 2-fluoroaniline, and 1.5 g of the basic molecular sieve NaY catalyst.[4]

  • Stir the mixture and heat it to reflux under normal pressure.[4]

  • Maintain the reflux for 11-12 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is consumed.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the cooled mixture to remove the catalyst.[4]

  • The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the solvent (excess dimethyl carbonate).[4]

  • The final product, 2-Fluoro-N-methylaniline, is obtained with a typical purity of 99.2% (GC) and a yield of approximately 99.4%. A minor by-product, N,N-dimethyl-2-fluoroaniline (around 0.29%), may also be present.[4]

Analytical Methods

This protocol provides a general method for the analysis of aniline derivatives, which can be adapted for 2-Fluoro-N-methylaniline.[5][6]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column: DB-1MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

Sample Preparation:

  • Prepare a stock solution of 2-Fluoro-N-methylaniline in a suitable solvent (e.g., methanol or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • For samples in an aqueous matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >11 with NaOH, then extract with dichloromethane.[5] Dry the organic extract over anhydrous sodium sulfate.[5]

  • For some applications, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride or heptafluorobutyric anhydride (HFBA) can improve chromatographic performance and sensitivity.[5][7]

GC-MS Conditions (can be optimized):

  • Injector Temperature: 250 °C[6]

  • Oven Temperature Program: Initial temperature of 70 °C (hold for 1 min), ramp to 150 °C at 3 °C/min, then ramp to 280 °C at 10 °C/min.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[8]

  • MS Detector: Electron ionization (EI) mode.

  • Scan Range: m/z 40-400.

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of 2-Fluoro-N-methylaniline (e.g., m/z 125).

For liquid samples like 2-Fluoro-N-methylaniline, Attenuated Total Reflectance (ATR) or transmission cells can be used.[9][10]

ATR-FTIR Procedure:

  • Ensure the ATR crystal (e.g., diamond) is clean.[9]

  • Place a small drop of 2-Fluoro-N-methylaniline directly onto the crystal.[9]

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[10]

  • Clean the crystal thoroughly with a suitable solvent after analysis.

Liquid Transmission Cell Procedure:

  • Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).[10]

  • Introduce a few drops of the neat liquid sample into the cell.[9]

  • Place the cell in the FTIR spectrometer and acquire the spectrum.

  • Thoroughly clean the cell windows with an appropriate solvent after use.[11]

The following is a general procedure for obtaining NMR spectra of aniline derivatives.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-Fluoro-N-methylaniline in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.[12]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: This can be a particularly informative technique for fluorinated compounds, providing a single peak for the fluorine atom with coupling to nearby protons.[12]

Applications in Drug Development

2-Fluoro-N-methylaniline is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1][2] The aniline nitrogen acts as a crucial nucleophile for coupling with heterocyclic scaffolds, such as quinazolines, which are privileged structures in medicinal chemistry due to their ability to bind to the ATP-binding site of kinases.[1]

Role in Kinase Inhibitor Synthesis

The synthesis of many third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a 4-chloroquinazoline derivative.[1] The substitution pattern on the aniline ring is critical for achieving high potency and selectivity for mutant forms of EGFR over the wild-type enzyme, which can reduce off-target effects and improve the therapeutic window of the drug.[1]

While 2-Fluoro-N-methylaniline is a potential candidate for such syntheses, steric hindrance from the ortho-fluoro group can sometimes impede the reaction under standard conditions, as has been observed in some attempts to react it with 4-chloroquinazolines.[13] This highlights the nuanced role of substituent effects in drug design and synthesis.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, indicating the role of 2-Fluoro-N-methylaniline as a key building block.

G General Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Intermediate & Product cluster_3 Further Development chloroquinazoline 4-Chloroquinazoline Derivative snar Nucleophilic Aromatic Substitution (SNAr) chloroquinazoline->snar fluoroaniline 2-Fluoro-N-methylaniline fluoroaniline->snar product 4-(2-Fluoro-N-methylanilino)quinazoline (Potential Kinase Inhibitor Scaffold) snar->product Successful Reaction no_product No Reaction Observed (Steric Hindrance) snar->no_product Unsuccessful Reaction [7] optimization Reaction Condition Optimization product->optimization evaluation Biological Evaluation (Kinase Assays) product->evaluation no_product->optimization optimization->snar Re-attempt

Caption: General synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

This workflow highlights the crucial SNAr step where 2-Fluoro-N-methylaniline is intended to react with a 4-chloroquinazoline derivative. As noted, the ortho-fluoro substituent can present challenges, potentially leading to no reaction under certain conditions.[13] This necessitates further optimization of the reaction conditions or the selection of alternative synthetic routes. Successful synthesis of the 4-anilinoquinazoline scaffold would be followed by biological evaluation to assess its kinase inhibitory activity.

Conclusion

2-Fluoro-N-methylaniline is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly in the realm of drug discovery, is significant. This guide has provided a detailed summary of its key characteristics, along with practical experimental protocols for its synthesis and analysis. The visualized synthetic workflow underscores its potential as a building block for kinase inhibitors while also acknowledging the synthetic challenges that may arise, thereby providing a comprehensive resource for researchers and scientists in the field.

References

An In-depth Technical Guide to 2-Fluoro-N-methylaniline: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthetic applications of 2-Fluoro-N-methylaniline. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents, making it a molecule of significant interest to researchers in organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

2-Fluoro-N-methylaniline, with the CAS number 1978-38-7, is an aniline derivative characterized by a fluorine atom at the ortho position of the benzene ring and a methyl group on the nitrogen atom. This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex structures.[1]

IdentifierValue
Molecular Formula C₇H₈FN[2]
Molecular Weight 125.14 g/mol [2][3]
CAS Number 1978-38-7[2]
Appearance Colorless to pale yellow liquid[1]
Density 1.1 g/mL[3]
Boiling Point 180.3 °C at 760 mmHg[3]
Flash Point 62.9 °C[3]
Refractive Index 1.54

Spectroscopic Data

Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~6.8 - 7.2MultipletAromatic Protons (4H)
~3.6SingletNH Proton (1H)
~2.8SingletN-CH₃ Protons (3H)

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~150 - 155 (d, J ≈ 240 Hz)C-F
~137 (d, J ≈ 10 Hz)C-N
~115 - 125Aromatic CH
~112 (d, J ≈ 20 Hz)Aromatic CH
~31N-CH₃

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3400 - 3450N-H Stretch
~3000 - 3100Aromatic C-H Stretch
~2800 - 3000Aliphatic C-H Stretch
~1600 - 1620Aromatic C=C Stretch
~1200 - 1300C-N Stretch
~1100 - 1200C-F Stretch

Mass Spectrometry Fragmentation

m/zInterpretation
125Molecular Ion (M⁺)
110[M - CH₃]⁺
95[M - CH₃ - F]⁺ or [M - CH₂NH]⁺

Experimental Protocols

Synthesis of 2-Fluoro-N-methylaniline

A common laboratory-scale synthesis of 2-Fluoro-N-methylaniline involves the methylation of 2-fluoroaniline. One documented method utilizes dimethyl carbonate as the methylating agent.[4]

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate

  • Basic molecular sieve NaY (catalyst)

  • 250 mL reaction flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rectification column (20-30 cm)

Procedure:

  • To a 250 mL reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of the basic molecular sieve NaY catalyst.[4]

  • Stir the mixture and heat to reflux under normal pressure.[4]

  • Maintain the reflux for 11-12 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is consumed.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the mixture to remove the catalyst.[4]

  • The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the solvent (dimethyl carbonate).[4]

  • The final product, 2-Fluoro-N-methylaniline, is obtained with a high purity (e.g., 99.2% by GC) and in high yield (e.g., 99.4%).[4]

Applications in Drug Development

2-Fluoro-N-methylaniline is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. While a specific drug on the market directly synthesized from 2-Fluoro-N-methylaniline is not prominently documented, its structural motif is present in numerous developmental candidates. Its utility is often in the synthesis of compounds targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.[5][6][7]

Visualized Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor using 2-Fluoro-N-methylaniline as a key intermediate.

experimental_workflow start Start: 2-Fluoro-N-methylaniline step1 Reaction with a heterocyclic electrophile (e.g., chloro-pyrimidine) start->step1 step2 Purification of the intermediate (e.g., column chromatography) step1->step2 step3 Further functionalization or coupling reactions step2->step3 step4 Final purification of the target kinase inhibitor step3->step4 end Characterization and biological screening step4->end

Caption: A generalized experimental workflow for the synthesis of a kinase inhibitor.

EGFR Signaling Pathway

2-Fluoro-N-methylaniline is a precursor to compounds that can inhibit the EGFR signaling pathway. The diagram below provides a simplified overview of this critical cellular pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus Akt Akt PI3K->Akt Akt->Transcription Influences Cell_Growth Cell Proliferation, Survival, etc. Transcription->Cell_Growth Leads to EGF EGF (Ligand) EGF->EGFR Binds

Caption: A simplified diagram of the EGFR signaling pathway.

References

Synthesis of 2-Fluoro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthesis pathways for 2-Fluoro-N-methylaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2][3] This document provides a comprehensive overview of synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Introduction

2-Fluoro-N-methylaniline (CAS: 1978-38-7) is a substituted aniline derivative recognized for its utility in the synthesis of biologically active molecules.[2] The presence of the fluorine atom and the N-methyl group imparts unique electronic and steric properties that are often exploited in the design of novel therapeutic agents.[1][3] This guide focuses on the practical synthesis of this compound, presenting established and potential routes from readily available starting materials.

Core Synthesis Pathways

Two principal synthetic strategies for the preparation of 2-Fluoro-N-methylaniline have been identified: direct N-methylation of 2-fluoroaniline and a multi-step pathway involving the co-production of another chemical entity. A third plausible route, reductive amination, is also discussed based on established methodologies for analogous compounds.

Direct N-methylation of 2-Fluoroaniline with Dimethyl Carbonate

A highly efficient and green chemistry approach involves the direct methylation of 2-fluoroaniline using dimethyl carbonate in the presence of a basic molecular sieve catalyst.[4] This method offers high yield and purity with minimal by-product formation.

Quantitative Data

ParameterValueReference
Starting Material2-Fluoroaniline[4]
Methylating AgentDimethyl Carbonate[4]
CatalystBasic Molecular Sieve NaY[4]
Reaction Time11-12 hours[4]
Yield99.4%[4]
Purity (GC)99.2%[4]
Major By-productN,N-dimethyl o-fluoroaniline (0.29%)[4]

Experimental Protocol

To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of o-fluoroaniline, and 1.5 g of catalyst basic molecular sieve NaY.[4] The mixture is stirred and heated to reflux under normal pressure for 11-12 hours.[4] The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.[4] After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the solvent, yielding 16.79 g of N-methyl o-fluoroaniline.[4]

Process Diagram

Synthesis_Pathway_1 Direct N-methylation of 2-Fluoroaniline A 2-Fluoroaniline C Reaction Mixture A->C B Dimethyl Carbonate B->C D Reflux (11-12h) Catalyst: NaY Molecular Sieve C->D E Crude Product D->E F Filtration E->F G Purified Product F->G H Rectification G->H I 2-Fluoro-N-methylaniline H->I

Caption: Workflow for the synthesis of 2-Fluoro-N-methylaniline via direct N-methylation.

Multi-step Synthesis via Sulfonamide Intermediate

A patented method describes the co-production of N-methyl-2-fluoroaniline and crystalline sulfanilamide.[5] This pathway involves the protection of the amino group of 2-fluoroaniline as a sulfonamide, followed by methylation and subsequent deprotection/ammonolysis.

Experimental Workflow

  • Condensation: o-Fluoroaniline is reacted with p-acetamidobenzenesulfonyl chloride in the presence of an acid-binding agent at room temperature for 2-3 hours to form a substance A.[5]

  • Methylation: Substance A undergoes methylation with a suitable methylating reagent and an alkaline substance at -5 to 0 °C for 2-4 hours.[5]

  • Amino Deprotection: The methylated intermediate is then subjected to amino deprotection at 25-60 °C for 5-30 minutes to yield substance B.[5]

  • Ammonolysis: Finally, substance B is treated with an aminating agent, such as aqueous ammonia, for 4-5 hours to yield N-methyl-2-fluoroaniline and crystalline sulfanilamide.[5]

Logical Relationship Diagram

Synthesis_Pathway_2 Multi-step Co-production Pathway A o-Fluoroaniline + p-Acetamidobenzenesulfonyl chloride B Condensation A->B C Substance A B->C D Methylation C->D E Methylated Intermediate D->E F Amino Deprotection E->F G Substance B F->G H Ammonolysis G->H I 2-Fluoro-N-methylaniline H->I J Crystalline Sulfanilamide H->J

Caption: Logical steps for the co-production of 2-Fluoro-N-methylaniline.

Reductive Amination of 2-Fluoroaniline

While a specific protocol for the reductive amination of 2-fluoroaniline to its N-methyl derivative was not found, this is a common and effective method for N-alkylation of anilines.[6][7][8] A plausible experimental protocol can be adapted from the synthesis of structurally similar compounds, such as 4-Fluoro-2-methoxy-N-methylaniline.[6][9] This pathway would involve the reaction of 2-fluoroaniline with formaldehyde to form an intermediate imine, which is then reduced in situ to the desired product.

Proposed Experimental Protocol

  • In a suitable reaction vessel, dissolve 2-fluoroaniline (1.0 eq) in a solvent such as methanol or dichloromethane.

  • Add aqueous formaldehyde (approximately 1.1 eq).

  • Introduce a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (approximately 1.5 eq), to the mixture in a controlled manner.

  • Stir the reaction at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction, typically with the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-Fluoro-N-methylaniline.

Conceptual Workflow Diagram

Synthesis_Pathway_3 Proposed Reductive Amination Pathway A 2-Fluoroaniline C Imine Formation A->C B Formaldehyde B->C D Intermediate Imine C->D E Reduction (e.g., NaBH4) D->E F Crude Product E->F G Workup & Purification F->G H 2-Fluoro-N-methylaniline G->H

Caption: Conceptual workflow for the synthesis of 2-Fluoro-N-methylaniline via reductive amination.

Conclusion

This guide outlines key synthetic pathways to 2-Fluoro-N-methylaniline. The direct N-methylation using dimethyl carbonate presents a highly efficient and well-documented method with excellent yield and purity.[4] The multi-step co-production route offers an alternative, albeit more complex, approach.[5] Furthermore, reductive amination stands as a viable and widely applicable strategy for the synthesis of this and similar N-methylated anilines. The choice of synthetic route will depend on factors such as desired scale, available reagents and equipment, and purity requirements.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Fluoro-N-methylaniline (CAS No: 1978-38-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The document details the core starting materials, reaction protocols, and quantitative data associated with the most prevalent synthetic pathways.

Introduction

2-Fluoro-N-methylaniline is a substituted aniline derivative whose unique electronic properties, imparted by the fluorine atom, make it a valuable building block in organic synthesis.[1] Its role as an intermediate is particularly noted in the development of active pharmaceutical ingredients (APIs).[2] This guide focuses on two principal and industrially relevant synthetic strategies: the direct N-methylation of 2-fluoroaniline and a two-step approach commencing with the reduction of 1-fluoro-2-nitrobenzene.

Synthetic Pathways Overview

The synthesis of 2-Fluoro-N-methylaniline can be efficiently achieved from two common starting materials: 2-fluoroaniline or 1-fluoro-2-nitrobenzene. The choice of pathway may depend on the availability and cost of the starting material, as well as desired purity and scalability.

  • Pathway 1: N-methylation of 2-Fluoroaniline. This is a direct, single-step approach where the primary amine of 2-fluoroaniline is methylated. Several methylating agents can be employed, with dimethyl carbonate representing a greener and effective option.[3]

  • Pathway 2: Reduction of 1-Fluoro-2-nitrobenzene followed by N-methylation. This two-step route first involves the reduction of the nitro group to a primary amine, yielding 2-fluoroaniline, which is then methylated in a subsequent step to afford the final product.[4][5]

The logical flow of these synthetic routes is illustrated below.

cluster_0 Synthetic Strategies SM1 2-Fluoroaniline PROD 2-Fluoro-N-methylaniline SM1->PROD Direct N-methylation SM2 1-Fluoro-2-nitrobenzene INT1 2-Fluoroaniline SM2->INT1 Reduction INT1->PROD N-methylation

Caption: Core synthetic strategies for 2-Fluoro-N-methylaniline.

Pathway 1: N-methylation of 2-Fluoroaniline

This pathway involves the direct methylation of 2-fluoroaniline. A highly efficient and selective method utilizes dimethyl carbonate as the methylating agent in the presence of a basic catalyst.[3]

Quantitative Data Summary
Starting MaterialMethylating AgentCatalystSolventReaction TimeTemperatureYieldPurity (GC)Ref.
2-FluoroanilineDimethyl carbonateNaY molecular sieveNone (DMC is solvent)11-12 hoursReflux99.4%99.2%[3]
Experimental Protocol: N-methylation with Dimethyl Carbonate[3]
  • Reaction Setup: To a 250 ml reaction flask, add 15 g (0.135 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of basic molecular sieve NaY catalyst.

  • Reaction Conditions: Stir the mixture and heat to reflux under normal pressure. Maintain reflux for 11-12 hours.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is no longer detected.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to rectification under normal pressure using a 20-30 cm column to remove the solvent. The final product, 16.79 g of 2-Fluoro-N-methylaniline, is obtained. The reported purity by GC is 99.2%, with a 0.29% presence of the by-product N,N-dimethyl-2-fluoroaniline.[3]

cluster_1 Workflow: N-methylation of 2-Fluoroaniline A Charge Reactor: - 2-Fluoroaniline - Dimethyl Carbonate - NaY Molecular Sieve B Heat to Reflux (11-12 hours) A->B C Monitor by GC B->C D Cool to Room Temp. C->D Reaction Complete E Filter to Remove Catalyst D->E F Rectification (Distillation) E->F G Product: 2-Fluoro-N-methylaniline F->G

Caption: Experimental workflow for the synthesis of 2-Fluoro-N-methylaniline.

Pathway 2: Synthesis from 1-Fluoro-2-nitrobenzene

This synthetic route involves two key transformations: the reduction of the nitro group and the subsequent N-methylation of the resulting primary amine.

Step 1: Reduction of 1-Fluoro-2-nitrobenzene

The reduction of the nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[5]

Quantitative Data Summary (Reduction Step)
Starting MaterialReducing SystemSolventTemperatureYieldRef.
1-Fluoro-4-nitrobenzeneFe/NH₄ClEthanol/WaterReflux>95%N/A
Substituted NitroaromaticsH₂ / Pd/CMethanol or EthanolRoom Temp.High[5]
1-Fluoro-4-nitrobenzeneTriethoxysilane / Iron CatalystAcetonitrile80 °C82%[6]

*Note: Data for closely related isomers or analogues are provided to illustrate typical conditions and yields as specific data for 1-fluoro-2-nitrobenzene was not detailed in the search results.

Experimental Protocol: Catalytic Hydrogenation of 1-Fluoro-2-nitrobenzene[5]

This protocol is based on established procedures for the reduction of substituted nitroaromatics.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-fluoro-2-nitrobenzene (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount (e.g., 1-5 mol%) of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge the system with an inert gas (e.g., nitrogen), and then introduce hydrogen gas (typically 1-4 atm, or via a balloon).

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-fluoroaniline, which can be used in the next step, often without further purification.

Step 2: N-methylation of 2-Fluoroaniline

The 2-fluoroaniline obtained from Step 1 can then be methylated. For a different approach than Pathway 1, a reductive amination protocol using formaldehyde is described, which is a common method for N-methylation.[4]

Experimental Protocol: Reductive Amination of 2-Fluoroaniline[4]

This protocol is adapted from a general procedure for the N-methylation of a similar compound, 4-fluoro-2-methoxyaniline.

  • Reaction Setup: Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent like methanol. In a separate flask, prepare a solution of formaldehyde by refluxing methanol and paraformaldehyde.

  • Imine Formation: Add the aniline solution to the formaldehyde solution and reflux for approximately 2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and slowly add a reducing agent, such as sodium borohydride.

  • Reaction Completion: Reflux the mixture again for about 1 hour.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to obtain 2-Fluoro-N-methylaniline.

G cluster_2 Workflow: Two-Step Synthesis from 1-Fluoro-2-nitrobenzene A Step 1: Reduction - 1-Fluoro-2-nitrobenzene - H₂, Pd/C - Methanol B Filter Catalyst A->B C Concentrate (Crude 2-Fluoroaniline) B->C D Step 2: N-Methylation - 2-Fluoroaniline - Formaldehyde, NaBH₄ - Methanol C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Product: 2-Fluoro-N-methylaniline F->G

Caption: Two-step synthesis of 2-Fluoro-N-methylaniline.

Alternative Synthetic Strategies

While the two pathways detailed above are common, other modern synthetic methods can also be employed for the synthesis of aryl amines, although specific protocols for 2-Fluoro-N-methylaniline are less commonly reported.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between an aryl halide (like 2-fluorobromobenzene) and an amine (like methylamine).[7] The reaction typically requires a palladium source, a specialized phosphine ligand, and a base.[7]

  • Reductive Amination: In principle, 2-fluoro-N-methylaniline could be formed via the reductive amination of 2-fluorobenzaldehyde with methylamine. This process involves the formation of an imine intermediate, which is then reduced in situ to the target amine.[8]

These methods offer alternative disconnections but may require more specialized catalysts and optimization compared to the more traditional routes.

Conclusion

The synthesis of 2-Fluoro-N-methylaniline is readily achievable through well-established chemical transformations. The direct N-methylation of 2-fluoroaniline using dimethyl carbonate offers a high-yielding and environmentally conscious one-step process. Alternatively, a robust two-step sequence starting from 1-fluoro-2-nitrobenzene provides flexibility in the choice of starting material. The selection of the optimal route will depend on factors including raw material cost, equipment availability, and scale of production. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Profile of 2-Fluoro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-N-methylaniline (CAS No: 1978-38-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Compound Information

IdentifierValue
IUPAC Name 2-Fluoro-N-methylaniline
CAS Number 1978-38-7
Molecular Formula C₇H₈FN
Molecular Weight 125.15 g/mol
Structure Chemical structure of 2-Fluoro-N-methylaniline

Spectroscopic Data

A complete set of publicly available, experimentally verified spectral data for 2-Fluoro-N-methylaniline is not readily accessible in peer-reviewed literature. The following data is a composite of information from spectral databases and analogous compounds. Researchers should consider this information as a reference and are encouraged to acquire experimental data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.9 - 7.2m2HAr-H
~ 6.6 - 6.8m2HAr-H
~ 3.8 (broad s)s1HN-H
~ 2.9s3HN-CH₃

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 101 MHz

While specific peak assignments are not available, a ¹³C NMR spectrum is accessible through spectral databases.[1] The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 2-Fluoro-N-methylaniline would be characterized by the following key absorptions.

Vapor Phase FT-IR Spectral Data [1]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450MediumN-H Stretch
~ 3060MediumAromatic C-H Stretch
~ 2940MediumAliphatic C-H Stretch (CH₃)
~ 1620, 1520StrongC=C Aromatic Ring Stretch
~ 1310StrongC-N Stretch
~ 1240StrongC-F Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data [1]

m/zRelative IntensityAssignment
125High[M]⁺ (Molecular Ion)
110Medium[M-CH₃]⁺
95Medium[M-CH₃-NH]⁺ or [M-HCN-H]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aniline derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 2-Fluoro-N-methylaniline in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single pulse.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single pulse.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy (Neat Liquid)

Sample Preparation:

  • Place a single drop of neat 2-Fluoro-N-methylaniline onto the surface of a KBr or NaCl salt plate.

  • Place a second salt plate on top to create a thin liquid film.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

  • Record a background spectrum of the clean, empty salt plates prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of 2-Fluoro-N-methylaniline (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a synthesized compound like 2-Fluoro-N-methylaniline.

workflow Workflow for Spectroscopic Analysis of 2-Fluoro-N-methylaniline cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Synthesis Synthesis of 2-Fluoro-N-methylaniline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: Spectroscopic analysis workflow for 2-Fluoro-N-methylaniline.

References

The Ascendant Role of Fluorinated Aniline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated aniline derivatives, exploring their diverse biological activities and their immense potential in the development of novel therapeutics. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have positioned these derivatives as privileged scaffolds in the design of potent antimicrobial, anticancer, and enzyme-inhibiting agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Antimicrobial Activity of Fluorinated Aniline Derivatives

Fluorinated anilines have demonstrated significant promise as a new class of antimicrobial agents, exhibiting potent activity against a range of pathogenic bacteria. The introduction of fluorine and other substituents onto the aniline ring can dramatically enhance their efficacy.

Quantitative Data: Antimicrobial Activity

A study investigating the antibacterial effects of various aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified two trifluoro-aniline compounds with notable activity.[1] The minimum inhibitory concentrations (MICs) for these compounds are summarized in the table below.

CompoundChemical NameTarget Organism(s)MIC (µg/mL)Reference
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus, Vibrio harveyi100[1]
ITFMA 2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus, Vibrio harveyi50[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Fluorinated Aniline Derivatives against Vibrio Species.

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial action of trifluoro-anilines such as ACNBF and ITFMA is largely attributed to their ability to disrupt bacterial cell membranes.[1] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2] The hydrophobic nature of the fluorinated groups facilitates their insertion into the lipid bilayer of the bacterial membrane, altering its fluidity and integrity.[3] This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific intracellular metabolic pathways.[4] At a concentration of 100 µg/mL, both ACNBF and ITFMA exhibited bactericidal activity against V. parahaemolyticus within 30 minutes, causing noticeable destruction to the bacterial cell membrane.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The following is a detailed protocol for determining the MIC of a compound using the broth microdilution method.

Materials:

  • Test compound (e.g., ACNBF, ITFMA)

  • Bacterial strain (e.g., Vibrio parahaemolyticus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A single colony of the bacterial strain is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

General workflow for MIC determination.

Anticancer Activity of Fluorinated Aniline Derivatives

The introduction of fluorine into aniline-based scaffolds has yielded a plethora of potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity

A notable example is a fluoro-substituted anilino derivative of hydroxybenzoquinone, which has demonstrated significant cytotoxicity against melanoma cells.[6] The anticancer properties of fluorinated Schiff bases have also been investigated, showing high cytotoxic and antiproliferative effects against lung cancer cells.

CompoundCell LineCancer TypeIC50/LC50 (µg/mL)Reference
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1]benzoquinoneA375Melanoma12.25[6]
Fluorinated Schiff base (compound 6)A549Lung Cancer0.64 µM[7]

Table 2: Cytotoxic Activity of Fluorinated Aniline Derivatives against Cancer Cell Lines.

Signaling Pathway Inhibition: B-RAF in Melanoma

A significant portion of melanomas harbor mutations in the B-RAF gene, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[8] Fluorinated aniline derivatives have been designed to inhibit this mutated B-RAF protein. For instance, a semisynthetic derivative of embelin, 5-(3-chloro-4-trifluoromethoxy phenyl amino)-2-hydroxy-3-undecyl-[1]benzoquinone, has been shown to reduce the expression of B-RAF in melanoma cell lines.[9]

BRAF_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Metastasis Transcription_Factors->Proliferation Inhibitor Fluorinated Aniline Derivative Inhibitor->BRAF Inhibition

Inhibition of the B-RAF signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells)

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[9]

MTT_Workflow cluster_setup Setup cluster_assay Assay cluster_readout Readout Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Fluorinated Aniline Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition by Fluorinated Aniline Derivatives

The unique electronic properties of fluorine make fluorinated anilines attractive candidates for the design of potent and selective enzyme inhibitors. They can form strong interactions with enzyme active sites, leading to the modulation of their catalytic activity.[]

Quantitative Data: Kinase Inhibition

Fluorinated aniline derivatives have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Compound Class/ExampleTarget EnzymeIC50 (µM)Reference
N-(3-ethynyl-2,4-difluorophenyl)sulfonamides (e.g., 3c)B-Raf (V600E)0.068
4-anilinoquinazoline-acylamino derivative (15a)EGFR0.13[11]
4-anilinoquinazoline-acylamino derivative (15a)VEGFR-20.56[11]
Nilotinib analogue (2b)Abl0.0094[7]
Nilotinib analogue (2b)Kit0.0035[7]

Table 3: Inhibitory Activity (IC50) of Fluorinated Aniline Derivatives against Various Kinases.

Signaling Pathway Inhibition: VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several fluorinated anilinoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase.[11]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream_Signaling Akt Akt PI3K->Akt Akt->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream_Signaling->Angiogenesis Inhibitor Fluorinated Aniline Derivative Inhibitor->VEGFR2 Inhibition

Inhibition of the VEGFR-2 signaling pathway.

Synthesis of Key Fluorinated Aniline Derivatives

The synthesis of these biologically active molecules is a critical aspect of their development. Below are outlined synthetic approaches for two of the aforementioned antimicrobial compounds.

Synthesis of 2-iodo-4-trifluoromethylaniline (ITFMA)

A practical route to 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. For 2-iodo-4-(trifluoromethyl)aniline, the corresponding anthranilic acid can be reacted in a suitable solvent like DMSO.

Synthesis of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)

The synthesis of ACNBF can be approached through the nitration of a substituted chlorobenzotrifluoride precursor. For instance, p-chlorobenzotrifluoride can be nitrated using a mixture of nitric acid and sulfuric acid. Subsequent amination can then yield the final product. A clean preparation method involves the nitration of p-trifluoromethyl chlorobenzene with ammonium nitrate using an ionic liquid as both a catalyst and a solvent.

Conclusion

Fluorinated aniline derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their unique properties, conferred by the strategic incorporation of fluorine, have led to the development of potent antimicrobial, anticancer, and enzyme-inhibiting agents. The examples and data presented in this guide underscore the significant potential of these molecules to address unmet medical needs. Further exploration of structure-activity relationships, optimization of pharmacokinetic profiles, and elucidation of detailed mechanisms of action will undoubtedly pave the way for the clinical translation of novel therapeutics based on the fluorinated aniline scaffold.

References

Introduction: The Strategic Importance of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles of fluorine substitution in aniline reactivity.

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic incorporation of fluorine into the aniline scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine's unique characteristics—its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence basicity, lipophilicity, metabolic stability, and binding affinity.[4][5] This guide provides a comprehensive technical overview of the electronic effects, reactivity, and practical applications of fluorinated anilines, complete with quantitative data and detailed experimental protocols.

The Dual Electronic Nature of Fluorine

The influence of a fluorine substituent on the reactivity of the aniline ring is a nuanced interplay of two opposing electronic effects: the inductive effect and the resonance effect.[6]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine is a potent electron-withdrawing group through the sigma (σ) bond framework. This -I effect polarizes the C-F bond, reducing the electron density of the aromatic ring and, consequently, the basicity of the aniline nitrogen.[6][7]

  • Resonance Effect (+R or +M): Fluorine's lone pair electrons can be delocalized into the pi (π) system of the aromatic ring.[6][7] This donation of electron density partially counteracts the strong inductive withdrawal. While the inductive effect generally dominates, making the ring less reactive overall to electrophiles, the resonance effect directs incoming electrophiles to the ortho and para positions.[7]

This duality is critical for understanding the reactivity patterns of fluorinated anilines.

cluster_main Electronic Effects of Fluorine on Aniline Ring F_Sub Fluorine Substituent Inductive Inductive Effect (-I) Through σ-bonds F_Sub->Inductive Electronegativity Resonance Resonance Effect (+R) Through π-system F_Sub->Resonance Lone Pairs Effect1 Strong electron withdrawal Inductive->Effect1 Effect2 Weak electron donation Resonance->Effect2 Outcome1 Decreased electron density on ring Reduced basicity of -NH₂ Effect1->Outcome1 Outcome2 Increased electron density at ortho and para positions Effect2->Outcome2

Caption: Dual electronic effects of fluorine on the aniline ring.

Impact on Physicochemical Properties

Fluorine substitution significantly alters key physicochemical parameters like basicity (pKa) and lipophilicity (logP), which are crucial for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine decreases the electron density on the aniline nitrogen, making its lone pair less available to accept a proton. This results in a lower basicity, which is reflected in a lower pKa value for the conjugate acid.[2] This modulation of pKa is a critical tool in drug design, as it can alter a compound's ionization state in a biological environment, affecting solubility, membrane permeability, and receptor binding.[3][4]

Lipophilicity (logP)

The effect of fluorine on lipophilicity is more complex and position-dependent. While the C-F bond is more lipophilic than a C-H bond, the overall change in the molecule's logP depends on the interplay of electronic effects and solvent interactions.[2][4]

Table 1: Physicochemical Properties of Aniline and Monofluoroanilines

Compound Structure pKa logP
Aniline C₆H₅NH₂ 4.61 0.90
2-Fluoroaniline 2-FC₆H₄NH₂ 3.20 1.15
3-Fluoroaniline 3-FC₆H₄NH₂ 3.50 1.15
4-Fluoroaniline 4-FC₆H₄NH₂ 4.65 1.15

Data sourced from BenchChem.[2]

Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett constants (σ). The positive σ values for fluorine indicate its net electron-withdrawing character.

Table 2: Hammett Substituent Constants (σ) for Fluorine

Constant Value Description
σ_meta_ 0.34 Represents the inductive effect from the meta position.[8][9]

| σ_para_ | 0.06 | Represents the combined (and largely offsetting) inductive and resonance effects from the para position.[8][9] |

Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating, ortho, para-directing group in EAS reactions.[10][11] However, the high reactivity of aniline can lead to challenges such as polysubstitution and oxidation, especially under harsh acidic conditions like nitration.[12]

Fluorine's strong -I effect deactivates the ring towards electrophilic attack, making reactions slower than with aniline itself. Despite this deactivation, the +R effect still directs substitution to the ortho and para positions.[7] To control reactivity and prevent side reactions like protonation of the amino group (which would form a deactivating -NH₃⁺ group), a common strategy is to protect the amine as an acetanilide. This amide is less activating but still directs ortho/para.[12]

cluster_workflow Workflow: Electrophilic Aromatic Substitution of Aniline start Start: (Fluoro)Aniline direct_rxn Direct EAS Reaction (e.g., Nitration, Bromination) start->direct_rxn Direct Path protect Step 1: Protect Amine (Acetylation) start->protect Controlled Path challenge Challenges direct_rxn->challenge outcome1 Oxidation / Tar Formation challenge->outcome1 Harsh conditions outcome2 Polysubstitution challenge->outcome2 High activation outcome3 Meta-product via -NH₃⁺ formation challenge->outcome3 Acidic media acetanilide Acetanilide Derivative (Moderated Reactivity) protect->acetanilide eas_step Step 2: EAS Reaction acetanilide->eas_step product_p Ortho/Para Substituted Product eas_step->product_p deprotect Step 3: Deprotection (Hydrolysis) product_p->deprotect final_product Final Product: Regio-controlled (Fluoro)Aniline deprotect->final_product cluster_snar Mechanism: Nucleophilic Aromatic Substitution (SNAr) Reactants Fluoroaromatic (e.g., p-Nitrofluoroaniline) + Nucleophile (Nu⁻) TS1 Reactants->TS1 Step 1: Nucleophilic Attack (Slow, Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Stabilization Fluorine's strong -I effect stabilizes the negative charge, lowering the energy of this intermediate. Intermediate->Stabilization TS2 Intermediate->TS2 Step 2: Loss of Leaving Group (Fast) Products Substituted Product + F⁻ TS2->Products Aromaticity Restored cluster_drug_design Logical Flow: Fluorine's Impact in Drug Design Start Fluorine Substitution on Aniline Scaffold PhysChem Modulation of Physicochemical Properties Start->PhysChem pka Alters pKa PhysChem->pka logp Adjusts Lipophilicity PhysChem->logp metabolism Blocks Metabolic Sites (Strong C-F Bond) PhysChem->metabolism PK Improved Pharmacokinetics (ADME) pka->PK PD Enhanced Pharmacodynamics pka->PD logp->PK logp->PD metabolism->PK absorption Absorption/ Permeability PK->absorption stability Metabolic Stability (Longer Half-life) PK->stability Outcome Optimized Drug Candidate PK->Outcome binding Binding Affinity (H-bonds, halogen bonds) PD->binding selectivity Target Selectivity PD->selectivity PD->Outcome

References

An In-depth Technical Guide to 2-Fluoro-N-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-N-methylaniline is a key chemical intermediate with significant utility in the synthesis of a wide range of valuable compounds. Its unique structural features, particularly the presence of a fluorine atom and an N-methyl group on the aniline scaffold, impart specific chemical properties that make it a versatile building block in medicinal chemistry, agrochemical development, and material science. This technical guide provides a comprehensive overview of the core literature and reviews on 2-Fluoro-N-methylaniline, detailing its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. All quantitative data is presented in clearly structured tables, and detailed experimental protocols for its synthesis are provided. Furthermore, logical workflows for its synthesis and application are visualized using Graphviz diagrams to facilitate a deeper understanding of its role in chemical research and development.

Core Properties of 2-Fluoro-N-methylaniline

2-Fluoro-N-methylaniline, also known as N-methyl-2-fluoroaniline, is a substituted aniline that serves as a valuable precursor in organic synthesis. The ortho-fluorine substitution influences the electronic properties and reactivity of the aniline ring, while the N-methyl group provides a key structural motif for building more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-N-methylaniline is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 1978-38-7[1][2]
Molecular Formula C₇H₈FN[1][2]
Molecular Weight 125.14 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 87-88 °C at 20 mmHg
Density 1.1 g/mL
Purity (Typical) ≥ 98% (GC)[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-N-methylaniline. While detailed spectra often require access to specialized databases, a summary of expected and reported spectral information is provided in Table 2.

Spectroscopic TechniqueKey Features and ObservationsReference
¹H NMR Aromatic protons in the region of 6.5-7.5 ppm with splitting patterns influenced by the fluorine and methylamino groups. A singlet or doublet for the N-methyl protons around 2.8-3.0 ppm. A broad singlet for the N-H proton.
¹³C NMR Signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JC-F). Signals for the N-methyl carbon.[4]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and a strong C-F stretching band.[4][5]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 125). Fragmentation patterns characteristic of an N-methylaniline structure.[4]

Synthesis of 2-Fluoro-N-methylaniline

The primary synthetic route to 2-Fluoro-N-methylaniline involves the N-methylation of 2-fluoroaniline. Several methods exist for the N-alkylation of anilines, with the choice of reagent and conditions influencing the yield and selectivity of the reaction. A well-documented and efficient method utilizes dimethyl carbonate as a green methylating agent.

Experimental Protocol: N-methylation of 2-Fluoroaniline with Dimethyl Carbonate

This protocol is based on a high-yield synthesis method reported in the literature.

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate

  • Basic molecular sieve NaY (catalyst)

  • Reaction flask (250 mL)

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a 250 mL reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of the basic molecular sieve NaY catalyst.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux under normal pressure with continuous stirring.

  • Maintain the reflux for 11-12 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then subjected to fractional distillation under normal pressure using a 20-30 cm rectification column to remove the excess dimethyl carbonate.

  • The final product, 2-Fluoro-N-methylaniline, is collected.

Results:

  • Yield: 16.79 g (99.4%)

  • Purity (GC): 99.2%

  • By-product (N,N-dimethyl-2-fluoroaniline): 0.29%

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2-Fluoro-N-methylaniline from 2-fluoroaniline and dimethyl carbonate.

Synthesis_Workflow Start Start Materials: - 2-Fluoroaniline - Dimethyl Carbonate - NaY Catalyst Reaction Reaction: - Add reactants and catalyst to flask - Reflux for 11-12 hours Start->Reaction Monitoring Monitoring: - Gas Chromatography (GC) - Check for disappearance of starting material Reaction->Monitoring Monitoring->Reaction Continue reflux Workup Workup: - Cool to room temperature - Filter to remove catalyst Monitoring->Workup Reaction complete Purification Purification: - Fractional distillation of the filtrate - Remove excess dimethyl carbonate Workup->Purification Product Final Product: 2-Fluoro-N-methylaniline Purification->Product Application_Landscape Core 2-Fluoro-N-methylaniline Pharma Pharmaceuticals (e.g., Neurological Drugs) Core->Pharma Agro Agrochemicals (e.g., Herbicides, Pesticides) Core->Agro Dyes Dyes and Pigments Core->Dyes Materials Material Science (e.g., Polymers, Coatings) Core->Materials

References

In-Depth Technical Guide: Safety and Handling of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-N-methylaniline (CAS No. 1978-38-7), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical Identification and Physical Properties

2-Fluoro-N-methylaniline is a fluorinated aromatic amine.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C7H8FN[2]
Molecular Weight 125.14 g/mol [2]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 87-88°C at 20 mmHg[3]
Density 1.1 g/mL[1][3]
Refractive Index 1.5340-1.5390[3]
pKa 3.65 ± 0.10 (Predicted)[3]
Storage Temperature Room temperature, in a cool, dark place is recommended (<15°C)

Hazard Identification and Classification

2-Fluoro-N-methylaniline is classified as a hazardous substance. The GHS classification is summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Flammable Liquids4H227: Combustible liquid

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

  • Avoid breathing vapors or mists. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store under an inert atmosphere.

  • The material is air-sensitive.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are crucial for minimizing exposure.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended.
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone operations.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.
Respiratory Protection If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

PropertyValue
Flash Point 63 °C (145.4 °F)
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical Combustible liquid. In a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be produced.
Special Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Workflow for Handling a 2-Fluoro-N-methylaniline Spill

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Restrict Access start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood) evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material contain->collect dispose Place in a Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area with Soap and Water dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for a 2-Fluoro-N-methylaniline spill.

Toxicological and Ecotoxicological Information

Toxicological Information
  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[5]

  • Reproductive Toxicity: No data available.[6]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[5]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecotoxicological Information
  • Do not allow the product to enter drains, other waterways, or soil.[5]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.

Regulatory Information

This substance is subject to various regulations. Users should consult relevant national and local regulations for full compliance.

  • GHS Hazard Statements: H227, H302, H315, H319, H335.[4]

  • GHS Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

References

Solubility Profile of 2-Fluoro-N-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-N-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide furnishes contextual data from structurally similar molecules, detailed experimental protocols for solubility determination, and a theoretical framework to inform research and development activities.

Introduction to the Solubility of 2-Fluoro-N-methylaniline

2-Fluoro-N-methylaniline (CAS 1978-38-7) is an aniline derivative whose physicochemical properties are critical for its application in organic synthesis.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and for its formulation in final products. The molecular structure, featuring a fluorinated benzene ring and an N-methylated amino group, dictates its polarity and potential for intermolecular interactions, thereby influencing its solubility profile. While specific experimental data is scarce, a qualitative assessment suggests that 2-Fluoro-N-methylaniline is slightly soluble in chloroform and methanol.

Data Presentation: Solubility of Structurally Related Compounds

To provide insight into the likely solubility characteristics of 2-Fluoro-N-methylaniline, the following tables summarize the available data for two structurally related compounds: N-methylaniline and 2-fluoroaniline. These compounds share the core N-methylaniline and 2-fluoroaniline moieties, respectively, and their solubility behavior can offer a valuable proxy.

Table 1: Solubility of N-Methylaniline

SolventSolubilityTemperature (°C)
WaterSlightly soluble (30 g/L)Not Specified
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
ChloroformSolubleNot Specified

Sources:[3][4][5]

Table 2: Solubility of 2-Fluoroaniline

SolventSolubilityTemperature (°C)
Water17 g/L20
EthanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
AcetoneHighly miscibleNot Specified

Sources:[6][7][8][9][10]

The data on N-methylaniline indicates good solubility in common organic solvents such as alcohols, ethers, and chloroform.[3][4][11] Similarly, 2-fluoroaniline is readily soluble in ethanol and ether.[6][8][9] This suggests that 2-Fluoro-N-methylaniline is also likely to be soluble in a range of polar and non-polar organic solvents. The presence of the fluorine atom in 2-fluoroaniline contributes to its polarity.[7]

Experimental Protocols: Determining Solubility

To obtain precise quantitative solubility data for 2-Fluoro-N-methylaniline, experimental measurement is essential. The saturation shake-flask (SSF) method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12][13][14]

Saturation Shake-Flask (SSF) Method

This method measures the equilibrium solubility of a compound in a specific solvent at a constant temperature.[14]

a. Materials and Equipment:

  • 2-Fluoro-N-methylaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with tight-fitting caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

b. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-Fluoro-N-methylaniline to a vial containing a known volume of the chosen organic solvent. The excess solute should be visually apparent to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial or filter the supernatant through a syringe filter appropriate for the solvent used. This step is crucial to prevent undissolved particles from affecting the concentration measurement.

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of 2-Fluoro-N-methylaniline in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.[13][14]

  • Calculation: Calculate the solubility of 2-Fluoro-N-methylaniline in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[15]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the Saturation Shake-Flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A 1. Add excess 2-Fluoro-N-methylaniline to a known volume of solvent B 2. Seal and agitate at constant temperature (24-48h) A->B C 3. Centrifuge or filter to separate solid from supernatant B->C D 4. Dilute a known aliquot of the supernatant C->D E 5. Quantify concentration (e.g., HPLC, UV-Vis) D->E F 6. Calculate Solubility (mg/mL or mol/L) E->F

References

Methodological & Application

Synthesis of 2-Fluoro-N-methylaniline from 2-Fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Fluoro-N-methylaniline, a key intermediate in the production of various pharmaceutical and agrochemical compounds.[1][2] The primary focus is a high-yield method utilizing dimethyl carbonate as a green methylating agent. Alternative methods are also discussed to provide a broader perspective on available synthetic strategies.

Introduction

2-Fluoro-N-methylaniline is a crucial building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its fluorine substitution can significantly influence the biological activity of target molecules.[1] The selective N-methylation of 2-fluoroaniline is a key transformation, and various methods have been developed to achieve this with high efficiency and selectivity. Traditional methods often rely on toxic reagents like methyl halides or dimethyl sulfate, which generate significant waste.[3] Modern approaches focus on greener, more atom-economical alternatives.

Primary Protocol: N-methylation using Dimethyl Carbonate

This protocol details a highly efficient and environmentally friendly method for the N-methylation of 2-fluoroaniline using dimethyl carbonate (DMC) in the presence of a basic molecular sieve catalyst.[4] This method offers excellent yield and purity with minimal byproducts.[4]

Experimental Workflow

Workflow A Reactant Charging B Reflux Reaction (11-12 hours) A->B Heat to reflux C Cooling & Filtration B->C Cool to RT D Solvent Removal (Rectification) C->D Filter catalyst E Product Isolation D->E Collect fraction

Caption: Workflow for the synthesis of 2-Fluoro-N-methylaniline.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
2-Fluoroaniline111.1215 g0.135
Dimethyl Carbonate90.08105 g1.166
Basic Molecular Sieve (NaY)-1.5 g-
Experimental Procedure
  • Reaction Setup: In a 250 ml reaction flask equipped with a reflux condenser and a magnetic stirrer, add 15 g (0.1351 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of basic molecular sieve NaY catalyst.[4]

  • Reaction: Stir the mixture and heat to reflux under normal pressure. Maintain the reflux for 11-12 hours.[4]

  • Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is consumed.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[4]

  • Catalyst Removal: Filter the reaction mixture to remove the molecular sieve catalyst.[4]

  • Purification: The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the solvent (dimethyl carbonate).[4]

  • Product Collection: Collect the fraction at 85-88 °C to obtain the pure N-methyl o-fluoroaniline.[5]

Results
ProductYieldPurity (GC)Byproduct (N,N-dimethyl o-fluoroaniline)
2-Fluoro-N-methylaniline99.4%99.2%0.29%

Data sourced from ChemicalBook.[4]

Alternative Protocols

While the dimethyl carbonate method is highly effective, other N-methylation strategies can be employed, offering different advantages in terms of reagent availability, cost, or reaction conditions.

Reductive Amination with Formaldehyde

Reductive amination is a classic and versatile method for N-methylation. This approach involves the reaction of the primary amine with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the methylamine.

General Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_product Product 2-Fluoroaniline 2-Fluoroaniline 2-Fluoro-N-methylaniline 2-Fluoro-N-methylaniline 2-Fluoroaniline->2-Fluoro-N-methylaniline + Formaldehyde, [H] (Reducing Agent) Formaldehyde Formaldehyde [H] [H]

Caption: General scheme for reductive amination.

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and solvent can influence the reaction's efficiency and selectivity.

Catalytic N-methylation with Methanol

Transition-metal catalyzed N-methylation using methanol as the C1 source is an increasingly popular "borrowing hydrogen" methodology.[6][7] This approach is atom-economical, with water being the only byproduct.[7] Various catalysts based on ruthenium, iridium, and other transition metals have been developed for this purpose.[3][6][7]

General Protocol Outline:

  • A mixture of the aniline, a suitable transition-metal catalyst (e.g., a Ru(II) complex), a base (often a weak base like cesium carbonate), and methanol as the solvent and methylating agent is prepared in a reaction vessel.[6][7]

  • The reaction is typically heated for several hours.[6][7]

  • Upon completion, the product is isolated and purified using standard techniques like chromatography.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Fluoroaniline and 2-Fluoro-N-methylaniline are toxic and should be handled with care.

  • Dimethyl carbonate is flammable.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 2-Fluoro-N-methylaniline from 2-fluoroaniline can be achieved through various methods. The presented primary protocol using dimethyl carbonate offers a green, high-yield, and highly selective route to the desired product. The alternative methods of reductive amination and catalytic N-methylation with methanol provide researchers with additional options to suit different laboratory capabilities and project requirements. Careful selection of the synthetic route and optimization of reaction conditions are crucial for achieving the desired outcome in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for N-Methylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-methylation of 2-fluoroaniline, a key transformation in the synthesis of various pharmaceuticals and fine chemicals.[1] Three distinct methodologies are presented, offering flexibility in reagent choice, reaction conditions, and scalability.

Introduction

N-methylated anilines are crucial building blocks in organic synthesis. The introduction of a methyl group to the nitrogen atom of anilines can significantly alter the pharmacological and physicochemical properties of molecules, making N-methylation a vital step in drug discovery and development. 2-Fluoro-N-methylaniline, in particular, serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients targeting neurological disorders.[1] This application note details three effective methods for the synthesis of N-methyl-2-fluoroaniline: a green chemistry approach using dimethyl carbonate, a catalytic method employing methanol, and a classical two-step formylation-reduction sequence.

Data Presentation

Quantitative data for the described protocols are summarized in the tables below for easy comparison of yields, purity, and reaction conditions.

Table 1: N-Methylation of 2-Fluoroaniline using Dimethyl Carbonate

ParameterValueReference
Starting Material2-Fluoroaniline[2]
Methylating AgentDimethyl Carbonate[2]
CatalystBasic Molecular Sieve NaY[2]
Reaction Time11-12 hours[2]
TemperatureReflux[2]
Yield (after rectification)99.4%[2]
Purity (GC)99.2%[2]
Major By-productN,N-dimethyl o-fluoroaniline (0.29%)[2]

Table 2: Catalytic N-Methylation of Anilines using Methanol (General Conditions)

ParameterValueReference
Starting MaterialAniline (general)[3][4]
Methylating AgentMethanol[3][4]
Catalyst(DPEPhos)RuCl₂PPh₃ or Ni/ZnAlOx-600[3][4]
BaseCs₂CO₃ or NaOH[3][4]
Reaction Time4-24 hours[3][4]
Temperature140-160 °C[3][4]
YieldVaries (up to 93% for aniline)[3]
PurityHigh (substrate dependent)

Table 3: Two-Step N-Methylation via Formylation and Reduction (General Procedure)

StepReagentsSolventTemperatureTimeYield
Formylation 2-Fluoroaniline, Formic Acid, Acetic AnhydrideDiethyl Ether or THF0 °C to RT15-30 minHigh (typically >95%)
Reduction N-formyl-2-fluoroaniline, Lithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)0 °C to Reflux16 hoursGood to Excellent

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate

This method is an environmentally friendly approach that utilizes the low-toxicity reagent dimethyl carbonate.[5][6][7][8]

Materials:

  • 2-fluoroaniline

  • Dimethyl carbonate (DMC)

  • Basic molecular sieve NaY

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Distillation apparatus (20-30 cm rectification column)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15 g (0.135 mol) of 2-fluoroaniline, 105 g of dimethyl carbonate, and 1.5 g of basic molecular sieve NaY.[2]

  • Stir the mixture and heat to reflux under normal pressure.

  • Maintain the reflux for 11-12 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate is then subjected to fractional distillation under normal pressure using a 20-30 cm rectification column to remove the excess dimethyl carbonate.

  • Collect the fraction of N-methyl-2-fluoroaniline. This procedure yields approximately 16.79 g of N-methyl-2-fluoroaniline with a GC purity of 99.2% and a yield of 99.4%.[2]

Protocol 2: Catalytic N-Methylation using Methanol

This protocol is adapted from general methods for the catalytic N-methylation of anilines using methanol as the C1 source.[3][4][9][10] A ruthenium-based catalyst is described here.

Materials:

  • 2-fluoroaniline

  • Anhydrous methanol

  • (DPEPhos)RuCl₂PPh₃ catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Schlenk tube

  • Magnetic stirrer and heating block

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru-catalyst (0.5 mol%), 2-fluoroaniline (1.0 mmol), and cesium carbonate (0.5 mmol).[4]

  • Add 1 mL of anhydrous methanol to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours with vigorous stirring.[4]

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the N-methyl-2-fluoroaniline product.

Protocol 3: Two-Step Synthesis via Formylation and Reduction

This classic two-step approach involves the formation of an N-formyl intermediate, followed by its reduction to the N-methyl product.

Step 1: N-Formylation of 2-Fluoroaniline

This procedure utilizes acetic formic anhydride generated in situ from formic acid and acetic anhydride.[11][12][13][14][15][16]

Materials:

  • 2-fluoroaniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or THF

  • Round-bottom flasks

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in anhydrous diethyl ether.

  • In a separate flask, cool an excess of formic acid (3-5 eq) in an ice bath.

  • Slowly add acetic anhydride (1.5-2.5 eq) to the cooled formic acid with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes to form acetic formic anhydride.[11]

  • Slowly add the freshly prepared acetic formic anhydride solution to the 2-fluoroaniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.[11]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-formyl-2-fluoroaniline.

Step 2: Reduction of N-formyl-2-fluoroaniline

This procedure uses lithium aluminum hydride (LAH) for the reduction of the formamide.[17][18][19][20][21]

Materials:

  • N-formyl-2-fluoroaniline

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Reflux condenser, dropping funnel, and nitrogen inlet

  • Mechanical stirrer and heating mantle

  • Ice bath

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Caution! LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LAH (1.5 eq) in anhydrous THF.[17]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-formyl-2-fluoroaniline (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, remove the ice bath, and reflux the reaction mixture for 16 hours.[17]

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.[17]

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-fluoroaniline. Purify by distillation if necessary.[22][23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep Prepare Reagents and Glassware reaction Combine Reactants: 2-Fluoroaniline, Methylating Agent, Catalyst/Base prep->reaction heating Heat and Stir (Reflux or Elevated Temp) reaction->heating monitoring Monitor Reaction (e.g., by GC/TLC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter (if solid catalyst) cooling->filtration quenching Quench Reaction (e.g., with water) filtration->quenching extraction Liquid-Liquid Extraction quenching->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification_method Purify Product (Distillation or Chromatography) concentration->purification_method analysis Characterize Product (NMR, IR, MS, Purity) purification_method->analysis

Caption: Experimental workflow for the N-methylation of 2-fluoroaniline.

reaction_pathways cluster_dmc Method 1: Dimethyl Carbonate cluster_methanol Method 2: Catalytic Methanol cluster_formylation_reduction Method 3: Formylation-Reduction start 2-Fluoroaniline dmc Dimethyl Carbonate (CH3O)2CO + Base Catalyst start->dmc Reflux methanol Methanol (CH3OH) + Ru or Ni Catalyst + Base start->methanol Heat formylation 1. Formic Acid/ Acetic Anhydride start->formylation product N-Methyl-2-fluoroaniline dmc->product methanol->product formyl_intermediate N-formyl-2-fluoroaniline formylation->formyl_intermediate reduction 2. LiAlH4 formyl_intermediate->reduction reduction->product

Caption: Reaction pathways for the N-methylation of 2-fluoroaniline.

References

Applications of 2-Fluoro-N-methylaniline in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Fluoro-N-methylaniline and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom and the N-methyl group imparts unique electronic properties and steric hindrance, which can significantly influence the pharmacological profile of a molecule, including its metabolic stability, binding affinity, and overall efficacy.

One of the most notable applications of a structurally related compound is in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and acts by reducing inflammation in the lungs. While the direct synthesis from 2-Fluoro-N-methylaniline is not the most commonly cited route, the core structure of Roflumilast highlights the importance of the substituted aniline motif in achieving high-potency PDE4 inhibition. The synthesis of key intermediates for such molecules often involves transformations of fluorinated anilines.

Beyond PDE4 inhibitors, derivatives of 2-fluoro-N-methylaniline are explored in the development of other therapeutic agents, including those targeting neurological disorders. The fluoro-N-methylaniline scaffold can be found in various patented chemical entities, indicating its broad utility in drug discovery programs.

Quantitative Data

The following table summarizes the inhibitory activity of Roflumilast, a key therapeutic agent whose synthesis relies on intermediates derived from fluorinated anilines, against various PDE4 subtypes.

CompoundTargetIC50 (nM)Reference
RoflumilastPDE4A10.7[1]
RoflumilastPDE4A40.9[1]
RoflumilastPDE4B10.7[1]
RoflumilastPDE4B20.2[1]
RoflumilastPDE4 (general)0.11[2]
RoflumilastPDE4 (in human neutrophils)0.8[3]

Experimental Protocols

Synthesis of Roflumilast

The following is a representative, multi-step synthetic protocol for Roflumilast, illustrating the type of chemical transformations where a 2-fluoroaniline derivative would be a critical starting material for a key intermediate.

Step 1: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Intermediate II)

A common precursor for Roflumilast is 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. While various routes exist, a plausible synthesis would start from a substituted fluoronitrobenzene, which can be derived from a corresponding fluoroaniline. The following is a general procedure based on patent literature.

  • Reaction: A solution of 3-cyclopropylmethoxy-4-difluoromethoxy-1-bromobenzene (Compound I) in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C).

  • Metal-Halogen Exchange: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to perform a metal-halogen exchange, generating a lithiated intermediate.

  • Carboxylation: Carbon dioxide (either as a gas or solid dry ice) is introduced into the reaction mixture.

  • Work-up: The reaction is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the carboxylic acid intermediate (Compound II).

Step 2: Synthesis of Roflumilast (Compound III)

  • Activation of Carboxylic Acid: The 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Compound II) is dissolved in a suitable solvent like THF. An activating agent such as pivaloyl chloride or thionyl chloride is added in the presence of a base (e.g., Na2CO3 or K2CO3) to form a mixed anhydride or an acid chloride in situ.

  • Amide Coupling: A solution of 3,5-dichloro-4-aminopyridine in a suitable solvent is then added to the activated carboxylic acid derivative.

  • Reaction Completion and Work-up: The reaction mixture is stirred until completion, which can be monitored by techniques like HPLC. Upon completion, the reaction is worked up by extraction and purification, often involving column chromatography, to yield the final product, Roflumilast.

Visualizations

The following diagrams illustrate the general synthetic workflow for a medicinal chemistry campaign utilizing a building block like 2-fluoro-N-methylaniline and the signaling pathway targeted by the resulting drug, Roflumilast.

Synthetic_Workflow A 2-Fluoro-N-methylaniline (Building Block) B Intermediate Synthesis (e.g., Halogenation, Nitration) A->B C Key Intermediate (e.g., Substituted Benzene) B->C D Coupling Reaction C->D E Crude Product D->E F Purification (e.g., Chromatography) E->F G Final API (e.g., Roflumilast) F->G H Biological Screening (e.g., IC50 determination) G->H

Caption: General workflow in drug discovery using 2-fluoro-N-methylaniline.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) ATP ATP AC Adenylate Cyclase ATP->AC activated by pro-inflammatory stimuli cAMP cAMP AC->cAMP converts PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, LTB4) PKA->Inflammation inhibits Roflumilast Roflumilast Roflumilast->PDE4 inhibits

Caption: Roflumilast inhibits PDE4, leading to anti-inflammatory effects.

References

Application of 2-Fluoro-N-methylaniline in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methylaniline is a key aromatic amine intermediate utilized in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its strategic fluorine substitution enhances the reactivity and biological activity of the resulting compounds, making it a valuable building block in the development of modern crop protection agents.[1][3] This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-N-methylaniline in the synthesis of a specific fungicide, demonstrating a practical application in agrochemical development.

The primary application highlighted is the synthesis of the fungicide Metominostrobin, a strobilurin-type fungicide effective against a range of plant pathogens. The synthesis proceeds through a key intermediate, 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide, which is subsequently elaborated to the final active ingredient.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide and its subsequent conversion to a precursor of the fungicide Metominostrobin.

Table 1: Synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

Reactant 1 (Amount)Reactant 2 (Amount)SolventBaseReaction TimeYield (%)Purity (%)
2-Fluoro-N-methylaniline (1.0 eq)Chloroacetyl chloride (1.1 eq)Tetrahydrofuran (THF)Triethylamine (1.2 eq)4-6 hours9697.1

Table 2: Synthesis of (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (Metominostrobin)

Reactant 1 (Amount)Reactant 2 (Amount)SolventBaseReaction TimeYield (%)Melting Point (°C)
E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (1.0 eq)Dimethyl sulfate (2.0 eq)AcetonePotassium carbonate (3.0 eq)9 hours94.481.5-83

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide

This protocol describes the N-acylation of 2-Fluoro-N-methylaniline with chloroacetyl chloride to produce the key intermediate 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide. This intermediate is a versatile building block for the synthesis of various agrochemicals.

Materials:

  • 2-Fluoro-N-methylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene (or other inert solvent)

  • Round-bottom flask with mechanical stirrer, thermometer, and dropping funnel

  • Water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1.0 equivalent of 2-Fluoro-N-methylaniline and an inert solvent such as toluene.

  • Add 1.2 equivalents of triethylamine to act as an acid scavenger.

  • At room temperature, add 1.1 equivalents of chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture for 4-6 hours.

  • Upon completion of the reaction, add water to the flask to wash the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Remove the solvent from the organic phase under reduced pressure using a rotary evaporator to obtain 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide.

Protocol 2: Synthesis of (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (Metominostrobin)

This protocol outlines the final step in the synthesis of the fungicide Metominostrobin, starting from a precursor that can be derived from 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide.

Materials:

  • E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Toluene

  • 1N Sodium hydroxide solution

  • Round-bottom flask with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol/water)

Procedure:

  • Dissolve 1.0 equivalent of E-2-hydroxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide in acetone in a round-bottom flask.

  • Add 3.0 equivalents of potassium carbonate and 2.0 equivalents of dimethyl sulfate to the solution.

  • Stir the mixture at room temperature for 9 hours.[2]

  • After the reaction is complete, filter the reaction mixture and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting oil in toluene and wash with a 1N aqueous sodium hydroxide solution.

  • Separate the organic layer, wash with water, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide (Metominostrobin).[2]

Mandatory Visualization

Agrochemical_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_precursor Fungicide Precursor Synthesis cluster_final Final Product A 2-Fluoro-N-methylaniline B 2-Chloro-N-(2-fluorophenyl) -N-methylacetamide A->B Acylation with Chloroacetyl Chloride C E-2-hydroxyimino-N-methyl -2-(2-phenoxyphenyl)acetamide B->C Further Elaboration (e.g., Reaction with a phenoxyphenyl derivative) D Metominostrobin (Fungicide) C->D Methylation

Caption: Synthetic pathway from 2-Fluoro-N-methylaniline to the fungicide Metominostrobin.

Experimental_Workflow_Protocol_1 start Start reactants 1. Mix 2-Fluoro-N-methylaniline and Triethylamine in Toluene start->reactants addition 2. Add Chloroacetyl Chloride dropwise reactants->addition reaction 3. Stir for 4-6 hours at room temperature addition->reaction workup 4. Wash with Water reaction->workup extraction 5. Separate Organic Layer workup->extraction evaporation 6. Evaporate Solvent extraction->evaporation product Product: 2-Chloro-N-(2-fluorophenyl) -N-methylacetamide evaporation->product

Caption: Experimental workflow for the synthesis of 2-Chloro-N-(2-fluorophenyl)-N-methylacetamide.

References

2-Fluoro-N-methylaniline: A Key Building Block for Advanced Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-N-methylaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique structural features, particularly the presence of a fluorine atom at the ortho position, significantly influence the physicochemical and biological properties of the resulting drug molecules. The fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] This document provides detailed application notes and protocols for the use of 2-Fluoro-N-methylaniline in the synthesis of pharmaceutically active compounds, with a focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Substituted anilines are fundamental components in the design of various kinase inhibitors.[5] 2-Fluoro-N-methylaniline and its derivatives are particularly valuable in the synthesis of inhibitors targeting kinases implicated in cancer, such as Mer Tyrosine Kinase (MERTK). MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases and is overexpressed in numerous cancers, where it promotes cell survival, proliferation, and resistance to therapy.[1][2][6]

A notable example of a MERTK inhibitor is UNC2025, a potent and orally bioavailable dual inhibitor of MERTK and Fms-like tyrosine kinase 3 (FLT3).[7][8] While the direct synthesis of UNC2025 using 2-Fluoro-N-methylaniline is not explicitly detailed in publicly available literature, the synthesis of structurally related MERTK inhibitors involves the coupling of a substituted aniline with a heterocyclic core, a common strategy where 2-Fluoro-N-methylaniline can be employed.

Quantitative Bioactivity Data

The following table summarizes the in vitro and in vivo bioactivity of UNC2025, a representative MERTK inhibitor whose synthesis can be conceptually based on the reactivity of 2-fluoro-N-methylaniline derivatives.

ParameterValueCell Line/ModelReference
MERTK IC50 0.74 nMBiochemical Assay[5]
FLT3 IC50 0.8 nMBiochemical Assay[5]
Mer Phosphorylation IC50 2.7 nM697 B-ALL cells[5][9]
Colony Formation Inhibition SignificantA549 NSCLC and Molm-14 AML cells[7][10]
In vivo Tumor Growth Inhibition Dose-dependent reductionMice with H2228 or A549 tumors (50 mg/kg, p.o.)[5][9]
Oral Bioavailability 100%Mouse model (3 mg/kg)[7]
Half-life (t1/2) 3.8 hMouse model (3 mg/kg)[7]

Experimental Protocols

Synthesis of 2-Fluoro-N-methylaniline

A common method for the synthesis of 2-Fluoro-N-methylaniline is the methylation of 2-fluoroaniline.[11]

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate

  • Basic molecular sieve (NaY)

  • 250 ml reaction flask

  • Stirrer

  • Heating mantle

  • Rectification column (20-30 cm)

Procedure:

  • To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of NaY molecular sieve catalyst.[11]

  • Stir the mixture and heat to reflux under normal pressure.[11]

  • Maintain the reflux for 11-12 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[11]

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.[11]

  • The filtrate is then subjected to rectification under normal pressure using a 20-30 cm column to remove the solvent.[11]

  • The final product, 2-Fluoro-N-methylaniline, is obtained with a high purity (e.g., 99.2% by GC) and yield (e.g., 99.4%).[11]

General Protocol for the Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

This protocol describes a general synthetic route for a pyrazolo[3,4-d]pyrimidine core, a common scaffold in kinase inhibitors, which can be coupled with 2-Fluoro-N-methylaniline or its derivatives. The Buchwald-Hartwig amination is a powerful method for this C-N bond formation.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • 2-Fluoro-N-methylaniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., KOt-Bu)

  • Anhydrous toluene

  • Microwave reactor (optional)

Procedure:

  • In a reaction vessel, combine 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), 2-Fluoro-N-methylaniline (1.1 equivalents), Pd2(dba)3 (catalytic amount), and XPhos (catalytic amount).

  • Add anhydrous toluene as the solvent and KOt-Bu (1.5 equivalents) as the base.

  • The reaction can be heated conventionally or under microwave irradiation (e.g., 10-30 minutes) to facilitate the cross-coupling.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.

Visualizations

MERTK_Signaling_Pathway Ligand Ligand (e.g., Gas6, Protein S) MERTK MERTK Receptor Ligand->MERTK Activation PI3K PI3K MERTK->PI3K MAPK_Pathway MAPK Pathway (MEK/ERK) MERTK->MAPK_Pathway JAK_STAT JAK/STAT Pathway MERTK->JAK_STAT AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition MAPK_Pathway->Cell_Survival Migration_Invasion Migration & Invasion MAPK_Pathway->Migration_Invasion JAK_STAT->Cell_Survival UNC2025 UNC2025 (MERTK Inhibitor) UNC2025->MERTK Inhibition

Caption: MERTK Signaling Pathway and Inhibition.

Experimental_Workflow Start Starting Materials: - 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine - 2-Fluoro-N-methylaniline Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Reaction_Setup->Coupling Purification Column Chromatography Workup->Purification Product Final Product: N-(2-fluorophenyl)-N-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Purification->Product Analysis Analysis: - NMR - MS - HPLC Product->Analysis

Caption: Synthetic Workflow for a Kinase Inhibitor.

References

Application Notes and Protocols for the Purification of 2-Fluoro-N-methylaniline by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2-Fluoro-N-methylaniline using vacuum distillation. This technique is essential for obtaining high-purity material required for research, development, and manufacturing in the pharmaceutical and chemical industries.[1] The application note outlines the necessary equipment, safety precautions, and a step-by-step procedure for the distillation process. Additionally, it includes data on the physical properties of 2-Fluoro-N-methylaniline and guidance on expected outcomes.

Introduction

2-Fluoro-N-methylaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Commercial grades of this aniline derivative may contain impurities from the manufacturing process or degradation over time.[2] These impurities can include unreacted starting materials, by-products such as N,N-dimethyl o-fluoroaniline, and colored polymeric substances formed through oxidation.[2][3] For many applications, particularly in drug development, a high degree of purity is essential.

Vacuum distillation is a widely used technique to purify liquids with high boiling points or those that are sensitive to thermal decomposition at atmospheric pressure.[2] By reducing the pressure above the liquid, its boiling point is significantly lowered, allowing for distillation at a lower temperature and minimizing the risk of degradation.[2] This method is particularly well-suited for the purification of substituted anilines, which are prone to oxidation and polymerization at elevated temperatures.[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-Fluoro-N-methylaniline is crucial for a successful vacuum distillation.

PropertyValueReference
CAS Number 1978-38-7[4][5]
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.14 g/mol [4]
Appearance Colorless to light yellow transparent liquid[4]
Boiling Point 87-88°C at 20 mmHg[4][6]
87°C at 12 mmHg[7]
Density 1.1 g/mL[4][6]
Refractive Index 1.5340-1.5390[4][6]

Estimated Boiling Points at Various Pressures:

To facilitate the selection of appropriate distillation parameters, the following table provides estimated boiling points of 2-Fluoro-N-methylaniline at various pressures, calculated using a pressure-temperature nomograph.

Pressure (mmHg)Estimated Boiling Point (°C)
1~40-45
5~60-65
10~75-80
15~80-85
50~110-115
100~130-135

Safety and Handling

2-Fluoro-N-methylaniline is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4]

  • Handling: Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[4] Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere.[6]

Vacuum Distillation Specific Hazards:

  • Implosion: Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[9]

  • Bumping: Solutions can bump violently under vacuum. The use of a magnetic stirrer is essential to ensure smooth boiling. Boiling stones are not effective under vacuum.[10]

Experimental Protocol

This protocol is adapted from established procedures for the vacuum distillation of aniline and its derivatives.[2][9]

4.1. Materials and Equipment

  • 2-Fluoro-N-methylaniline (crude)

  • Round-bottom flask (distilling flask)

  • Claisen adapter

  • Thermometer and thermometer adapter

  • Vigreux column (optional, for better separation)

  • Condenser (Liebig or similar)

  • Vacuum adapter

  • Receiving flask(s)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump (capable of reaching at least 20 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the pump)

  • Vacuum grease

  • Glass wool or aluminum foil for insulation

  • Lab jack

4.2. Pre-Distillation Preparation

  • Inspect Glassware: Carefully inspect all glassware for any cracks, chips, or scratches that could lead to failure under vacuum.[9]

  • Clean and Dry: Ensure all glassware is thoroughly clean and dry to prevent contamination.

  • Drying Agent (Optional): If the crude 2-Fluoro-N-methylaniline is suspected to contain water, it can be dried overnight with a suitable drying agent such as anhydrous sodium sulfate or potassium hydroxide, followed by filtration.[2]

4.3. Distillation Apparatus Setup

G cluster_setup Vacuum Distillation Setup Distilling_Flask Distilling Flask with Crude Product & Stir Bar Claisen_Adapter Claisen Adapter Distilling_Flask->Claisen_Adapter Heating_Mantle Heating Mantle on Lab Jack Thermometer Thermometer Claisen_Adapter->Thermometer Top joint Condenser Condenser Claisen_Adapter->Condenser Side arm Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap (Optional) Vacuum_Adapter->Cold_Trap To Vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: Vacuum Distillation Apparatus Workflow.

  • Place a magnetic stir bar in the round-bottom distilling flask.

  • Add the crude 2-Fluoro-N-methylaniline to the distilling flask. Do not fill the flask more than two-thirds full.

  • Assemble the distillation apparatus as shown in the diagram above. A Claisen adapter is recommended to prevent bumping of the crude material into the condenser.[9]

  • Lightly grease all ground glass joints to ensure a good seal.[2][9]

  • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.[9]

  • Place the distilling flask in a heating mantle supported by a lab jack.

  • Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[2]

4.4. Distillation Procedure

  • Start Stirring: Begin stirring the crude 2-Fluoro-N-methylaniline.

  • Apply Vacuum: Turn on the vacuum pump and slowly evacuate the system. The pressure should drop to the desired level (e.g., 20 mmHg).[9] You may observe some bubbling as dissolved gases and volatile impurities are removed.[2]

  • Begin Heating: Once the pressure is stable, begin heating the distilling flask gently with the heating mantle.[9]

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which may contain lower-boiling impurities.

    • Main Fraction: As the temperature rises and stabilizes at the expected boiling point for the measured pressure, switch to a clean receiving flask to collect the purified 2-Fluoro-N-methylaniline. Record the temperature and pressure at which the main fraction is collected.[9]

    • End Fraction: As the distillation slows down, the temperature may rise or fall. Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides or other unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.[9]

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Expected Results

  • Purity: Vacuum distillation should significantly improve the purity of the 2-Fluoro-N-methylaniline. A purity of >99% can be expected, as confirmed by Gas Chromatography (GC) analysis.[3]

  • Yield: The yield of purified product will depend on the initial purity of the crude material. A high recovery yield can be anticipated.

  • Appearance: The purified product should be a colorless to pale yellow liquid.[4] Any dark coloration from polymeric impurities should be removed.[2]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping - No or inadequate stirring. - Heating too rapidly.- Ensure the magnetic stirrer is on and functioning correctly. - Reduce the heating rate.
Inability to reach desired vacuum - Leaks in the system. - Inefficient vacuum pump.- Check all joints and connections for leaks. Re-grease joints if necessary. - Service or replace the vacuum pump.
No distillation at expected temperature - Pressure is higher than indicated. - Thermometer placement is incorrect.- Verify the accuracy of the manometer. - Ensure the thermometer bulb is correctly positioned.
Product solidifies in the condenser - Boiling point is close to the melting point.- Use a wider condenser or an air condenser. The cooling water can be turned off or warmed slightly.

Logical Workflow for Purification

G Start Start: Crude 2-Fluoro-N-methylaniline Preparation Preparation: - Inspect and clean glassware - Optional: Dry with drying agent Start->Preparation Setup Setup Vacuum Distillation Apparatus Preparation->Setup Evacuation Evacuate the System to Desired Pressure Setup->Evacuation Heating Gentle Heating with Stirring Evacuation->Heating Fractionation Collect Fractions: 1. Fore-run (impurities) 2. Main Fraction (pure product) 3. Stop before dryness Heating->Fractionation Shutdown Cooldown and Vent the System Fractionation->Shutdown Analysis Analyze Purity (e.g., GC) Shutdown->Analysis Storage Store Purified Product Under Inert Gas Analysis->Storage End End: High-Purity 2-Fluoro-N-methylaniline Storage->End

Caption: Purification Workflow Diagram.

References

The Strategic Role of 2-Fluoro-N-methylaniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 2-Fluoro-N-methylaniline is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. Its unique structural and electronic properties, conferred by the fluorine and N-methyl substituents, make it a valuable synthon for creating highly potent and selective therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methyl group can influence solubility and steric interactions within the kinase active site. This document outlines the application of 2-Fluoro-N-methylaniline in the synthesis of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors, and provides detailed protocols for their synthesis and evaluation.

Core Application: Synthesis of Anilino-pyrimidine EGFR Inhibitors

A primary application of 2-Fluoro-N-methylaniline is in the synthesis of the anilino-pyrimidine core structure found in numerous EGFR inhibitors. The nitrogen atom of 2-Fluoro-N-methylaniline acts as a potent nucleophile in reactions with chloro-substituted pyrimidines, a common strategy for constructing the hinge-binding motif of these inhibitors. This reaction, typically a nucleophilic aromatic substitution (SNAr), forms a crucial covalent bond that anchors the inhibitor to the kinase's ATP-binding pocket. The 2-fluoro substitution on the aniline ring can contribute to favorable interactions within a hydrophobic pocket adjacent to the hinge region, enhancing inhibitor potency.

Experimental Protocols

Protocol 1: Synthesis of a 4-(2-Fluoro-N-methylanilino)pyrimidine Intermediate

This protocol describes the synthesis of a key intermediate for an EGFR kinase inhibitor using a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4,6-dichloro-2-(propylthio)pyrimidine

  • 2-Fluoro-N-methylaniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4,6-dichloro-2-(propylthio)pyrimidine (1.0 eq) in n-butanol, add 2-Fluoro-N-methylaniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired 4-(2-fluoro-N-methylanilino)-6-chloro-2-(propylthio)pyrimidine product.

Protocol 2: Cell-Based Assay for EGFR Inhibition

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against EGFR-mutant cancer cell lines.

Materials:

  • EGFR-mutant cancer cell line (e.g., NCI-H1975)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized inhibitor compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO2 incubator.

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the synthesized inhibitor in DMSO and then dilute further in culture medium.

  • Treat the cells with varying concentrations of the inhibitor and incubate for 72 hours.

  • After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Representative Inhibitory Activity of an EGFR Inhibitor Synthesized from a 2-Fluoro-N-methylaniline Analog

Compound ReferenceTarget KinaseCell LineIC50 (nM)
AZD3759 (representative)EGFR (L858R/T790M)NCI-H1975<1
AZD3759 (representative)EGFR (exon 19 deletion)PC-9<1
AZD3759 (representative)Wild-type EGFRA43110-50

Note: The data presented is for a representative EGFR inhibitor, AZD3759, which utilizes a similar aniline building block, to illustrate the typical potency achieved with this class of compounds.

Visualizations

Application of 2-Fluoro-N-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Fluoro-N-methylaniline in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.

Application Notes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of arylamines. These motifs are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The incorporation of fluorine atoms into these molecules can significantly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

2-Fluoro-N-methylaniline is a valuable building block in this context, offering the introduction of a fluorinated phenyl group. The fluorine substituent at the ortho position can influence the conformation of the resulting triarylamine due to steric and electronic effects, which can be advantageous in the design of materials with specific properties. The N-methyl group makes it a secondary amine, which can sometimes exhibit different reactivity compared to primary anilines in cross-coupling reactions.

The primary application of 2-Fluoro-N-methylaniline in this context is as a nucleophilic partner in Buchwald-Hartwig amination reactions with aryl or heteroaryl halides and pseudohalides (e.g., triflates). The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are capable of coupling a wide range of amines and aryl halides with high efficiency.

Data Presentation

While specific quantitative data for the cross-coupling of 2-Fluoro-N-methylaniline is not extensively reported in readily available literature, the following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of a secondary aniline with various aryl bromides. This data provides a benchmark for what can be expected when developing a protocol for 2-Fluoro-N-methylaniline.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane1102492
31-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Toluene1002088
42-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1202485

This is representative data for a generic secondary aniline and is intended for illustrative purposes.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Fluoro-N-methylaniline with an aryl bromide. Note: This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reaction: Synthesis of N-(2-fluorophenyl)-N-methyl-4-methylaniline

Materials:

  • 2-Fluoro-N-methylaniline

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add sodium tert-butoxide (e.g., 1.4 mmol). Then, add 4-bromotoluene (1.0 mmol) and 2-Fluoro-N-methylaniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask via syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluorophenyl)-N-methyl-4-methylaniline.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNRR L_nPd(II)(Ar)(NR'R'') PdII_ArX->PdII_ArNRR Amine Coordination & Deprotonation (HNR'R'', Base) HX_Base HX + Base PdII_ArX->HX_Base -HX PdII_ArNRR->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_ArNRR->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk Flask add_solids Add Catalyst, Ligand, Base, Aryl Halide, and 2-Fluoro-N-methylaniline start->add_solids add_solvent Add Anhydrous Solvent (e.g., Toluene) add_solids->add_solvent reaction Heat under Inert Atmosphere (e.g., 100 °C, 18-24 h) add_solvent->reaction workup Cool, Dilute, Filter, Wash, and Dry reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Pure Product: N-Aryl-2-fluoro-N-methylaniline purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols: 2-Fluoro-N-methylaniline as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methylaniline is a versatile aromatic amine that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and, notably, dyes.[1] The presence of a fluorine atom at the ortho position and a methyl group on the nitrogen atom imparts unique electronic properties and reactivity to the molecule. These features can influence the final properties of the synthesized dyes, such as their color, lightfastness, and solubility. This document provides detailed application notes and representative protocols for the use of 2-Fluoro-N-methylaniline as an intermediate in the synthesis of azo and triarylmethane dyes.

Application in Azo Dye Synthesis

Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[2] In the synthesis of azo dyes, 2-Fluoro-N-methylaniline can act as a coupling component. The general process involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling agent. The N-methyl group and the electron-donating nature of the amino group in 2-Fluoro-N-methylaniline activate the aromatic ring, making it a suitable coupling partner.

General Reaction Scheme for Azo Dye Synthesis

The synthesis of an azo dye using 2-Fluoro-N-methylaniline as the coupling component can be depicted as follows:

Step 1: Diazotization of a Primary Aromatic Amine A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Step 2: Azo Coupling with 2-Fluoro-N-methylaniline The resulting diazonium salt is then reacted with 2-Fluoro-N-methylaniline. The coupling reaction typically occurs at the para-position to the amino group.

Diagram of the Azo Dye Synthesis Workflow

AzoDyeSynthesis A Primary Aromatic Amine B NaNO₂ / HCl 0-5 °C A->B Diazotization C Diazonium Salt B->C E Azo Coupling C->E D 2-Fluoro-N-methylaniline (Coupling Component) D->E F Azo Dye Product E->F

Caption: General workflow for the synthesis of an azo dye using 2-Fluoro-N-methylaniline as the coupling component.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol is a generalized procedure and may require optimization for specific target dyes.

Materials:

  • Primary aromatic amine (e.g., aniline, p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Fluoro-N-methylaniline

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization

  • In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.25 g (0.01 mol) of 2-Fluoro-N-methylaniline in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-Fluoro-N-methylaniline solution with continuous stirring. A colored precipitate should form.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye.

  • Dry the purified dye in a desiccator.

Representative Data
Diazo ComponentCoupling ComponentDye ColorYield (%)Melting Point (°C)λmax (nm)
3-Chloro-4-fluoroaniline2-NaphtholRed85-95165-168480-490
3-Chloro-4-fluoroanilinePhenolYellow-Orange80-90142-145410-420
3-Chloro-4-fluoroanilineN,N-dimethylanilineOrange88-96155-159450-460

Application in Triarylmethane Dye Synthesis

Triarylmethane dyes are another significant class of synthetic colorants known for their intense and brilliant colors.[4] These dyes feature a central carbon atom attached to three aromatic rings. 2-Fluoro-N-methylaniline can be used as a precursor in the synthesis of these dyes, typically through condensation reactions with a carbonyl compound, followed by oxidation.

General Reaction Scheme for Triarylmethane Dye Synthesis

A common method for synthesizing triarylmethane dyes involves the reaction of an N-alkylaniline derivative with a carbonyl compound (like benzaldehyde or formaldehyde) to form a leuco base, which is then oxidized to the final colored dye.

Diagram of the Triarylmethane Dye Synthesis Workflow

TriarylmethaneSynthesis A 2-Fluoro-N-methylaniline C Condensation (Acid Catalyst) A->C B Carbonyl Compound (e.g., Benzaldehyde) B->C D Leuco Base C->D E Oxidation D->E F Triarylmethane Dye E->F

Caption: General workflow for the synthesis of a triarylmethane dye from 2-Fluoro-N-methylaniline.

Experimental Protocol: Synthesis of a Representative Triarylmethane Dye

This protocol is a representative procedure adapted from methods using similar N-alkylanilines and may require optimization.

Materials:

  • 2-Fluoro-N-methylaniline

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Lead(IV) oxide (PbO₂) or other oxidizing agent

  • Ethanol

  • Distilled water

Procedure:

Part A: Condensation to form the Leuco Base

  • In a round-bottom flask, mix 2.5 g (0.02 mol) of 2-Fluoro-N-methylaniline with 1.06 g (0.01 mol) of benzaldehyde.

  • Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture on a water bath at 100 °C for 4 hours.

  • Pour the hot mixture into 100 mL of boiling water and boil for 15 minutes to remove unreacted benzaldehyde.

  • Make the solution alkaline by adding a 20% sodium hydroxide solution.

  • The leuco base will precipitate. Filter the precipitate, wash with water, and dry.

Part B: Oxidation to the Dye

  • Suspend the dried leuco base in a mixture of 10 mL of dilute hydrochloric acid and 100 mL of water.

  • Add a slurry of an oxidizing agent, such as lead(IV) oxide, in water portion-wise with stirring until a persistent color is obtained.

  • Boil the solution for 5 minutes, then filter to remove any unreacted oxidizing agent.

  • The filtrate contains the triarylmethane dye. The dye can be isolated by salting out with sodium chloride or by evaporation of the solvent.

Representative Data

The following table provides data for Malachite Green, a classic triarylmethane dye synthesized from N,N-dimethylaniline, to serve as a reference for the expected properties of a similar dye derived from 2-Fluoro-N-methylaniline.

Dye NamePrecursorsDye Colorλmax (nm)Molar Absorptivity (ε)
Malachite Green (analogue)N,N-dimethylaniline, BenzaldehydeGreen617~104,000

Conclusion

2-Fluoro-N-methylaniline is a valuable intermediate for the synthesis of both azo and triarylmethane dyes. The presence of the fluoro and N-methyl groups can be strategically utilized to tune the properties of the final dye molecules. The provided protocols offer a foundation for the synthesis of novel colorants, and the representative data serves as a benchmark for characterization. Further research into the specific effects of the 2-fluoro-N-methyl substitution pattern on the tinctorial and fastness properties of dyes is a promising area for exploration in the fields of materials science and industrial chemistry.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two distinct and scalable methods for the synthesis of 2-Fluoro-N-methylaniline, a key intermediate in the pharmaceutical and chemical industries.[1][2] The protocols are designed to be adaptable from laboratory to industrial scale production.

Method 1: Catalytic N-methylation of 2-Fluoroaniline with Dimethyl Carbonate

This method presents a green and highly efficient approach to the synthesis of 2-Fluoro-N-methylaniline, utilizing dimethyl carbonate as a methylating agent and a basic molecular sieve as a catalyst.[3] This process is characterized by its high yield, high purity, and the avoidance of hazardous reagents.

Quantitative Data
ParameterValueReference
Starting Material2-Fluoroaniline[3]
Methylating AgentDimethyl Carbonate[3]
CatalystBasic Molecular Sieve NaY[3]
Reaction Time11-12 hours[3]
Yield99.4%[3]
Purity (GC)99.2%[3]
Major By-productN,N-dimethyl-2-fluoroaniline (0.29%)[3]
Experimental Protocol

Materials:

  • 2-Fluoroaniline

  • Dimethyl carbonate

  • Basic molecular sieve NaY

  • 250 ml reaction flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

  • Distillation apparatus (20-30 cm column)

Procedure:

  • To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of the basic molecular sieve NaY catalyst.[3]

  • Stir the mixture and heat to reflux under normal atmospheric pressure.

  • Maintain the reflux for 11-12 hours. The reaction progress can be monitored by Gas Chromatography (GC) until the starting material (2-fluoroaniline) is no longer detected.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate is then subjected to rectification under normal pressure using a 20-30 cm rectification column to remove the excess dimethyl carbonate solvent.

  • The final product, 16.79 g of N-methyl-2-fluoroaniline, is obtained after distillation.[3]

Experimental Workflow

Workflow for Catalytic N-methylation A Charge Reactor: - 2-Fluoroaniline - Dimethyl Carbonate - NaY Catalyst B Reflux (11-12 hours) A->B C Monitor by GC B->C D Cool to Room Temperature C->D Reaction Complete E Filter to Remove Catalyst D->E F Rectification (Remove Solvent) E->F G Obtain Pure 2-Fluoro-N-methylaniline F->G Workflow for Reductive Amination A Dissolve 2-Fluorobenzaldehyde in Methanol B Add Methylamine (Imine Formation) A->B C Cool to 0°C B->C D Add Reducing Agent (e.g., NaBH₄) C->D E Stir at Room Temperature D->E F Work-up: - Quench with Water - Extract with Organic Solvent E->F G Purification: - Dry and Concentrate - Column Chromatography F->G H Obtain Pure 2-Fluoro-N-methylaniline G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-N-methylaniline. The following information is designed to help improve reaction yields and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-Fluoro-N-methylaniline?

A1: The primary methods for synthesizing 2-Fluoro-N-methylaniline involve the N-methylation of 2-fluoroaniline. Commonly employed methods include:

  • Alkylation with Dimethyl Carbonate (DMC): A greener and often high-yielding method that uses a catalyst, such as a basic molecular sieve, to achieve mono-methylation.[1]

  • Catalytic N-methylation with Methanol: This method utilizes a transition metal catalyst, typically ruthenium-based, in the presence of a base. It is considered an atom-economical approach.

  • Reductive Amination: This involves the reaction of 2-fluoroaniline with formaldehyde, followed by reduction of the intermediate imine. Common reducing agents include sodium borohydride.[2][3]

  • Alkylation with Methyl Iodide: A classical method that can be effective but may lead to over-methylation and uses a more hazardous reagent.[4]

Q2: What is the main challenge in the synthesis of 2-Fluoro-N-methylaniline?

A2: The principal challenge is achieving selective mono-methylation to obtain the desired secondary amine (2-Fluoro-N-methylaniline) while preventing the formation of the tertiary amine byproduct, N,N-dimethyl-2-fluoroaniline.[2] This over-methylation occurs because the secondary amine product can be more nucleophilic than the primary amine starting material.

Q3: How can I minimize the formation of the N,N-dimethylated byproduct?

A3: To suppress over-methylation, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to 2-fluoroaniline. Using a slight excess of the amine or limiting the methylating agent can favor mono-alkylation.

  • Optimize Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes reduce the rate of the second methylation step.[2]

  • Choice of Reagents and Catalyst: Certain methods, like using dimethyl carbonate with a selective catalyst, are known to provide high selectivity for mono-methylation.[2]

Q4: What are some recommended safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methylating agents like methyl iodide and formaldehyde are toxic and should be handled with care.

  • Reactions involving hydrides, such as sodium borohydride, should be conducted with caution as they can react with water and protic solvents.[2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting/Minimization Strategy
Low Yield of 2-Fluoro-N-methylaniline Incomplete Reaction - Increase reaction time or temperature. - Ensure the catalyst (if used) is active and not poisoned. - Verify the purity of starting materials (2-fluoroaniline, methylating agent).
Suboptimal Reaction Conditions - Screen different solvents, bases, and temperatures to find the optimal conditions. - Adjust the stoichiometry of the reagents.
Product Loss During Workup - Optimize extraction procedures, including the choice of solvent and the number of extractions. - Ensure proper pH adjustment during aqueous washes to minimize the solubility of the amine product in the aqueous layer.
Presence of Unreacted 2-Fluoroaniline Insufficient Methylating Agent or Incomplete Reaction - Increase the molar equivalents of the methylating agent. - Extend the reaction time or increase the reaction temperature.
Formation of N,N-dimethyl-2-fluoroaniline Over-methylation - Reduce the amount of the methylating agent. - Lower the reaction temperature. - Consider a more selective methylating agent and catalyst system (e.g., Dimethyl Carbonate).[2]
Formation of N-formylated Byproduct (in Reductive Amination) Incomplete Reduction of the Intermediate - Ensure a sufficient amount of the reducing agent is used. - Verify the activity of the reducing agent.
Difficult Purification of the Final Product Similar Physical Properties of Product and Byproducts - Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system. - Consider converting the product to a salt for purification via crystallization, followed by neutralization.

Data Presentation

Comparison of Synthesis Methods for 2-Fluoro-N-methylaniline
Method Methylating Agent Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Key Advantages/Disadvantages
Dimethyl Carbonate Alkylation Dimethyl CarbonateBasic Molecular Sieve (NaY)Dimethyl Carbonate (reagent and solvent)Reflux11-1299.4High yield and selectivity, green reagent.[1]
Methyl Iodide Alkylation Methyl IodideSodium HydrideTetrahydrofuran-5 to 0385Established method, but uses hazardous reagents and may lead to over-methylation.[4]
Reductive Amination (Analogous) FormaldehydeSodium Borohydride/Silica GelTetrahydrofuranRoom Temp.0.3391 (for aniline)Mild conditions, but may form N-formyl byproduct.[5][6]
Catalytic Methylation (Analogous) MethanolIridium ComplexMethanol12024High (for similar anilines)Atom economical, but requires specialized catalyst.

Experimental Protocols

Method 1: N-methylation using Dimethyl Carbonate

This protocol is based on a high-yield synthesis of 2-Fluoro-N-methylaniline.[1]

Materials:

  • 2-fluoroaniline

  • Dimethyl carbonate (DMC)

  • Basic molecular sieve (NaY)

Procedure:

  • To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of basic molecular sieve NaY.[1]

  • Stir the mixture and heat to reflux under normal pressure for 11-12 hours.[1]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.[1]

  • The filtrate is then purified by rectification under normal pressure to yield 2-Fluoro-N-methylaniline.[1]

Method 2: N-methylation using Methyl Iodide

This protocol is adapted from a general procedure for the N-methylation of anilines.[4]

Materials:

  • 2-fluoroaniline (protected as N-(p-toluenesulfonyl)-2-fluoroaniline)

  • Methyl iodide

  • Sodium hydride

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected 2-fluoroaniline in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -5 to 0 °C in an ice-salt bath.

  • Carefully add sodium hydride in portions to the stirred solution.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to stir at this temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The protecting group is then removed to yield 2-Fluoro-N-methylaniline.

Method 3: Reductive Amination with Formaldehyde and Sodium Borohydride

This is a general protocol for the reductive amination of anilines and should be optimized for 2-fluoroaniline.[5][6]

Materials:

  • 2-fluoroaniline

  • Formaldehyde (aqueous solution)

  • Sodium borohydride

  • Silica gel

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) and formaldehyde (1.1 equivalents) in THF.

  • Add silica gel to the mixture.

  • Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred mixture at room temperature.

  • Stir the reaction for 20-30 minutes, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the silica gel.

  • Add water to the filtrate and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_dmc start Start reactants Combine 2-fluoroaniline, Dimethyl Carbonate, and NaY Catalyst start->reactants reflux Reflux for 11-12 hours reactants->reflux monitor Monitor by GC reflux->monitor filter Cool and Filter to remove catalyst monitor->filter Reaction Complete purify Purify by Rectification filter->purify product 2-Fluoro-N-methylaniline purify->product troubleshooting_yield low_yield Low Yield of Product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_products Side Products Formed? incomplete_rxn->side_products No increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes workup_loss Loss During Workup? side_products->workup_loss No check_reagents Check Reagent Purity/ Catalyst Activity side_products->check_reagents Yes optimize_purification Optimize Extraction/ Purification workup_loss->optimize_purification Yes increase_time_temp->low_yield optimize_stoich Optimize Stoichiometry check_reagents->optimize_stoich optimize_stoich->low_yield optimize_purification->low_yield

References

Technical Support Center: Synthesis of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-N-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 2-Fluoro-N-methylaniline?

The most frequently encountered side product is the over-methylated tertiary amine, N,N-dimethyl-2-fluoroaniline . This occurs because the product, 2-Fluoro-N-methylaniline, can react further with the methylating agent. Depending on the synthetic route, other impurities such as unreacted 2-fluoroaniline , and in the case of the Eschweiler-Clarke reaction (using formaldehyde and formic acid), the N-formyl-2-fluoroaniline intermediate may also be present. Discoloration of the final product can also occur due to the formation of colored oxidation products.[1]

Q2: How can I minimize the formation of the N,N-dimethyl-2-fluoroaniline byproduct?

Minimizing the formation of the N,N-dimethylated byproduct is a common challenge in the N-methylation of anilines.[2] Strategies to enhance the selectivity for the desired mono-methylated product include:

  • Control of Stoichiometry: Using a molar excess of 2-fluoroaniline relative to the methylating agent can favor mono-methylation.

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second methylation step.

  • Choice of Methylating Agent: Dimethyl carbonate is reported to be a highly selective mono-N-methylating agent for aromatic amines.[3]

  • Gradual Addition: Slow, dropwise addition of the methylating agent can help to maintain a low concentration of it in the reaction mixture, thus reducing the likelihood of over-methylation.

Q3: My purified 2-Fluoro-N-methylaniline is discolored (yellow to brown). What is the cause and how can it be resolved?

Discoloration in aniline derivatives is often due to the formation of colored oxidation products and polymeric impurities upon exposure to air and light.[1] For many applications, this may not affect the outcome. However, if high purity is required, the following purification methods can be employed:

  • Vacuum Distillation: This is effective for removing non-volatile and polymeric impurities.[1]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities and other closely related side products.[1]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 2-Fluoro-N-methylaniline.

Issue 1: Low Yield of 2-Fluoro-N-methylaniline
Potential Cause Troubleshooting/Minimization Strategy
Incomplete Reaction - Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS. - Ensure the catalyst (if used) is active and used in the correct amount. - Verify the purity of the starting materials (2-fluoroaniline and methylating agent).
Suboptimal Reaction Conditions - Screen different solvents and bases to find the optimal combination for your specific methylating agent. - Adjust the stoichiometry of the reagents. An excess of the methylating agent might be needed in some cases, but this increases the risk of over-methylation.
Product Loss During Workup - Optimize extraction procedures, ensuring the correct pH of the aqueous phase to minimize the solubility of the amine product. - Minimize the number of purification steps.
Issue 2: Significant Formation of N,N-dimethyl-2-fluoroaniline
Potential Cause Troubleshooting/Minimization Strategy
High Reactivity of the Mono-methylated Product The N-methylated product is often more nucleophilic than the starting primary amine, leading to a faster second methylation.
Excess of Methylating Agent - Use a stoichiometric amount or a slight excess of the methylating agent. A large excess should be avoided. - Consider using 2-fluoroaniline as the excess reagent.
High Reaction Temperature - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. - Monitor the temperature carefully to avoid hotspots.
Inappropriate Choice of Methylating Agent - For high selectivity towards mono-methylation, dimethyl carbonate is a recommended methylating agent.[3]
Issue 3: Presence of Unreacted 2-Fluoroaniline in the Final Product
Potential Cause Troubleshooting/Minimization Strategy
Insufficient Amount of Methylating Agent - Increase the equivalents of the methylating agent slightly. - Ensure the methylating agent has not degraded.
Incomplete Reaction - Prolong the reaction time or moderately increase the temperature.
Poor Reactivity - Ensure the reaction conditions (solvent, base, temperature) are suitable for the chosen methylating agent.
Issue 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting/Minimization Strategy
Close Boiling Points of Product and Impurities - Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different.
Similar Polarity of Product and Impurities - Optimize the solvent system for column chromatography. A gradient elution (e.g., gradually increasing the polarity with an ethyl acetate/hexane mixture) can improve separation.[1] - High-Performance Liquid Chromatography (HPLC) can be used for the separation of closely related aniline derivatives.[4]

Data Presentation

Table 1: Side Product Formation in 2-Fluoro-N-methylaniline Synthesis with Dimethyl Carbonate

CatalystReaction Time (hours)GC Purity of Product (%)N,N-dimethyl-2-fluoroaniline (%)Yield (%)
Basic molecular sieve NaY11-1299.20.2999.4

Data extracted from a patent describing the synthesis of 2-Fluoro-N-methylaniline.[5]

Experimental Protocols

Synthesis of 2-Fluoro-N-methylaniline using Dimethyl Carbonate [5]

  • To a 250 ml reaction flask, add 105 g of dimethyl carbonate, 15 g (0.1351 mol) of 2-fluoroaniline, and 1.5 g of basic molecular sieve NaY catalyst.

  • Stir the mixture and heat to reflux under normal pressure.

  • Maintain the reflux for 11-12 hours, monitoring the disappearance of the starting material by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate is then purified by rectification under normal pressure using a 20-30 cm rectification column to remove the solvent and isolate the product.

Visualizations

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Product 2-Fluoro-N-methylaniline 2-Fluoroaniline->Product N-methylation Methylating_Agent Methylating Agent (e.g., Dimethyl Carbonate) Methylating_Agent->Product Side_Product N,N-dimethyl-2-fluoroaniline Methylating_Agent->Side_Product Product->Side_Product Over-methylation

Caption: Reaction pathway for the synthesis of 2-Fluoro-N-methylaniline and the formation of the common side product.

Troubleshooting_Logic Problem Low Yield or High Impurity Level Check_Reaction Check Reaction Parameters Problem->Check_Reaction Check_Purification Check Purification Method Problem->Check_Purification Stoichiometry Adjust Stoichiometry Check_Reaction->Stoichiometry Temperature Optimize Temperature Check_Reaction->Temperature Reagents Verify Reagent Purity Check_Reaction->Reagents Distillation Fractional Distillation Check_Purification->Distillation Chromatography Column Chromatography Check_Purification->Chromatography

Caption: A logical workflow for troubleshooting common issues in 2-Fluoro-N-methylaniline synthesis.

References

Technical Support Center: Purification of N-methylated Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-methylated aniline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-methylated aniline products?

A1: The most prevalent impurities stem directly from the N-methylation reaction. These typically include:

  • Unreacted Starting Material: The primary aniline used in the reaction.

  • Over-methylated Byproduct: The tertiary amine, N,N-dimethylaniline, which forms due to the secondary amine (N-methylaniline) being more nucleophilic than the primary starting material.[1]

  • Reaction-Specific Byproducts: Depending on the methylating agent, other impurities can arise. For example, using dimethyl carbonate (DMC) can lead to the formation of carbamate intermediates.[1]

  • Degradation Products: Aniline compounds can be susceptible to oxidation, leading to colored impurities.[2]

Q2: My primary challenge is separating N-methylaniline from N,N-dimethylaniline. What makes this difficult?

A2: The separation is challenging due to the similar physical properties of mono- and di-methylated anilines, including their boiling points and polarity. For example, N-methylaniline has a boiling point of 193–195 °C, while N,N-dimethylaniline's is 192 °C, making simple distillation ineffective.[2] Their similar polarities also complicate separation by standard column chromatography.

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3] A common mobile phase is a mixture of hexane and ethyl acetate. The polarity of the compounds generally follows this trend: Aniline > N-methylaniline > N,N-dimethylaniline. Therefore, the Rf value will be lowest for aniline and highest for N,N-dimethylaniline. For quantitative assessment of the final product's purity, techniques like HPLC, GC-MS, and qNMR are recommended.[4]

Q4: Can I use an acidic wash to remove all aniline-based impurities?

A4: An acidic wash is highly effective for removing basic impurities like unreacted aniline and N-methylaniline from a desired non-basic product by converting them into water-soluble salts.[5] However, if your target compound is the N-methylated aniline itself, an acidic wash will also convert your product into a salt, causing it to be lost to the aqueous layer. This method is primarily useful when the desired product is neutral or acidic and contaminated with basic anilines.

Troubleshooting Guides

Issue 1: Contamination with Unreacted Starting Aniline

Problem: My purified N-methylaniline is still contaminated with the original primary aniline.

G start Crude Product: N-methylaniline + Aniline Impurity decision Is the aniline contamination significant (>5%)? start->decision chromatography Purify via Flash Column Chromatography decision->chromatography No acid_wash Perform Selective Derivatization (Phthalic Anhydride Method) decision->acid_wash Yes end_pure Pure N-methylaniline chromatography->end_pure acid_wash->end_pure

Solution 1: Flash Column Chromatography

This is the most common method for removing small amounts of aniline impurity. Due to aniline's higher polarity, it will have a lower Rf value and elute more slowly from the column than N-methylaniline.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a nonpolar solvent system like Hexane/Ethyl Acetate (e.g., 95:5). Gradually increase the polarity of the mobile phase to elute your N-methylated product.

  • Pro-Tip: To prevent streaking or tailing of the basic amine spots on the silica gel, add a small amount of a tertiary amine like triethylamine (~0.5-1%) to the eluent. This deactivates the acidic sites on the silica.

Solution 2: Chemical Derivatization for Bulk Removal

For separating large quantities or when chromatography is difficult, a chemical approach can be used. One method involves reacting the mixture with phthalic anhydride.[6]

  • The primary aniline and secondary N-methylaniline react with phthalic anhydride to form non-volatile phthalanilic acids.

  • The unreacted tertiary amine (N,N-dimethylaniline, if present) can be removed by distillation.

  • The phthalanilic acid of N-methylaniline is then hydrolyzed using an aqueous base (like NaOH) or acid to regenerate the pure N-methylaniline, which can be recovered by steam distillation or extraction.[6]

Issue 2: Separating N-methylaniline from N,N-dimethylaniline

Problem: My product is a mixture of mono- and di-methylated anilines that are difficult to separate by standard chromatography.

Solution: Derivatization with Phthalic Anhydride

This method is particularly effective for separating secondary (mono-alkylated) from tertiary (di-alkylated) anilines.[6]

  • Principle: N-methylaniline (a secondary amine) reacts with phthalic anhydride to form a high-boiling point N-methyl-phthalanilic acid. N,N-dimethylaniline (a tertiary amine) does not react.

  • Outcome: The unreacted N,N-dimethylaniline can be easily removed by vacuum distillation. The pure N-methylaniline is then recovered from the residue by hydrolysis.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying N-methylated anilines.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Column Packing: Prepare a silica gel slurry in the initial, nonpolar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine) and pack the column.

  • Loading: Load the dissolved sample onto the top of the silica gel.

  • Elution: Begin elution with the nonpolar mobile phase. The less polar N,N-dimethylaniline will elute first, followed by the desired N-methylaniline. Unreacted aniline will be retained more strongly.

  • Monitoring: Collect fractions and monitor them using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Purification via Acidic Wash (for Neutral Products)

This protocol is for removing basic aniline impurities from a neutral or acidic target compound.

G start Dissolve crude product in organic solvent (e.g., Ethyl Acetate) wash1 Wash with 1M HCl (Separatory Funnel) start->wash1 separate1 Separate Layers: - Organic: Product - Aqueous: Aniline Salt wash1->separate1 repeat_wash Repeat HCl wash on organic layer (2x) separate1->repeat_wash neutralize Wash organic layer with sat. NaHCO₃, then brine repeat_wash->neutralize dry Dry organic layer (e.g., Na₂SO₄) neutralize->dry concentrate Concentrate under reduced pressure dry->concentrate end Purified Product concentrate->end

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting periodically.[3]

  • Separation: Allow the layers to separate. The aniline impurities will form hydrochloride salts and move to the aqueous layer. Drain and discard the aqueous layer.[3]

  • Repeat: Repeat the HCl wash on the organic layer two more times to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove residual acid), followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Crystallization

Crystallization can be an effective final purification step to obtain a high-purity solid product.

  • Solvent Selection: The ideal solvent is one in which the N-methylated aniline is soluble when hot but sparingly soluble when cold.[7] Test solvents of varying polarities like ethanol, isopropanol, or mixtures such as toluene/heptane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to achieve a saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming larger, purer crystals.[7]

  • Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Data Presentation

Table 1: Physical Properties of Aniline and its N-methylated Derivatives

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity
AnilineC₆H₅NH₂93.13184Highest
N-methylanilineC₆H₅NH(CH₃)107.15193-195[2]Intermediate
N,N-dimethylanilineC₆H₅N(CH₃)₂121.18192[2]Lowest

References

Technical Support Center: Optimizing Selectivity in the N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for controlling selectivity in the N-methylation of anilines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I improve selectivity for mono-N-methylation over di-N-methylation?

Over-methylation to the di-substituted product is a common challenge due to the increased nucleophilicity of the mono-methylated aniline intermediate compared to the starting primary amine.[1] Several strategies can be employed to favor mono-methylation:

  • Control Stoichiometry: Using a large excess of the aniline starting material relative to the methylating agent can statistically favor the methylation of the more abundant primary amine.[2]

  • Choice of Methylating Agent: "Green" methylating agents like dimethyl carbonate (DMC) are known to provide excellent selectivity for mono-methylation, often through an in-situ protection mechanism involving an intermediate carbamate.[1][3]

  • Catalyst Selection: Certain catalysts, particularly zeolites (e.g., Y- and X-type faujasites), have been shown to promote highly selective mono-N-methylation with DMC.[3] Similarly, specific cyclometalated ruthenium complexes are effective for selective methylation using methanol.[4][5]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second methylation step more significantly than the first.[2]

  • In Situ Protection: Methods using DMC often proceed via a carbamate intermediate, which effectively protects the amine from over-methylation. The carbamate is then methylated and subsequently decarboxylated to yield the mono-methylated product.[1]

Q2: My reaction is producing a low yield of the desired methylated aniline. What are the common causes and solutions?

Low yields can arise from several factors, from reactant inactivity to suboptimal conditions.[2]

  • Poor Reactivity of Starting Materials: Anilines bearing strong electron-withdrawing groups (e.g., -NO2, -CN) are less nucleophilic and may react sluggishly.[2]

    • Solution: Increase the reaction temperature, screen different catalysts known for higher activity, or switch to a more potent methylating agent like methyl iodide or dimethyl sulfate (use with caution due to high toxicity).[2][6]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring for byproduct formation.[2] For instance, selective methylation with DMC in a continuous flow system showed optimal results at 250 °C, with lower temperatures giving poor conversion.[1]

    • Solvent: The choice of solvent is critical. For catalytic systems using methanol, methanol itself often serves as the solvent.[7] For other systems, aprotic solvents may be more effective.[2]

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be poisoned or simply not active enough for the specific substrate.

    • Solution: Test different catalysts. For example, various ruthenium and iridium complexes have been developed for N-methylation via hydrogen autotransfer from methanol, each with a different substrate scope and activity.[5][8]

Q3: I am observing the formation of quaternary ammonium salts. How can this be prevented?

The formation of quaternary ammonium salts is a common issue with highly reactive methylating agents like methyl iodide.

  • Avoid Highly Reactive Reagents: Steer clear of methyl iodide and dimethyl sulfate if quaternization is a problem.

  • Use Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method that inherently avoids the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate to react further.[9][10]

  • Utilize "Greener" Reagents: Dimethyl carbonate (DMC) is less prone to causing quaternization compared to traditional alkyl halides.[3]

Q4: Which methylating agents are recommended for achieving high selectivity, and what are their trade-offs?

The choice of methylating agent is crucial for controlling selectivity and ensuring safety and environmental compatibility.

Methylating AgentSelectivity ProfileAdvantagesDisadvantages
Dimethyl Carbonate (DMC) Excellent for Mono-methylation [1][3]Low toxicity, environmentally friendly ("green" reagent), cost-effective.[1][3]Often requires high temperatures (120-250 °C) and sometimes high pressure (autoclave or flow reactor).[1][3]
Methanol (with catalyst) Good to Excellent for Mono-methylation [4][11]Inexpensive, readily available, low toxicity, byproduct is water (in "borrowing hydrogen" methods).[7]Requires a transition metal catalyst (e.g., Ru, Ir), may require elevated temperatures.[7][12]
Formaldehyde / Formic Acid (Eschweiler-Clarke) Excellent for Di-methylation (exhausts to tertiary amine)[13][14]Prevents quaternization, high yields, mild conditions (80-100 °C).[9][10][13]Primarily yields the di-methylated product from a primary aniline; selectivity for mono-methylation is poor.[14]
Methyl Halides (e.g., MeI) / Dimethyl Sulfate (DMS) Poor Selectivity Highly reactive, can be run at lower temperatures.[6]Highly toxic, poor atom economy, high risk of over-methylation and quaternization.[3][7]
**Methylboronic Acid (with Cu(OAc)₂) **Good for Mono-methylation [15]Mild reaction conditions, good functional group tolerance.[15]Requires a copper promoter and specific base (pyridine); involves boronic acid waste.[15]

Key Experimental Methodologies & Visual Guides

Process Visualization

A logical approach is essential when troubleshooting poor selectivity in N-methylation reactions. The following diagram outlines a decision-making workflow.

G start Start: Low Selectivity Issue q1 What is the major undesired product? start->q1 a1 Excess N,N-Dimethylaniline q1->a1 Over-methylation a2 Unreacted Starting Material (Aniline) q1->a2 Incomplete Reaction s1_1 Reduce Methylating Agent Stoichiometry a1->s1_1 s1_2 Lower Reaction Temperature a1->s1_2 s1_3 Switch to a more selective reagent (e.g., DMC) a1->s1_3 s2_1 Increase Reaction Temperature or Time a2->s2_1 s2_2 Check Catalyst Activity (if applicable) a2->s2_2 s2_3 Use a more reactive methylating agent (use with caution) a2->s2_3

Caption: Troubleshooting workflow for selectivity issues.

The general pathway for N-methylation highlights the competitive nature of the reaction, where the desired mono-methylated product can react further to form an undesired di-methylated byproduct.

reaction_pathway Aniline Aniline (Primary Amine) Monomethyl N-Methylaniline (Desired Product) Aniline->Monomethyl  k₁ (desired) Reagent + CH₃ Source Dimethyl N,N-Dimethylaniline (Byproduct) Monomethyl->Dimethyl  k₂ (undesired, often k₂ > k₁)

Caption: Competing reaction pathways in aniline N-methylation.
Featured Protocols

Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate (DMC) and Zeolite Catalyst

This method is adapted from procedures demonstrating high selectivity for mono-methylation using an environmentally benign reagent and a heterogeneous catalyst.[3]

  • Catalyst Preparation: Activate a Y- or X-type faujasite zeolite catalyst by heating at 500 °C overnight in a muffle furnace. Allow to cool in a desiccator.

  • Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the primary aniline (1.0 eq), the activated zeolite catalyst (e.g., KY zeolite, at a zeolite/aniline weight ratio of 0.28–4.0), and dimethyl carbonate (DMC), which acts as both the reagent and solvent.[3]

  • Reaction Conditions: Seal the autoclave and heat the mixture to 120–150 °C with vigorous stirring. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing them by Gas Chromatography (GC). Typical reaction times can range from several hours to achieve high conversion.[3]

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and vent any pressure. Filter the reaction mixture to remove the solid zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure N-methylaniline.[3]

Protocol 2: Catalytic N-methylation using Methanol (Hydrogen Autotransfer)

This protocol is based on modern catalytic methods that use methanol as an inexpensive and sustainable C1 source.[7]

  • Catalyst System: This reaction requires a transition metal catalyst, such as (DPEPhos)RuCl₂(PPh₃).[7]

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.5 mol%), a weak base such as Cesium Carbonate (Cs₂CO₃, 0.5 eq), the aniline substrate (1.0 eq), and anhydrous methanol (serves as reagent and solvent, e.g., 1 mL).[7]

  • Reaction Conditions: Seal the tube and place it in a pre-heated oil bath at 140 °C. Stir the reaction for the required time (e.g., 12 hours).[7] The reaction proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from methanol to form an aldehyde, which then undergoes reductive amination.[7][11]

  • Work-up and Purification: After cooling to room temperature, the solvent (methanol) is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to isolate the N-methylated aniline product.[2][7] This method has shown excellent yields (up to 98%) for a variety of aniline derivatives.[16]

Protocol 3: Exhaustive N,N-dimethylation using Eschweiler-Clarke Reaction

This classic method is highly reliable for producing N,N-dimethylanilines from primary anilines without forming quaternary salts.[9][10]

  • Reaction Setup: To a round-bottom flask containing the primary aniline (1.0 eq), add an excess of aqueous formaldehyde (e.g., 2.5 eq) followed by an excess of formic acid (e.g., 2.5 eq).[13][14]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture in a water or oil bath to 80-100 °C. The reaction is typically complete when the effervescence of CO₂ gas ceases.[13] The mechanism involves the formation of an iminium ion, which is then reduced by a hydride from formic acid.[9]

  • Work-up and Purification: Cool the reaction mixture. Make the solution basic by carefully adding a sodium hydroxide solution until the pH is >10. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylaniline. Further purification can be done by distillation if necessary.

References

Stability of 2-Fluoro-N-methylaniline under different reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-N-methylaniline

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Fluoro-N-methylaniline under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Fluoro-N-methylaniline to ensure its stability?

A1: To ensure the long-term stability of 2-Fluoro-N-methylaniline, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The recommended storage temperature is in a cool, dry, and well-ventilated area, away from sources of ignition.[2][3] Some suppliers recommend refrigeration (2-8°C).[4] It is also crucial to protect it from direct sunlight.[5]

Q2: My sample of 2-Fluoro-N-methylaniline has developed a yellow or brownish tint. What is the cause, and is it still usable?

A2: Discoloration of aniline compounds, including 2-Fluoro-N-methylaniline, is typically due to oxidation and the formation of polymeric impurities upon exposure to air and light.[6] The usability of the discolored sample depends on the specific requirements of your reaction. For reactions sensitive to impurities, purification is recommended. The presence of these colored impurities might not significantly affect the outcome of all reactions, but it is best practice to use a pure starting material.[6]

Q3: What are the known incompatible materials with 2-Fluoro-N-methylaniline?

A3: 2-Fluoro-N-methylaniline is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][7][8] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with halogens, peroxides, and certain metals.[8]

Q4: What are the expected hazardous decomposition products of 2-Fluoro-N-methylaniline?

A4: Upon thermal decomposition, 2-Fluoro-N-methylaniline can produce hazardous products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[2][8] In case of a fire, these toxic and irritating gases may be generated.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction failure or low yield Degradation of 2-Fluoro-N-methylaniline due to improper storage or handling.Verify the purity of your starting material using techniques like GC or HPLC. If impurities are detected, purify the compound by vacuum distillation or column chromatography.[6] Ensure the compound was stored under an inert atmosphere and protected from light.[1][5]
Incompatibility with reaction reagents or solvents.Review all reagents and solvents for compatibility with anilines. Avoid strong oxidizing agents and acidic conditions unless the reaction protocol specifically calls for them under controlled conditions.[2][7][8]
Formation of unexpected side products Over-methylation or other side reactions.In N-methylation reactions, the formation of the over-methylated product, 2-fluoro-N,N-dimethylaniline, is a common side product.[6] Optimize reaction conditions (e.g., stoichiometry of reagents, temperature, reaction time) to minimize side product formation.
Degradation under reaction conditions (e.g., high temperature, presence of air).If the reaction is performed at elevated temperatures, conduct it under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Consider if a lower reaction temperature could be effective.
Discoloration of the reaction mixture Oxidation of 2-Fluoro-N-methylaniline.As anilines are prone to oxidation, ensure the reaction is carried out under an inert atmosphere, especially if the reaction is prolonged or requires heating.[6]
Reaction with incompatible materials.Ensure the reaction vessel and all equipment are clean and free from contaminants that could react with the aniline.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of 2-Fluoro-N-methylaniline.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of 2-Fluoro-N-methylaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the main peak.

Protocol 2: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities and colored materials.[6]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place the crude 2-Fluoro-N-methylaniline into the distillation flask with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 2-Fluoro-N-methylaniline under the applied pressure. The boiling point at atmospheric pressure is approximately 195.9°C for the related N-methylaniline, so a lower temperature is expected under vacuum.[9]

  • Storage: Store the purified product under an inert atmosphere and in a cool, dark place.[1]

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment Workflow start_purity Start: Obtain 2-Fluoro-N-methylaniline Sample prep_sample Prepare Dilute Solution start_purity->prep_sample gc_analysis Perform GC Analysis prep_sample->gc_analysis analyze_results Analyze Chromatogram for Purity gc_analysis->analyze_results decision Purity ≥ 98%? analyze_results->decision proceed Proceed with Reaction decision->proceed Yes purify Purify Sample decision->purify No

Caption: Workflow for assessing the purity of 2-Fluoro-N-methylaniline.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Reaction Yield start_trouble Start: Low Reaction Yield Observed check_purity Check Purity of Starting Material start_trouble->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Inert Atmosphere Used? check_conditions->conditions_ok check_reagents Verify Reagent Compatibility reagents_ok Reagents Compatible? check_reagents->reagents_ok purity_ok->check_conditions Yes purify_sm Action: Purify Starting Material purity_ok->purify_sm No conditions_ok->check_reagents Yes use_inert Action: Re-run under Inert Gas conditions_ok->use_inert No replace_reagents Action: Replace Incompatible Reagents reagents_ok->replace_reagents No optimize Action: Optimize Other Parameters (Temp, Time) reagents_ok->optimize Yes

Caption: Logical steps for troubleshooting low reaction yields.

References

Proper storage and handling of 2-Fluoro-N-methylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Fluoro-N-methylaniline (CAS No: 1978-38-7).

Frequently Asked Questions (FAQs)

Q1: What is 2-Fluoro-N-methylaniline and what are its common applications?

A1: 2-Fluoro-N-methylaniline is a substituted aniline derivative.[1] It serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders, and in the agrochemical sector for creating herbicides and pesticides.[2][3][4]

Q2: What are the main hazards associated with 2-Fluoro-N-methylaniline?

A2: 2-Fluoro-N-methylaniline is a combustible liquid that can cause skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5] Some data suggests it may be harmful if swallowed or in contact with skin.[7]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling 2-Fluoro-N-methylaniline, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6] All handling should be performed in a well-ventilated area or under a chemical fume hood.[5][8] For situations with a risk of inhalation, a vapor respirator may be necessary.[6]

Q4: How should 2-Fluoro-N-methylaniline be stored?

A4: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][9][10] Keep it away from incompatible substances such as strong oxidizing agents and acids, as well as sources of heat, sparks, and open flames.[5][11]

Q5: What should I do in case of a small spill?

A5: For a small spill, ensure adequate ventilation and wear appropriate PPE.[5] Absorb the spill with an inert material (e.g., sand, vermiculite), and place it into a suitable, labeled container for disposal.[5][10] Avoid generating dust.[10] Prevent the spill from entering drains or waterways.[5][10]

Q6: How should I dispose of 2-Fluoro-N-methylaniline waste?

A6: Dispose of contents and containers in accordance with local, regional, and national regulations.[6] This may involve using a licensed professional waste disposal service.[10] Contaminated packaging should be disposed of as unused product.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Compound has darkened in color Exposure to air, light, or impurities.While a change in color may not always indicate decomposition, it is a sign of potential degradation. It is recommended to re-analyze the material for purity before use in sensitive applications. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Inconsistent experimental results Impurities in the material, improper handling, or degradation.Ensure the material meets the required purity specifications for your experiment. Review handling procedures to minimize exposure to air and moisture. If degradation is suspected, obtain a new batch of the compound.
Difficulty dissolving the compound Use of an inappropriate solvent.2-Fluoro-N-methylaniline is an organic compound and is generally soluble in common organic solvents. If you are experiencing solubility issues, consider gentle heating or sonication. Always check the compatibility of the solvent with your reaction conditions.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValue
CAS Number 1978-38-7[5][6][9][10]
Molecular Formula C₇H₈FN[6][7][10]
Molecular Weight 125.14 g/mol [7][10]
Appearance Colorless to light yellow clear liquid[3]
Density 1.106 g/cm³[8]
Flash Point 63 °C[12]
Refractive Index 1.54[3][12]

Storage and Incompatibility

ParameterRecommendation
Storage Temperature Cool, dry place[5][9][10]
Incompatible Materials Strong oxidizing agents, acids[11]
Storage Conditions Tightly closed container, well-ventilated area, away from ignition sources[5][6][9][10]

Experimental Protocols

Protocol 1: Weighing and Dispensing

  • Ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).

  • Perform the weighing and dispensing of 2-Fluoro-N-methylaniline inside a chemical fume hood to avoid inhalation of vapors.[5]

  • Use a clean, dry glass container for weighing.

  • Carefully transfer the desired amount of the liquid using a calibrated pipette.

  • Clean any spills on the balance immediately with an appropriate solvent and absorbent material.

  • Tightly seal the stock container immediately after dispensing.

Protocol 2: Preparation of a Solution

  • Work within a chemical fume hood and wear appropriate PPE.

  • To a clean, dry flask, add the desired volume of the appropriate solvent.

  • While stirring the solvent, slowly add the pre-weighed 2-Fluoro-N-methylaniline.

  • Continue stirring until the solid is completely dissolved. Gentle heating may be applied if necessary, keeping in mind the compound's flash point.

  • Once dissolved, allow the solution to return to room temperature before use.

Protocol 3: Small-Scale Spill Cleanup

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated, and wear appropriate PPE, including a vapor respirator if necessary.[5][6]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5][10]

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[8]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local guidelines.[5]

Visualizations

Spill_Response_Workflow Spill Response Workflow for 2-Fluoro-N-methylaniline spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Area small_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) small_spill->ppe Yes large_spill Large Spill Procedure: Alert EH&S, Evacuate Lab evacuate->large_spill contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of Waste via Proper Channels clean->dispose Storage_Handling_Logic Storage and Handling Logic for 2-Fluoro-N-methylaniline start Receiving Compound check_container Inspect Container for Damage start->check_container storage_location Select Storage Location check_container->storage_location correct_storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles & Ignition Sources storage_location->correct_storage Cool, Dry, Ventilated? incorrect_storage Do Not Store Here storage_location->incorrect_storage No handling Handling for Experiment correct_storage->handling ppe Wear Appropriate PPE handling->ppe fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Carefully fume_hood->dispense seal Tightly Seal Container After Use dispense->seal return_storage Return to Correct Storage seal->return_storage PPE_Selection PPE Selection for 2-Fluoro-N-methylaniline start Task Assessment routine_handling Routine Handling (Weighing, Transfer) start->routine_handling base_ppe Minimum PPE: Lab Coat, Gloves, Safety Glasses routine_handling->base_ppe risk_of_splash Risk of Splash? risk_of_inhalation Risk of Inhalation? risk_of_splash->risk_of_inhalation No goggles Add Chemical Goggles and/or Face Shield risk_of_splash->goggles Yes respirator Use Vapor Respirator risk_of_inhalation->respirator Yes base_ppe->risk_of_splash goggles->risk_of_inhalation

References

Technical Support Center: Purification of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of fluorinated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in fluorinated anilines?

A1: Impurities in fluorinated anilines can originate from starting materials, by-products of the synthesis, or degradation.[1] Common impurities include:

  • Process-Related Impurities: Unreacted starting materials (e.g., fluoronitrobenzenes), and by-products from the synthetic route.[1][2]

  • Isomeric Impurities: Positional isomers of the target fluorinated aniline can form depending on the synthetic route and reaction conditions.[3] These are often challenging to separate due to similar physicochemical properties.[3]

  • Degradation Products: Anilines are susceptible to aerial oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products.[2][4][5]

  • Residual Solvents: Solvents used in the synthesis or work-up (e.g., benzene, toluene, methanol) may remain.[5]

  • Catalyst Residues: Heavy metals from catalysts used in hydrogenation or other synthetic steps.[5]

Q2: Which analytical techniques are best for identifying impurities in my fluorinated aniline sample?

A2: The choice of analytical technique depends on the nature of the impurities and the required sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly used methods.[1] ¹⁹F-NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[1]

Troubleshooting Guides

Issue 1: My fluorinated aniline is discolored (yellow to brown).

  • Possible Causes:

    • Aerial Oxidation: Exposure to air can cause anilines to oxidize and form colored impurities.[2][4]

    • Residual Colored By-products: Incomplete removal of colored impurities from the synthesis.[2]

    • Thermal Decomposition: Excessive heat during purification steps like distillation can lead to degradation.[2]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[2][6]

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating, to minimize oxidation.[2]

    • Controlled Heating: Avoid high temperatures and prolonged heating. Use vacuum distillation to lower the boiling point.[2][4]

Issue 2: The purity of my fluorinated aniline is low after initial purification.

  • Possible Causes:

    • Inefficient Purification Method: A single purification technique may not be sufficient to remove all impurities.[2]

    • Presence of Isomers: Isomeric impurities can be difficult to separate using simple methods like recrystallization.[2][3]

    • Incomplete Removal of Starting Material: Unreacted starting materials may persist in the crude product.[2]

  • Troubleshooting Steps:

    • Multi-Step Purification: Combine different purification techniques. For instance, an acid-base extraction can be followed by recrystallization or distillation.[2]

    • Fractional Distillation: For impurities with different boiling points, fractional distillation under reduced pressure can be effective.[2][7]

    • Column Chromatography: Silica gel column chromatography is a powerful technique for separating closely related impurities like isomers.[2][4]

Issue 3: My compound "oiled out" instead of forming crystals during recrystallization.

  • Possible Causes:

    • This occurs when the compound separates from the solution as a liquid instead of a solid.[6] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[6]

  • Troubleshooting Steps:

    • Reheat the solution and add more of the primary solvent to decrease saturation.[6]

    • Ensure the solution cools slowly to encourage crystal growth over oil formation.[6]

Issue 4: No crystals are forming during recrystallization, even after cooling.

  • Possible Causes:

    • The solution may not be sufficiently saturated.[6]

  • Troubleshooting Steps:

    • Evaporate some of the solvent to increase the concentration of the fluorinated aniline.

    • Add a "seed crystal" of the pure compound to initiate crystallization.[6]

Data Presentation

Table 1: Comparison of Analytical Techniques for Impurity Profiling of Fluorinated Anilines.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC/LC-MS)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds in sufficient concentration.
Sensitivity High, especially with Mass Spectrometry (LC-MS) detection (ng/mL range).Very high, particularly with specific detectors like a Nitrogen Phosphorus Detector (NPD) or when coupled with MS.Lower sensitivity compared to chromatographic methods (µg to mg of sample).
Selectivity High, tunable by choice of column, mobile phase, and detector.High, dependent on the column and detector used. MS provides excellent selectivity.Very high, provides detailed structural information for unambiguous identification.
Sample Preparation Generally simple: dissolution in a suitable solvent and filtration.May require derivatization for non-volatile impurities. Extraction is often necessary.Minimal: dissolving the sample in a deuterated solvent.
Common Impurities Detected Process-related impurities, degradation products, and non-volatile starting materials.Volatile organic impurities, residual solvents, and by-products of synthesis.Structural isomers and impurities present at relatively higher concentrations (>0.1%).

Experimental Protocols

Protocol 1: Purification by Recrystallization (Example: 3-Chloro-4-fluoroaniline)[6]
  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble at low temperatures. An ethanol/water mixture is often effective for halogenated anilines.[6]

  • Dissolution: Place the crude 3-chloro-4-fluoroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[6]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot to prevent premature crystallization.[6]

  • Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Once crystals form, place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.[6]

Protocol 2: Purification by Acid-Base Extraction[8][9]
  • Dissolution: Dissolve the crude fluorinated aniline mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).[8]

  • Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1M HCl).[9] Shake the funnel vigorously to allow the basic fluorinated aniline to be protonated and move into the aqueous layer as its salt.[8]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with water to remove any residual acid.

  • Liberation of Aniline: Combine the aqueous extracts and add a base (e.g., NaOH, NaHCO₃) to neutralize the acid and regenerate the free fluorinated aniline, which will precipitate out or form an oily layer.[10]

  • Back Extraction: Extract the liberated aniline back into a fresh portion of the organic solvent.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified fluorinated aniline.

Protocol 3: Purification by Vacuum Distillation[4]
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[4]

  • Sample Preparation: Place the crude fluorinated aniline into the distillation flask with a stir bar or boiling chips.[4]

  • Vacuum Application: Gradually apply a vacuum to the system.[4]

  • Heating: Gently heat the distillation flask using a heating mantle.[4]

  • Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude Crude Fluorinated Aniline recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography acid_base Acid-Base Extraction crude->acid_base analysis Purity & Identity Confirmation (HPLC, GC, NMR, MP) recrystallization->analysis distillation->analysis chromatography->analysis acid_base->analysis pure Pure Fluorinated Aniline analysis->pure

Caption: General workflow for the purification of fluorinated anilines.

acid_base_extraction start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Non-basic aqueous1 Aqueous Layer: Fluorinated Aniline Salt separate1->aqueous1 Basic add_base Add Aqueous Base (e.g., NaOH) aqueous1->add_base separate2 Extract with Organic Solvent add_base->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Pure Fluorinated Aniline separate2->organic2 end Evaporate Solvent organic2->end

Caption: Logical steps in acid-base extraction for fluorinated aniline purification.

References

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) on aniline giving me a mixture of polysubstituted products and tar?

A: The amino group (-NH₂) in aniline is a very strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity often leads to multiple substitutions (e.g., tribromination when using bromine water) and oxidative side reactions, especially in nitration, which can result in the formation of tarry byproducts.[1][2][3] To control the reaction and obtain mono-substituted products, the reactivity of the amino group must be attenuated.

Solution: Protect the amino group via acetylation to form acetanilide. The acetyl group reduces the activating effect of the nitrogen's lone pair by delocalizing it onto the carbonyl oxygen.[1][2] This allows for controlled mono-substitution. The protecting group can be easily removed by hydrolysis after the desired substitution has been achieved.[1]

Q2: I am trying to perform a Friedel-Crafts reaction on aniline, but it is not working. What is the issue?

A: Aniline does not undergo Friedel-Crafts alkylation or acylation because the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This reaction forms a deactivating salt complex on the nitrogen, which prevents the electrophilic aromatic substitution from occurring.[1][2]

Solution: As with other electrophilic substitutions, protecting the amino group as an amide (acetanilide) circumvents this issue.[4] The resulting acetanilide is less basic and will not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed.

Q3: My nitration of a substituted aniline is giving a significant amount of the meta-isomer, even though the amino group is an ortho, para-director. Why is this happening?

A: In the strongly acidic conditions required for nitration (a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[3][6] The positively charged anilinium group is strongly deactivating and a meta-director.[4] This leads to the formation of a substantial amount of the meta-nitroaniline alongside the expected para and ortho isomers.[4] Direct nitration of aniline can yield as much as 47% of the meta product.[4]

Solution: To prevent the formation of the anilinium ion and ensure ortho, para selectivity, the amino group should be protected by acetylation before nitration.[2][4]

Q4: I am struggling with over-alkylation during the N-alkylation of my aniline. How can I favor mono-alkylation?

A: Over-alkylation, leading to di- and tri-alkylanilines, is a common problem because the mono-alkylated aniline product is often more nucleophilic than the starting aniline.[7]

Solutions to favor mono-alkylation: [7]

  • Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent.

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylations.

  • Reductive Amination: This is a more controlled method for mono-alkylation. It involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced.[7]

Q5: What are the key challenges in performing a Buchwald-Hartwig amination to form a substituted aniline?

A: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] However, its success is highly dependent on the reaction conditions. Common challenges include:

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the specific substrates.[9][10]

  • Base Sensitivity: The reaction requires a base (e.g., NaOt-Bu, Cs₂CO₃), but some functional groups may be sensitive to strongly basic conditions.[9][10]

  • Catalyst Poisoning: Certain functional groups, such as azo groups, can poison the palladium catalyst.[9]

  • Competing Reactions: An unproductive side reaction can be beta-hydride elimination.[8]

Careful optimization of the catalyst, ligand, base, and solvent is necessary for a successful transformation.[10]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

This guide addresses the common issue of obtaining undesired isomer ratios during reactions like halogenation or nitration of protected anilines (e.g., acetanilide).

Problem: Low yield of the desired para-isomer, with significant formation of the ortho-isomer.

G start Low Yield of para-Isomer cause1 Potential Cause: Insufficient Steric Hindrance start->cause1 cause2 Potential Cause: Suboptimal Reaction Conditions start->cause2 solution1 Solution: Use a bulkier protecting group (e.g., pivaloyl, benzoyl) cause1->solution1 solution2 Solution: Lower the reaction temperature cause2->solution2 solution3 Solution: Optimize the solvent cause2->solution3

Caption: Logic diagram for troubleshooting poor regioselectivity.

Data on Isomer Distribution:

The choice of protecting group and reaction conditions can significantly influence the ortho/para isomer ratio.

ReactionProtecting GroupConditionsMajor ProductTypical Yield/RatioReference
NitrationAcetyl (-COCH₃)HNO₃, H₂SO₄, low temppara-nitroacetanilideHigh yield[1][2]
NitrationNone (Aniline)HNO₃, H₂SO₄Mixturep-nitro (51%), m-nitro (47%), o-nitro (2%)[4]
Guide 2: Incomplete Reduction of Nitroarenes

The reduction of a nitroarene is a fundamental method for synthesizing anilines.[11] However, incomplete reactions can lead to a mixture of products.

Problem: Presence of impurities such as nitroso, azoxy, or hydroxylamine species in the final product.

G start Incomplete Reduction cause1 Potential Cause: Insufficient Reducing Agent start->cause1 cause2 Potential Cause: Low Reaction Temperature/Time start->cause2 cause3 Potential Cause: Poor Catalyst Activity (for Hydrogenation) start->cause3 solution1 Solution: Verify stoichiometry of the reductant cause1->solution1 solution2 Solution: Increase reaction temperature or extend reaction time cause2->solution2 solution3 Solution: Use fresh catalyst or increase catalyst loading cause3->solution3

Caption: Workflow for addressing incomplete nitroarene reduction.

Common Reducing Agents and Conditions:

Reducing SystemTypical SubstratesAdvantagesCommon IssuesReference
Sn / conc. HClGeneral NitroarenesEffective and widely taughtDifficult workup, acidic waste[12]
Fe / NH₄Cl or Acetic AcidGeneral NitroarenesMilder, easier workup, cost-effectiveCan require heat[12]
Catalytic Hydrogenation (H₂, Pd/C)Many functional groups toleratedClean, high-yieldingCatalyst poisoning, requires specialized equipment[11][12]

Experimental Protocols

Protocol 1: Protection of Aniline by Acetylation

This procedure describes the formation of acetanilide to moderate the reactivity of the amino group.[1][2]

Materials:

  • Aniline

  • Acetic anhydride

  • Pyridine (or Sodium Acetate)

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • In a flask, dissolve aniline in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water containing enough HCl to neutralize the pyridine.

  • The solid acetanilide will precipitate.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from ethanol/water if necessary.

G

Caption: Experimental workflow for the acetylation of aniline.

Protocol 2: Synthesis of p-Nitroaniline via Nitration of Acetanilide

This protocol details the nitration of the protected aniline, followed by deprotection.[1][2]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ethanol

  • Aqueous Sodium Hydroxide or Hydrochloric Acid (for hydrolysis)

Procedure: Part A: Nitration

  • Add acetanilide to concentrated sulfuric acid at a temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

  • After addition, stir the mixture for 1 hour at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

  • Filter, wash with cold water, and recrystallize the crude product from ethanol.

Part B: Hydrolysis (Deprotection)

  • Heat the purified p-nitroacetanilide under reflux with aqueous NaOH or HCl until the solid dissolves.

  • Cool the solution. If hydrolysis was acidic, neutralize with a base to precipitate p-nitroaniline. If basic, the product may precipitate upon cooling.

  • Collect the p-nitroaniline by vacuum filtration, wash with water, and dry.

References

Technical Support Center: Degradation of 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the degradation of 2-Fluoro-N-methylaniline. As specific literature on the degradation of 2-Fluoro-N-methylaniline is limited, the information herein is extrapolated from studies on structurally similar compounds, including 2-fluoroaniline, N-methylaniline, and other substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for 2-Fluoro-N-methylaniline?

A1: Based on the degradation of analogous compounds, the microbial breakdown of 2-Fluoro-N-methylaniline is expected to proceed through several key steps. The initial attack on the molecule is likely enzymatic, involving monooxygenases or dioxygenases. One proposed pathway involves simultaneous hydroxylation and dehalogenation, which has been observed in the degradation of 2-fluoroaniline (2-FA)[1]. Another possibility is the conversion to fluorinated catechols, followed by ring cleavage. The N-methyl group may be removed early in the pathway via N-demethylation.

Q2: Which microbial species or genera are potential candidates for degrading 2-Fluoro-N-methylaniline?

A2: While specific microorganisms capable of degrading 2-Fluoro-N-methylaniline have not been documented, several genera have been shown to degrade 2-fluoroaniline and could be effective. These include Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, and Labrys[1]. Additionally, bacteria known to degrade aniline, such as Acinetobacter, Zoogloea, Comamonas, and Hydrogenophaga, may also have the metabolic capability to break down its fluorinated and methylated derivative[2].

Q3: What are the expected abiotic degradation pathways for 2-Fluoro-N-methylaniline?

A3: Abiotic degradation can occur through processes like advanced oxidation processes (AOPs), ozonation, and plasma treatment. For instance, aniline degradation by heat-assisted persulfate oxidation has been shown to proceed via the formation of intermediates like nitrobenzene and 4-4'-diaminodiphenyl[3]. Ozonation can transform aniline into intermediates such as benzoquinone, which are then further degraded into organic acids[4]. Non-thermal plasma treatment is another effective method, generating hydroxyl radicals that are the primary active species responsible for aniline degradation[5][6].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very slow degradation observed in biodegradation experiments. 1. Lack of microbial acclimation: The microbial consortium may require a significant period to adapt and induce the necessary enzymes. 2. Substrate toxicity: High concentrations of 2-Fluoro-N-methylaniline may be toxic to the microorganisms. 3. Nutrient limitation: The growth medium may be deficient in essential nutrients (carbon, nitrogen, phosphorus). 4. Suboptimal pH or temperature: The experimental conditions may not be ideal for the degrading microorganisms.1. Implement a gradual acclimation phase: Start with low concentrations of the target compound and incrementally increase it over an extended period (e.g., 40-60 days)[1]. 2. Test a range of concentrations: Perform initial experiments with varying concentrations to determine the minimum inhibitory concentration (MIC)[7]. 3. Ensure a balanced medium: Use a well-defined basal salt medium and consider adding a supplementary carbon or nitrogen source if co-metabolism is required[7]. 4. Optimize conditions: Test a range of pH values (typically 5-9) and temperatures (e.g., 25-35°C) to find the optimal conditions for degradation[3][7].
Accumulation of colored byproducts. 1. Formation of oxidized intermediates: Aniline and its derivatives can form colored polymeric products or oxidized intermediates during degradation.1. Characterize the byproducts: Use analytical techniques like LC-MS or GC-MS to identify the intermediates. 2. Treat with activated carbon: During product workup or after the experiment, treatment with activated carbon can help adsorb colored impurities[8].
Inconsistent degradation rates between replicates. 1. Inhomogeneous inoculum: The distribution of active microorganisms may not be uniform across your experimental flasks. 2. Variability in experimental setup: Minor differences in aeration, shaking speed, or temperature can affect microbial activity.1. Thoroughly mix the inoculum: Ensure the microbial culture is well-suspended before dispensing it into the experimental vessels. 2. Standardize all experimental parameters: Maintain consistent conditions for all replicates.
Difficulty in quantifying defluorination. 1. Low levels of fluoride release: The amount of fluoride released may be below the detection limit of your analytical method. 2. Interference from media components: Other ions in the growth medium may interfere with fluoride detection.1. Use a sensitive analytical method: Employ an ion-selective electrode or ion chromatography for accurate fluoride measurement. 2. Run proper controls: Analyze the medium without the substrate and without the inoculum to establish a baseline and check for interferences.

Quantitative Data Summary

The following table summarizes degradation kinetics for compounds structurally related to 2-Fluoro-N-methylaniline, providing a benchmark for expected performance.

CompoundOrganism/SystemInitial Concentration (mg/L)Max. Specific Degradation Rate (mg/g VSS·h)Defluorination Rate (%)Reference
2-Fluoroaniline (2-FA) Acclimated Mixed Culture2521.23 ± 0.9187.0[1]
3-Fluoroaniline (3-FA) Acclimated Mixed Culture2511.75 ± 0.9989.3[1]
4-Fluoroaniline (4-FA) Acclimated Mixed Culture100-20022.48 ± 0.55Not Reported[9]
2,4-Difluoroaniline (2,4-DFA) Acclimated Mixed Culture100-20015.27 ± 2.04Not Reported[9]
2,3,4-Trifluoroaniline (2,3,4-TFA) Acclimated Mixed Culture100-2008.84 ± 0.93Not Reported[9]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of 2-Fluoro-N-methylaniline by a Mixed Microbial Culture

This protocol outlines the steps for enriching a microbial culture capable of degrading 2-Fluoro-N-methylaniline and subsequently measuring its degradation rate.

1. Materials and Media:

  • Inoculum Source: Activated sludge from a municipal wastewater treatment plant or soil from a site with a history of industrial contamination.

  • Basal Salt Medium (BSM): Per liter of distilled water, add (NH4)2SO4 (0.5 g), K2HPO4 (0.5 g), MgSO4·7H2O (0.5 g), FeCl3·6H2O (10 mg), CaCl2·2H2O (10 mg), and 1 ml of a trace element solution. Adjust pH to 7.0[7].

  • 2-Fluoro-N-methylaniline Stock Solution: Prepare a 1 g/L stock solution in a suitable solvent (e.g., methanol) or directly in BSM if solubility allows.

2. Acclimation of Microbial Culture:

  • In a 1 L flask, add 500 mL of BSM and 50 mL (or 5 g) of the inoculum source.

  • Add 2-Fluoro-N-methylaniline to a final concentration of 1-2 mg/L.

  • Incubate at 30°C on a rotary shaker at 150 rpm.

  • Monitor the degradation of the compound using HPLC. Once degraded, add another dose.

  • Gradually increase the concentration of 2-Fluoro-N-methylaniline over 50-60 days to enrich for tolerant and effective degraders[1].

  • Periodically (e.g., every 1-2 weeks), replace a portion of the medium with fresh BSM to remove metabolic byproducts and replenish nutrients.

3. Degradation Experiment:

  • Prepare several 250 mL Erlenmeyer flasks containing 100 mL of BSM.

  • Transfer an aliquot of the acclimated culture to each flask to achieve a desired starting cell density (e.g., an optical density at 600 nm of 0.1).

  • Spike the flasks with 2-Fluoro-N-methylaniline to the desired initial concentration (e.g., 25 mg/L).

  • Include control flasks:

    • Sterile Control: Autoclaved culture + substrate (to account for abiotic degradation).

    • Biotic Control: Live culture without substrate (to monitor background changes).

  • Incubate the flasks under the same conditions as the acclimation phase.

  • Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

4. Analytical Procedures:

  • Sample Preparation: Centrifuge the samples to pellet the biomass. Filter the supernatant through a 0.22 µm filter before analysis.

  • HPLC Analysis: Analyze the concentration of 2-Fluoro-N-methylaniline using a C18 column. The mobile phase could be a mixture of acetonitrile and water[6]. Use a UV detector set to an appropriate wavelength (e.g., 242 nm)[6].

  • Defluorination Analysis: Measure the concentration of fluoride ions in the supernatant using an ion-selective electrode or ion chromatography to quantify the extent of dehalogenation.

Visualizations

Biodegradation_Pathway cluster_initial Initial Attack cluster_dehalogenation Dehalogenation & Ring Cleavage cluster_central_metabolism Central Metabolism 2FNMA 2-Fluoro-N-methylaniline Intermediate_1 Hydroxylated/Demethylated Intermediate 2FNMA->Intermediate_1 Monooxygenase or Dioxygenase Catechol_Deriv Fluorinated or Non-fluorinated Catechol Intermediate_1->Catechol_Deriv Dehalogenation/ Hydroxylation Fluoride F⁻ Intermediate_1->Fluoride Ring_Cleavage Ring Cleavage Products (e.g., muconic semialdehydes) Catechol_Deriv->Ring_Cleavage Dioxygenase TCA TCA Cycle Intermediates Ring_Cleavage->TCA Biomass Biomass, CO2, H2O TCA->Biomass

Caption: Proposed microbial degradation pathway for 2-Fluoro-N-methylaniline.

Experimental_Workflow start Start: Obtain Inoculum (Soil/Sludge) acclimation Acclimation Phase (Gradual increase of 2-FNMA conc.) start->acclimation setup Setup Degradation Experiment (Flasks with BSM, Inoculum, 2-FNMA) acclimation->setup controls Prepare Controls (Sterile & Biotic) setup->controls incubation Incubate under Controlled Conditions setup->incubation controls->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue incubation analysis Sample Analysis (HPLC for 2-FNMA, IC for F⁻) sampling->analysis data Data Processing & Interpretation analysis->data end End: Determine Degradation Kinetics & Pathway data->end

Caption: Experimental workflow for biodegradation studies.

Troubleshooting_Logic start Problem: Slow or No Degradation check_acclimation Was a long-term (>40 days) acclimation performed? start->check_acclimation acclimate Action: Perform gradual acclimation with the substrate. check_acclimation->acclimate No check_toxicity Have you tested a range of substrate concentrations? check_acclimation->check_toxicity Yes acclimate->check_toxicity test_conc Action: Determine MIC and work with non-inhibitory concentrations. check_toxicity->test_conc No check_conditions Are pH, temperature, and nutrients optimized? check_toxicity->check_conditions Yes test_conc->check_conditions optimize Action: Optimize environmental conditions and media composition. check_conditions->optimize No success Problem Resolved check_conditions->success Yes optimize->success

Caption: Troubleshooting logic for biodegradation experiments.

References

Troubleshooting failed reactions involving 2-Fluoro-N-methylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: My stored 2-Fluoro-N-methylaniline has developed a yellow or brown tint. What is the cause and is it still usable?

A1: Discoloration in aniline compounds is commonly due to the formation of colored oxidation products and polymers from exposure to air and light. For many applications, this slight discoloration may not affect the reaction outcome. However, for high-purity requirements or sensitive downstream reactions, purification is recommended. Vacuum distillation is a highly effective method for removing non-volatile impurities.

Q2: I am observing a byproduct with a similar polarity to my desired product in a reaction involving 2-Fluoro-N-methylaniline. What could it be?

A2: A common byproduct in reactions starting from anilines is the over-methylated product, in this case, 2-Fluoro-N,N-dimethylaniline. This can occur if the reaction conditions for a previous methylation step were not fully optimized. Another possibility is unreacted starting material, 2-fluoroaniline, if the initial N-methylation was incomplete. You can identify the impurity by running co-spots on a TLC plate with authentic samples of the potential impurities or by isolating the byproduct for spectroscopic analysis (NMR, MS).

Q3: My N-acylation or N-sulfonylation of 2-Fluoro-N-methylaniline is giving a low yield. What are the common causes?

A3: Low yields in these reactions can stem from several factors:

  • Insufficiently activated acylating/sulfonylating agent: Ensure the freshness and purity of your reagents (e.g., acyl chlorides, sulfonyl chlorides).

  • Inadequate base: The choice and amount of base are critical for scavenging the acid byproduct (e.g., HCl). Tertiary amines like triethylamine or pyridine are commonly used. Ensure the base is dry and added in sufficient stoichiometric amounts.

  • Steric hindrance: The ortho-fluoro group, combined with the N-methyl group, can create some steric hindrance. More forcing conditions (higher temperature, longer reaction time) may be required compared to less substituted anilines.

  • Reduced nucleophilicity: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the nitrogen atom.

Q4: Are there specific challenges when using 2-Fluoro-N-methylaniline in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig)?

A4: Yes, the carbon-fluorine bond is generally strong and less reactive in typical palladium-catalyzed cross-coupling reactions compared to carbon-chlorine, -bromine, or -iodine bonds. This makes 2-Fluoro-N-methylaniline a challenging substrate for reactions where the fluorine is the intended leaving group. If the goal is to couple at another position on the aromatic ring (functionalized with Br, I, or OTf), the fluorine atom is unlikely to interfere. However, if direct C-N coupling to replace the fluorine is desired, specialized catalytic systems or harsher conditions may be necessary. Hydrodefluorination (replacement of fluorine with hydrogen) can also be a side reaction under certain reductive conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a logical workflow to diagnose the cause of low or no product formation in reactions involving 2-Fluoro-N-methylaniline.

LowYieldTroubleshooting start Low / No Product reagent_check Reagent Quality Check start->reagent_check Start Here conditions_check Reaction Conditions Check start->conditions_check workup_check Workup & Purification Check start->workup_check sub_nodes_reagent Purity of 2-Fluoro-N-methylaniline? Freshness of other reactants? Solvent anhydrous? reagent_check->sub_nodes_reagent sub_nodes_conditions Temperature too low/high? Incorrect reaction time? Atmosphere inert (if needed)? Proper mixing? conditions_check->sub_nodes_conditions sub_nodes_workup Product lost during extraction? Decomposition on silica gel? Incorrect pH for extraction? workup_check->sub_nodes_workup solution_reagent Solution: Purify starting material. Use fresh reagents/solvents. sub_nodes_reagent->solution_reagent solution_conditions Solution: Optimize temperature/time. Ensure inert atmosphere. sub_nodes_conditions->solution_conditions solution_workup Solution: Optimize extraction protocol. Consider alternative purification. sub_nodes_workup->solution_workup

Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product

This guide helps in identifying and mitigating common impurities.

ImpurityTroubleshooting start Impurity Detected (TLC/NMR/LCMS) impurity_id Identify Impurity start->impurity_id sm Unreacted Starting Material (2-Fluoro-N-methylaniline) impurity_id->sm over_methylated Over-methylated Byproduct (2-Fluoro-N,N-dimethylaniline) impurity_id->over_methylated oxidation Oxidation/Decomposition Products impurity_id->oxidation solution_sm Solution: - Increase reaction time/temperature. - Add excess of other reagent. sm->solution_sm solution_over_methylated Solution: - Optimize stoichiometry. - Use a less reactive methylating agent in synthesis. over_methylated->solution_over_methylated solution_oxidation Solution: - Run reaction under inert gas. - Degas solvents. oxidation->solution_oxidation

Caption: Logical workflow for impurity identification and mitigation.

Data Presentation

The following tables summarize typical reaction conditions and yields for key transformations. Note that much of the specific quantitative data is derived from analogous aniline derivatives and should be used as a guideline for optimization.

Table 1: N-Methylation of 2-Fluoroaniline to 2-Fluoro-N-methylaniline

Methylating AgentCatalyst/ConditionsSolventTime (h)Yield (%)Purity (%)Byproduct (N,N-dimethyl) (%)Reference
Dimethyl carbonateBasic molecular sieve NaY, RefluxNone11-1299.499.20.29[1]

Table 2: General Conditions for N-Acylation and N-Sulfonylation of Anilines

ReactionReagentBaseSolventTemperatureTypical Yield Range (%)
N-AcetylationAcetic AnhydrideSodium AcetateWaterRoom Temp85-95
N-AcylationAcyl ChloridePyridine or Et3NDCM or THF0 °C to Room Temp80-95
N-SulfonylationTosyl ChloridePyridine or Et3NDCM or THF0 °C to Room Temp75-90

Experimental Protocols

Protocol 1: N-Acetylation of 2-Fluoro-N-methylaniline

This protocol describes the acetylation of 2-Fluoro-N-methylaniline using acetic anhydride.

Materials:

  • 2-Fluoro-N-methylaniline (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend 2-Fluoro-N-methylaniline (e.g., 1.25 g, 10 mmol) in 20 mL of deionized water.

  • While stirring vigorously, add acetic anhydride (e.g., 1.12 g, 11 mmol).

  • Immediately add a solution of sodium acetate (e.g., 0.98 g, 12 mmol) dissolved in 5 mL of water to the reaction mixture.

  • Continue to stir the mixture. The N-acetylated product will begin to precipitate as a solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • The crude product can be purified by recrystallization from aqueous ethanol to yield pure N-(2-fluorophenyl)-N-methylacetamide.

Protocol 2: N-Sulfonylation of 2-Fluoro-N-methylaniline with Tosyl Chloride

This protocol is a general procedure for the N-sulfonylation of secondary anilines.

Materials:

  • 2-Fluoro-N-methylaniline (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2-Fluoro-N-methylaniline (e.g., 1.25 g, 10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (e.g., 1.58 g, 20 mmol).

  • Add p-toluenesulfonyl chloride (e.g., 2.0 g, 10.5 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide.

References

Preventing oxidation and discoloration of aniline derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aniline Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to the oxidation and discoloration of aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why did my aniline derivative change color from colorless/light yellow to dark brown/red?

A1: The discoloration of aniline derivatives is most commonly due to oxidation. The amino group (-NH₂) on the aromatic ring is highly susceptible to oxidation by atmospheric oxygen, light, and trace metal ion contaminants.[1][2] This process forms highly colored impurities, such as nitrobenzenes, azoxybenzenes, and polymeric materials, leading to the observed darkening of the substance.[3]

Q2: What are the primary factors that accelerate the oxidation of aniline derivatives?

A2: Several factors can accelerate the oxidation process:

  • Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent. The longer the compound is exposed to air, the more significant the discoloration.[1]

  • Exposure to Light: Light, particularly UV light, can catalyze the oxidation process.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

  • pH of the Solution: The rate of oxidation is significantly influenced by the pH. The maximum oxidation rate often occurs near the pKa of the specific aniline derivative.[4]

Q3: How can I prevent my aniline derivative from discoloring during storage?

A3: To minimize oxidation during storage, it is crucial to limit exposure to air, light, and heat. The best practice is to store aniline derivatives under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container in a cool, dark place, such as a refrigerator.[1][5] For highly sensitive compounds, storage in a glovebox or a sealed ampoule is recommended.[1]

Q4: Are there any chemical additives that can prevent the oxidation of aniline derivatives?

A4: While not always suitable for every application due to potential interference, antioxidants can be used to stabilize aniline derivatives. Phenolic compounds and derivatives of phenylenediamine are known to inhibit the oxidation of some organic molecules. However, their compatibility with your specific compound and downstream reactions must be carefully evaluated.

Q5: My aniline derivative is already discolored. Can I still use it?

A5: For non-critical applications, a slightly discolored aniline derivative might still be usable. However, for sensitive experiments, such as in drug development or catalysis, the impurities can significantly impact the reaction outcome. It is highly recommended to purify the discolored compound before use or to use a fresh, unopened batch.[3]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with aniline derivatives.

Issue 1: Discoloration of the Aniline Derivative Upon Opening a New Bottle
  • Initial Assessment:

    • Has the container been opened multiple times?

    • Was the container properly sealed after each use?

    • Has the material been exposed to light or elevated temperatures?[3]

  • Corrective Actions:

    • If the discoloration is minor, verify the purity of the material using an appropriate analytical method like HPLC or GC-MS.

    • For sensitive applications, purify the material using one of the protocols outlined below (e.g., distillation or recrystallization) or use a fresh, unopened batch.[2]

    • Review and improve storage and handling procedures to prevent future oxidation.

Issue 2: The Reaction Mixture Turns Dark During a Reaction with an Aniline Derivative
  • Initial Assessment:

    • Are you running the reaction open to the air?

    • Are your solvents degassed?

    • Could any of your reagents be acting as an oxidizing agent?

  • Corrective Actions:

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

    • Use degassed solvents to remove dissolved oxygen.

    • Consider protecting the amino group (e.g., through acetylation) to make the substrate less prone to oxidation.

    • If the product is a solid, discoloration can often be removed by recrystallization, sometimes with the addition of activated carbon.[2]

Data Presentation

The following tables summarize key quantitative data related to the stability and reactivity of aniline derivatives.

Table 1: Effect of pH on the Oxidation Rate of Aniline

pH ConditionEffect on Aniline Oxidation
Acidic (pH < 3)The efficiency of oxidation can be sharply reduced.[6]
Near pKa (~3-5)The oxidation rate constant often reaches its maximum value.[4]
Neutral to Alkaline (pH > 5)The oxidation rate constant gradually decreases after reaching its peak.[4]

Table 2: Redox Potentials of Selected para-Substituted Anilines

The ease of oxidation of an aniline derivative is related to its redox potential. Electron-donating groups (EDGs) generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the redox potential.[4]

Substituent (para-)Hammett Constant (σp)pKa
-NH₂-0.666.08
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO₂0.781.00
Data sourced from BenchChem Comparative Analysis.[7]

Experimental Protocols

Protocol 1: Purification of Discolored Liquid Aniline Derivatives by Vacuum Distillation

Objective: To remove colored, non-volatile oxidation products from a liquid aniline derivative.

Materials:

  • Discolored liquid aniline derivative

  • Drying agent (e.g., KOH or CaH₂)[8]

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Methodology:

  • Drying: Add a suitable drying agent (e.g., KOH pellets) to the discolored aniline derivative in a round-bottom flask. Stir for several hours or let it stand overnight to remove any moisture.[8]

  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Distillation: Heat the flask gently using a heating mantle while stirring. Apply vacuum gradually to the desired pressure.

  • Collection: Collect the colorless to light-yellow distillate in the receiving flask. Discard the initial few drops of distillate.

  • Storage: Transfer the purified aniline derivative to a clean, dry, amber glass bottle and store it under an inert atmosphere.

Protocol 2: Decolorization of Solid Aniline Derivatives by Recrystallization with Activated Carbon

Objective: To remove colored impurities from a solid aniline derivative.

Materials:

  • Discolored solid aniline derivative

  • Appropriate recrystallization solvent

  • Activated carbon

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Choose a solvent in which the aniline derivative is soluble when hot and insoluble when cold.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored solid in the minimum amount of hot solvent.[9]

  • Activated Carbon Treatment: Add a small amount of activated carbon (about 1-2% by weight of the solid) to the hot solution.[2]

  • Hot Filtration: Swirl the mixture and perform a hot gravity filtration to remove the activated carbon and other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them thoroughly.

Protocol 3: Purity Analysis of Aniline Derivatives by HPLC

Objective: To determine the purity of an aniline derivative sample and detect the presence of degradation products.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aniline derivative sample.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[12]

    • Injection Volume: 10 µL.[1]

  • Analysis:

    • Run a blank (mobile phase only) to establish a baseline.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the main peak corresponding to the aniline derivative and any impurity peaks. Purity can be estimated by the relative peak areas.

Visualizations

Aniline_Oxidation_Pathway Aniline Aniline (C₆H₅NH₂) Anilinium_Radical Anilinium Radical Cation Aniline->Anilinium_Radical Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Light, Metal Ions) Oxidizing_Agents->Aniline Initiates Dimerization Dimerization & Polymerization Anilinium_Radical->Dimerization Colored_Byproducts Colored Byproducts (Azobenzene, Nitrobenzene, etc.) Dimerization->Colored_Byproducts

Caption: Simplified pathway of aniline oxidation leading to colored byproducts.

Troubleshooting_Workflow Start Aniline Derivative Discolored Check_Storage Check Storage Conditions (Air, Light, Temp Exposure?) Start->Check_Storage Improper_Storage Improper Storage Check_Storage->Improper_Storage Yes Proper_Storage Proper Storage Check_Storage->Proper_Storage No Review_Procedures Review & Improve Storage Procedures Improper_Storage->Review_Procedures Assess_Purity Assess Purity (HPLC, GC-MS) Proper_Storage->Assess_Purity Review_Procedures->Assess_Purity Pure_Enough Purity Acceptable? Assess_Purity->Pure_Enough Use_As_Is Use As-Is for Non-Sensitive Applications Pure_Enough->Use_As_Is Yes Purify Purify (Distillation, Recrystallization) Pure_Enough->Purify No Use_Fresh Use Fresh Batch Purify->Use_Fresh Or

Caption: Troubleshooting workflow for a discolored aniline derivative.

Experimental_Workflow_Purification Start Discolored Aniline Derivative Is_Solid Is the derivative a solid? Start->Is_Solid Recrystallize Recrystallization (Protocol 2) Is_Solid->Recrystallize Yes Distill Vacuum Distillation (Protocol 1) Is_Solid->Distill No (Liquid) Analyze Purity Analysis (HPLC/GC-MS - Protocol 3) Recrystallize->Analyze Distill->Analyze End Pure Aniline Derivative Analyze->End

Caption: Experimental workflow for the purification of aniline derivatives.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Fluoroaniline N-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 2-fluoroaniline. The following information is designed to help optimize catalyst selection, reaction conditions, and troubleshoot common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-methylation of 2-fluoroaniline?

A1: The main challenges in the N-methylation of 2-fluoroaniline are:

  • Over-methylation: The mono-methylated product, N-methyl-2-fluoroaniline, is often more nucleophilic than the starting material, leading to the formation of the undesired N,N-dimethyl-2-fluoroaniline byproduct.

  • Low Reactivity: The electron-withdrawing effect of the fluorine atom at the ortho position can decrease the nucleophilicity of the amine, making the reaction more challenging compared to aniline.

  • Catalyst Selection: Choosing an appropriate catalyst that favors mono-methylation with high selectivity and yield is crucial.

  • Side Reactions: Depending on the chosen method, side reactions such as formylation (when using formic acid or formaldehyde) can occur.

Q2: Which catalytic systems are most effective for the selective mono-N-methylation of anilines?

A2: Several catalytic systems have shown high efficacy for the N-methylation of anilines. While data specifically for 2-fluoroaniline is limited, results from other substituted anilines suggest the following are promising:

  • Ruthenium-based catalysts: Complexes like (DPEPhos)RuCl2PPh3 have demonstrated high yields for the N-methylation of various anilines, including those with halogen substituents, using methanol as the methylating agent under weak base conditions.[1] Cyclometalated ruthenium complexes are also effective at lower temperatures (e.g., 60 °C).[2]

  • Iridium-based catalysts: Iridium complexes with N-heterocyclic carbene (NHC) ligands are highly active for N-methylation using methanol.[3] These catalysts can be tuned for either mono- or di-methylation.

  • Cobalt-based catalysts: Cobalt complexes, often in combination with phosphine ligands, have been used for the N-methylation of arylamines with methanol.[4]

  • Copper-based catalysts: Copper sub-nanoparticles supported on ceria (Cu/CeO2) have shown good selectivity for the mono-N-methylation of aniline using CO2 and H2.[5]

Q3: How can I minimize the formation of the N,N-dimethylated byproduct?

A3: To minimize over-methylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of the methylating agent to 2-fluoroaniline.

  • Optimize Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes favor mono-alkylation.

  • Choice of Methylating Agent and Catalyst: Certain methods, such as using dimethyl carbonate with zeolite catalysts, have shown high selectivity for mono-methylation.[6] Some ruthenium and iridium catalysts also offer high selectivity.

  • Continuous Flow Chemistry: This technique allows for precise control over reaction parameters, which can significantly improve selectivity.

Q4: Are there effective non-precious metal catalysts for this transformation?

A4: Yes, research has focused on developing catalysts based on more abundant and less expensive metals. Cobalt and copper-based catalysts have shown promise in the N-methylation of anilines.[4][5] For example, a system of Co(acac)2 with a tetradentate phosphine ligand has been shown to be effective for the mono-N-methylation of various arylamines.[4]

Q5: What are the greenest methods for N-methylation of 2-fluoroaniline?

A5: Green approaches to N-methylation focus on using less toxic reagents and generating minimal waste. Promising green methods include:

  • Using Methanol as a Methylating Agent: This is an atom-economical approach where water is the only byproduct.[1][2][3]

  • Using Dimethyl Carbonate (DMC): DMC is a non-toxic and environmentally benign methylating agent.[6]

  • Using CO2 and H2: This method utilizes carbon dioxide as a C1 source, offering a sustainable route to N-methylated products.[5]

  • Heterogeneous Catalysis: Using solid catalysts, such as Pt/C or zeolites, simplifies catalyst separation and recycling, reducing waste.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting/Optimization Strategy
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor choice of base or solvent. 4. Low reactivity of 2-fluoroaniline.1. Ensure the catalyst is properly activated and handled under an inert atmosphere if required. 2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 3. Screen different bases (e.g., Cs2CO3, K2CO3, NaOH) and solvents (e.g., methanol, toluene, THF). 4. Consider a more active catalytic system or a different methylation method.
Formation of N,N-dimethylaniline 1. Excess methylating agent. 2. High reaction temperature or prolonged reaction time. 3. The mono-methylated product is more reactive than the starting material.1. Use a stoichiometric amount or a slight excess of the methylating agent. 2. Optimize the reaction conditions to favor mono-methylation (lower temperature, shorter time). 3. Choose a catalyst known for high mono-selectivity.
Formation of N-formylated byproduct Incomplete reduction of the intermediate imine or formamide when using formic acid or formaldehyde.Ensure a sufficient amount of the reducing agent is used and verify its activity.
Difficult Purification Close boiling points or similar polarities of the product and byproducts/starting material.Optimize chromatographic separation conditions (e.g., solvent system, gradient elution). Consider derivatization to aid separation, if feasible.

Data Presentation

Table 1: Comparison of Catalytic Systems for N-Methylation of Anilines (Data for related substrates)

Catalyst SystemMethylating AgentBaseSolventTemp (°C)SubstrateYield (%)SelectivityReference
(DPEPhos)RuCl2PPh3MethanolCs2CO3Methanol1404-bromoaniline95High mono[1]
(DPEPhos)RuCl2PPh3MethanolCs2CO3Methanol1403-chloroaniline98High mono[1]
Cyclometalated Ru complexMethanolNaOHMethanol60Aniline>99High mono[2]
[IrBr(CO)2(κC-tBuImCH2PyCH2OMe)]MethanolCs2CO3Methanol1504-chloroaniline>95High mono[3]
Co(acac)2 / P(CH2CH2PPh2)3MethanolK3PO4Methanol1304-aminobenzonitrile92High mono[4]
Pt/CMethanolNaOHMethanol130Aniline95High mono[8]
Zeolite NaYDimethyl Carbonate--130Aniline9497.7% mono[6]

Experimental Protocols

Protocol 1: N-Methylation of 2-Fluoroaniline using a Ruthenium Catalyst and Methanol

This protocol is adapted from a general procedure for the N-methylation of anilines using a (DPEPhos)RuCl2PPh3 catalyst.[1]

  • Materials:

    • 2-Fluoroaniline (1 mmol, 1.0 equiv)

    • (DPEPhos)RuCl2PPh3 catalyst (0.005 mmol, 0.5 mol%)

    • Cesium carbonate (Cs2CO3) (0.5 mmol, 0.5 equiv)

    • Anhydrous methanol (1 mL)

    • Inert atmosphere (Argon or Nitrogen)

    • Schlenk tube or similar reaction vessel

  • Procedure: a. To a dry Schlenk tube equipped with a magnetic stir bar, add the (DPEPhos)RuCl2PPh3 catalyst, 2-fluoroaniline, and cesium carbonate. b. Evacuate and backfill the tube with an inert gas (repeat three times). c. Add anhydrous methanol via syringe. d. Seal the tube and place it in a preheated oil bath at 140 °C. e. Stir the reaction mixture for 12 hours. f. After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion. g. For purification, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: Reductive Amination of 2-Fluoroaniline with Formaldehyde

This is a general procedure for reductive amination and may require optimization for 2-fluoroaniline.

  • Materials:

    • 2-Fluoroaniline (1 mmol, 1.0 equiv)

    • Aqueous formaldehyde (37 wt. %, 1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)

    • Acetic acid (optional, catalytic amount)

  • Procedure: a. Dissolve 2-fluoroaniline in the chosen solvent in a round-bottom flask. b. Add aqueous formaldehyde and stir the mixture at room temperature for 1 hour to form the intermediate imine. A catalytic amount of acetic acid can be added to facilitate imine formation. c. Add sodium triacetoxyborohydride in portions to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. e. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, and extract the aqueous layer with the organic solvent. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow_Ru_Catalyzed_N_Methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube add_reagents Add 2-Fluoroaniline, Catalyst, and Cs2CO3 start->add_reagents inert_atm Evacuate and backfill with Argon (3x) add_reagents->inert_atm add_solvent Add anhydrous Methanol inert_atm->add_solvent seal Seal the tube add_solvent->seal heat Heat at 140°C for 12 hours seal->heat cool Cool to RT heat->cool analyze Analyze by GC-MS cool->analyze purify Column Chromatography analyze->purify product N-methyl-2-fluoroaniline purify->product

Caption: Workflow for Ru-catalyzed N-methylation of 2-fluoroaniline.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion of 2-Fluoroaniline cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions (Temp, Time) start->cause2 cause3 Incorrect Base/Solvent start->cause3 sol1 Verify catalyst activity and handling cause1->sol1 Check sol2 Increase temperature and/or reaction time cause2->sol2 Optimize sol3 Screen alternative bases and solvents cause3->sol3 Screen

Caption: Troubleshooting logic for low reaction conversion.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Fluorinated N-Methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine into pharmacologically active molecules is a widely adopted strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated N-methylanilines are crucial building blocks for a variety of pharmaceuticals and agrochemicals. This guide provides a comparative overview of the primary synthetic methodologies for preparing these valuable compounds, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of fluorinated N-methylanilines can be broadly categorized into three main approaches:

  • N-methylation of Fluorinated Anilines : This is the most direct and common approach, starting from a commercially available or synthesized fluoroaniline. The primary challenge is achieving selective mono-methylation while avoiding the formation of the tertiary N,N-dimethylaniline byproduct, as the secondary amine product is often more nucleophilic than the primary amine starting material.[3]

  • Direct C-H Fluorination of N-methylaniline : This method involves the late-stage introduction of a fluorine atom onto the aromatic ring of N-methylaniline. This approach is advantageous for creating analogs from a common precursor but often requires specialized fluorinating agents and catalysts, with challenges in controlling regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr) : This strategy involves the reaction of a polyfluorinated benzene derivative with methylamine. The fluorine atom acts as an excellent leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5] This method is effective for producing highly fluorinated N-methylanilines.

Comparative Performance of Synthesis Methods

The following table summarizes quantitative data for various methods used to synthesize fluorinated N-methylanilines, highlighting the differences in reagents, conditions, and efficiency.

Method CategoryStarting MaterialKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Key Features & ByproductsRef.
N-Methylation2-FluoroanilineDimethyl carbonate, NaY molecular sieve-Reflux11-1299.4Green chemistry; Low byproduct (0.29% N,N-dimethyl).[6]
N-Methylation4-Fluoro-2-methoxyanilineParaformaldehyde, KOH, NaBH₄Methanol853N/AReductive amination; multi-step process.[3]
N-MethylationAniline DerivativesMethanol, Ru(II) Complex (e.g., (DPEPhos)RuCl₂PPh₃), Cs₂CO₃Toluene1301285-99Borrowing hydrogen reaction; broad substrate scope.[7]
N-MethylationAniline DerivativesFormic acid, PMHS, K₂HPO₄, 18-crown-6THF8012GoodTransition-metal-free reductive methylation.[8]
C-H FluorinationBenzoic acid derivativesNFSI, Pd(OTf)₂(MeCN)₄CF₃CH₂OH10024-48HighDirected ortho-fluorination; can achieve mono- or di-fluorination.[9]
SNArPer-fluorinated arenesAmine, BaseLimited SolventN/AN/AComparable to batchMechanochemical synthesis; environmental benefits.[4]

Detailed Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate (Greener Method)

This protocol details the synthesis of 2-Fluoro-N-methylaniline with high selectivity and yield.[6]

Materials:

  • 2-Fluoroaniline (15 g, 0.135 mol)

  • Dimethyl carbonate (105 g)

  • Basic molecular sieve NaY (1.5 g)

  • 250 ml reaction flask

  • Distillation apparatus

Procedure:

  • Add dimethyl carbonate (105 g), 2-fluoroaniline (15 g), and the NaY catalyst (1.5 g) to a 250 ml reaction flask.

  • Stir the mixture and heat to reflux under normal pressure.

  • Maintain the reflux for 11-12 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • The filtrate is purified by rectification under normal pressure using a 20-30 cm column to remove the solvent.

  • The final product, 2-Fluoro-N-methylaniline, is obtained with a purity of 99.2% and a yield of 99.4%. The main byproduct is N,N-dimethyl-2-fluoroaniline (0.29%).[6]

Protocol 2: Two-Step Synthesis of 4-Fluoro-2-methoxy-N-methylaniline

This procedure involves the initial synthesis of a precursor followed by N-methylation via reductive amination.[3][10]

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)

  • Dissolve 4-fluoro-2-nitroanisole in methanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas (e.g., via a balloon).

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline. Purify further by column chromatography if necessary.[10]

Step 2: N-methylation via Reductive Amination

  • In a round-bottom flask, add methanol and paraformaldehyde. Reflux the mixture at 85°C until the paraformaldehyde dissolves.

  • In a separate flask, dissolve the 4-Fluoro-2-methoxyaniline precursor and potassium hydroxide in methanol at room temperature.

  • Add the aniline solution to the paraformaldehyde solution and reflux at 85°C for 2 hours.

  • Cool the reaction mixture to 0°C and slowly add sodium borohydride.

  • Reflux the mixture again at 85°C for 1 hour.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water and extract the product multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain pure 4-Fluoro-2-methoxy-N-methylaniline.[3]

Synthesis Pathways and Workflows

The selection of a synthetic route depends on the availability of starting materials, the desired substitution pattern, and the required scale. The diagrams below illustrate the logical relationships between the main synthetic strategies and a typical experimental workflow.

Synthesis_Pathways cluster_start Starting Material cluster_methods Synthetic Method cluster_product Product Fluoroaniline Fluorinated Aniline N_Methylation N-Methylation (e.g., DMC, MeOH, HCHO) Fluoroaniline->N_Methylation N_Methylaniline N-Methylaniline C_H_Fluorination C-H Fluorination (e.g., NFSI, Selectfluor) N_Methylaniline->C_H_Fluorination Polyfluoroarene Polyfluoroarene SNAr Nucleophilic Aromatic Substitution (SNAr) Polyfluoroarene->SNAr + Methylamine Product Fluorinated N-Methylaniline N_Methylation->Product C_H_Fluorination->Product SNAr->Product

Caption: Overview of primary synthetic routes to fluorinated N-methylanilines.

Experimental_Workflow A 1. Dissolve Nitro-Precursor in Methanol B 2. Add Pd/C Catalyst & Introduce H₂ Gas A->B C 3. Stir at RT (2-4h) Monitor by TLC B->C D 4. Filter Catalyst & Concentrate Filtrate C->D E Intermediate: Crude Fluoroaniline D->E F 5. N-Methylation Reaction (e.g., Reductive Amination) E->F G 6. Aqueous Workup & Solvent Extraction F->G H 7. Dry & Concentrate Organic Layers G->H I 8. Column Chromatography Purification H->I J Final Product: Pure Fluorinated N-Methylaniline I->J

Caption: Workflow for a two-step synthesis of a fluorinated N-methylaniline.

References

Confirming the Molecular Structure of 2-Fluoro-N-methylaniline: A Comparative Guide to Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of spectral analysis techniques to definitively identify 2-Fluoro-N-methylaniline and distinguish it from its structural isomers and related compounds. By leveraging the unique electronic and steric environment of the fluorine and methyl substituents, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint.

Workflow for Spectroscopic Structural Confirmation

Spectral Analysis Workflow Figure 1. General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Chemical Synthesis of 2-Fluoro-N-methylaniline purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms interpretation Spectral Data Analysis (Peak Assignment, Fragmentation) nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Isomers (3- & 4-Fluoro-N-methylaniline) interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: General Workflow for Spectroscopic Analysis

Comparative Spectral Data

The following tables summarize the key spectral data for 2-Fluoro-N-methylaniline and its isomers, 3-Fluoro-N-methylaniline and 4-Fluoro-N-methylaniline. These quantitative comparisons are crucial for distinguishing between these closely related compounds.

Table 1: ¹H NMR Data (Predicted, in CDCl₃)

CompoundAromatic Protons (ppm)N-CH₃ Protons (ppm)NH Proton (ppm)
2-Fluoro-N-methylaniline 6.6 - 7.2 (m, 4H)2.87 (s, 3H)~3.7 (br s, 1H)
3-Fluoro-N-methylaniline 6.3 - 7.2 (m, 4H)2.82 (s, 3H)~3.6 (br s, 1H)
4-Fluoro-N-methylaniline 6.5 - 7.0 (m, 4H)2.81 (s, 3H)~3.4 (br s, 1H)

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundAromatic Carbons (ppm)N-CH₃ Carbon (ppm)
2-Fluoro-N-methylaniline ~110-150~30.5
3-Fluoro-N-methylaniline ~100-165~31.0
4-Fluoro-N-methylaniline ~112-158~31.3

Note: Specific peak assignments require detailed 2D NMR analysis. The presence and splitting patterns due to C-F coupling are diagnostic.

Table 3: IR Spectroscopy Data (Neat)

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2-Fluoro-N-methylaniline ~3400-3450~1250-1350~1200-1250
3-Fluoro-N-methylaniline ~3350-3450~1250-1350~1200-1250
4-Fluoro-N-methylaniline ~3350-3450~1250-1350~1200-1250

Table 4: Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoro-N-methylaniline 125110, 95, 83
3-Fluoro-N-methylaniline 125110, 95, 83
4-Fluoro-N-methylaniline 125110, 95, 83

Note: While the primary mass spectral data may be similar, retention times in GC-MS will differ between isomers.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR.[3]

  • ¹⁹F NMR Acquisition : ¹⁹F is a sensitive nucleus with a wide chemical shift range, providing sharp signals.[4] Use a dedicated ¹⁹F probe or a broadband probe tuned to the ¹⁹F frequency. The spectrum can be acquired with or without proton decoupling to observe H-F coupling.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to the resulting spectrum.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : As 2-Fluoro-N-methylaniline is a liquid, place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[3][5]

  • Data Acquisition : Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[3]

  • Background Subtraction : Acquire a background spectrum of the clean KBr/NaCl plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • GC Conditions :

    • Injector : 250 °C, splitless injection.[1]

    • Oven Program : Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[1]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

    • Mass Range : Scan from m/z 40 to 400.[3]

  • Data Analysis : Identify the compound based on its retention time and the fragmentation pattern of its mass spectrum.

Logical Confirmation of 2-Fluoro-N-methylaniline Structure

The definitive confirmation of the "2-fluoro" substitution pattern relies on the combined interpretation of all spectral data, particularly the coupling patterns observed in NMR spectroscopy.

Structural Confirmation Logic Figure 2. Logic Diagram for Structural Confirmation cluster_data Primary Spectral Data cluster_nmr NMR Spectroscopy (Key Differentiator) cluster_interpretation Detailed Interpretation & Conclusion ms_data MS Data (m/z = 125) Confirms Molecular Formula C₇H₈FN coupling Analysis of H-F and C-F Coupling Constants (J-values) ms_data->coupling ir_data IR Data (N-H, C-N, C-F stretches) Confirms Functional Groups ir_data->coupling h_nmr ¹H NMR Complex multiplet for 4 aromatic protons h_nmr->coupling c_nmr ¹³C NMR Shows 7 distinct carbon signals c_nmr->coupling f_nmr ¹⁹F NMR Single resonance, coupling to adjacent protons f_nmr->coupling distinction Coupling patterns are unique for 2-Fluoro vs. 3-Fluoro vs. 4-Fluoro isomers coupling->distinction conclusion Structure Confirmed as 2-Fluoro-N-methylaniline distinction->conclusion

Caption: Logic Diagram for Structural Confirmation

The key to distinguishing 2-Fluoro-N-methylaniline from its isomers lies in the coupling patterns in the NMR spectra. The fluorine atom at the 2-position will exhibit distinct through-bond coupling to the adjacent protons and carbons (especially C1, C2, C3, and C6). These specific coupling constants (J-values), observable in both the ¹H, ¹³C, and ¹⁹F NMR spectra, provide irrefutable evidence for the ortho-substitution pattern, which is different from the meta or para patterns of the other isomers. The combination of this detailed NMR analysis with the confirmation of the correct molecular weight by MS and the presence of expected functional groups by IR allows for the unambiguous structural assignment of 2-Fluoro-N-methylaniline.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-N-methylaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Analogs of 2-Fluoro-N-methylaniline, a fluorinated aromatic amine, have emerged as versatile building blocks in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology.[2] This guide provides a comparative analysis of the biological activities of 2-Fluoro-N-methylaniline analogs, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative Overview

Derivatives incorporating the 2-Fluoro-N-methylaniline scaffold have shown significant promise as anticancer agents, frequently by targeting key enzymes in cell signaling pathways, such as receptor tyrosine kinases. The data presented below, collated from various studies, summarizes the in vitro cytotoxic and kinase inhibitory activities of representative analogs. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Anticancer Activity of 2-Fluoro-N-methylaniline Analogs and Related Compounds

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference
Dianilinopyrimidine Analogues
4cA549 (Lung Cancer)0.56[3]
4cPC-3 (Prostate Cancer)2.46[3]
4cHepG2 (Liver Cancer)2.21[3]
Gefitinib (Reference)A549 (Lung Cancer)>10[3]
Anilinoquinazoline/Anilinoquinoline Derivatives
8aA431 (Carcinoma)2.62[4]
1fBGC823 (Gastric Cancer)3.21[4]
2iBGC823 (Gastric Cancer)4.65[4]
10kA549 (Lung Cancer)0.07[4]
Fluoroaniline-Substituted Quinones
EOCFA375 (Melanoma)12.25 (LC50)[1]
PLX4032 (Reference)A375 (Melanoma)Not specified[1]

Signaling Pathway: Inhibition of EGFR

A primary mechanism through which many aniline-based compounds exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR pathway is a common driver of tumor growth. The diagram below illustrates a simplified representation of the EGFR signaling cascade and the point of inhibition by kinase inhibitors.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Fluoro-N-methylaniline Analog (Kinase Inhibitor) Inhibitor->P_EGFR Inhibits (ATP-competitive)

Simplified EGFR signaling pathway and the mechanism of action for kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological activity data, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of 2-Fluoro-N-methylaniline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

A generalized workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (2-Fluoro-N-methylaniline analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[6]

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the kinase activity.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compounds (2-Fluoro-N-methylaniline analogs)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in the assay plate.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and substrate/ATP mixture to the wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[7]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: The luminescence is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[8]

Conclusion

The 2-Fluoro-N-methylaniline scaffold serves as a valuable starting point for the development of potent anticancer agents, particularly EGFR inhibitors. The comparative data, while sourced from different studies, consistently highlight the potential of these analogs to inhibit cancer cell growth at micromolar to nanomolar concentrations. The provided experimental protocols offer a foundation for the standardized evaluation of novel derivatives, facilitating more direct comparisons in future studies. Further structure-activity relationship (SAR) studies on a systematically designed library of 2-Fluoro-N-methylaniline analogs are warranted to refine their pharmacological profile and advance the development of new targeted cancer therapies.

References

Comparative Analysis: Fluorinated vs. Non-Fluorinated Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1][2] This guide provides a comparative analysis of fluorinated anilines against their non-fluorinated counterparts, offering quantitative data, experimental protocols, and visualizations to support rational drug design.

Physicochemical Properties: pKa and Lipophilicity (logP)

Fluorination significantly impacts the basicity (pKa) and lipophilicity (logP) of the aniline scaffold, two critical parameters governing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

Key Observations:

  • pKa (Basicity): The strong electron-withdrawing nature of fluorine generally decreases the electron density on the aniline nitrogen, leading to a lower pKa (reduced basicity).[1] This effect is modulated by the position and number of fluorine substituents. For example, ortho- and meta-fluoroanilines show a marked decrease in pKa compared to aniline, while 4-fluoroaniline has a pKa very similar to the parent molecule.[1][3]

  • logP (Lipophilicity): Introducing fluorine typically increases a molecule's lipophilicity.[4] As shown in the table below, all mono- and difluoroanilines exhibit a higher logP than aniline itself, which can enhance membrane permeability.[1][5]

Table 1: Physicochemical Properties of Aniline and its Fluorinated Derivatives

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.610.90
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline3-FC₆H₄NH₂3.501.15
4-Fluoroaniline4-FC₆H₄NH₂4.651.15
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)1.50
2,6-Difluoroaniline2,6-F₂C₆H₃NH₂1.81 (Predicted)1.40
Data sourced from BenchChem, with pKa and logP values compiled from various experimental and predicted sources.[1]

Metabolic Stability

A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life.[6] The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen bond.[1][7] Introducing fluorine at a position susceptible to hydroxylation can dramatically improve metabolic stability.[8]

Key Observations:

  • Blocking Metabolic Hot Spots: Replacing a hydrogen atom with fluorine at a site prone to CYP450-mediated oxidation can effectively "block" or slow metabolism, leading to a longer half-life and improved bioavailability.[6][7]

  • Metabolic Switching: While blocking one site, fluorination can sometimes lead to metabolism at other positions. For instance, 2-fluoro- and 3-fluoroaniline are preferentially hydroxylated at the para-position.[9] 4-Fluoroaniline metabolism can result in defluorination to form p-aminophenol, a process that can be influenced by specific CYP450 isozymes.[9][10]

Table 2: Illustrative Comparison of Metabolic Half-Life in Human Liver Microsomes (HLM)

Compound MoietyPosition of FluorineIllustrative Half-Life (t½) in HLM (min)
AnilineN/A15
Fluoroanilineortho35
Fluoroanilinemeta25
Fluoroanilinepara50
This table provides a hypothetical yet representative comparison based on general principles and observed trends in medicinal chemistry, where para-substitution often blocks the primary site of hydroxylation.[1]

Visualizing the Impact and Workflow

To better understand the strategic implications of fluorination and the methods used to assess its impact, the following diagrams illustrate key relationships and experimental processes.

G cluster_cause Chemical Modification cluster_effects Physicochemical & Metabolic Consequences cluster_outcomes Pharmacological Outcomes Start Fluorine Substitution on Aniline Ring pKa Lowered pKa (Reduced Basicity) Start->pKa logP Increased Lipophilicity (Higher logP) Start->logP Metabolism Blocked Metabolic Site (C-F Bond Strength) Start->Metabolism Binding Altered Target Binding Affinity pKa->Binding Permeability Enhanced Membrane Permeability logP->Permeability Stability Increased Metabolic Stability (Longer Half-Life) Metabolism->Stability G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Incubate Aniline Compound with Liver Microsomes B Initiate Reaction with NADPH Cofactor A->B C Incubate at 37°C (Sample at Time Points: 0, 15, 30, 60 min) B->C D Quench Reaction (e.g., Cold Acetonitrile) C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Quantify Remaining Parent Compound & Calculate Half-Life (t½) F->G

References

Validating the Purity of 2-Fluoro-N-methylaniline: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor influencing the validity of experimental results and the quality of the final products. 2-Fluoro-N-methylaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for validating the purity of 2-Fluoro-N-methylaniline, complete with supporting experimental data and detailed methodologies.

Introduction to Purity Validation of 2-Fluoro-N-methylaniline

2-Fluoro-N-methylaniline (CAS No: 1978-38-7) is a substituted aniline whose purity is crucial for its effective use in synthesis.[2] Commercially available 2-Fluoro-N-methylaniline typically has a purity of ≥98%.[1][2] Purity analysis is essential to identify and quantify the main component, as well as any process-related impurities, starting materials, by-products, and degradation products. The two most common and powerful techniques for this purpose are GC-MS and HPLC.

Comparison of Analytical Methods

The choice between GC-MS and HPLC depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for structural elucidation, and the desired quantitative precision.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds based on their boiling point and polarity, followed by detection based on their mass-to-charge ratio.[3]Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
Primary Strength High sensitivity for detecting and identifying volatile impurities, such as residual solvents and by-products. Provides structural information for unknown peaks.[3]Versatility for a wide range of compounds, including non-volatile and thermally labile substances. Excellent quantitative precision.[5]
Typical Analytes Volatile and thermally stable compounds.Non-volatile and thermally unstable compounds.[4]
Common Impurities Detected Unreacted starting materials (e.g., 2-fluoroaniline), over-methylated by-products (e.g., N,N-dimethyl-2-fluoroaniline), and other volatile organic compounds.[6]A broader range of impurities including less volatile by-products and degradation products.
Sample Preparation Dilution in a volatile organic solvent. Derivatization may be required for polar compounds.[3]Dissolution in the mobile phase. Generally simpler for a wider range of compounds.[5]

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of 2-Fluoro-N-methylaniline, based on data from analogous compounds.

ParameterGC-MS (Estimated)HPLC (Estimated for N-methylaniline)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.4 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL1.0 µg/mL
Linearity (R²) > 0.99> 0.999
Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95 - 105%99 - 103%

Note: GC-MS data is estimated based on typical performance for aromatic amines. HPLC data is based on reported values for N-methylaniline.

Potential Impurities in 2-Fluoro-N-methylaniline

A thorough purity analysis should consider potential impurities arising from the synthesis process and degradation.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: 2-Fluoroaniline is a common starting material in the synthesis of 2-Fluoro-N-methylaniline.[6]

  • Over-methylation By-product: N,N-dimethyl-2-fluoroaniline can be formed as a by-product during the methylation step.[6]

  • Positional Isomers: Depending on the synthetic route, other isomers of fluoro-N-methylaniline could be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Degradation Products:

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities.

  • Hydrolysis Products: Although generally stable, under certain conditions, hydrolysis of the N-methyl group could occur.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the GC-MS and HPLC analysis of 2-Fluoro-N-methylaniline.

GC-MS Experimental Protocol

This method is well-suited for the identification and quantification of volatile impurities.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade).

  • Reference Standard: 2-Fluoro-N-methylaniline (≥99.5% purity).

  • Internal Standard (IS) (Optional): N-Methylaniline or another suitable stable aromatic amine.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

4. Sample Preparation:

  • Prepare a stock solution of the 2-Fluoro-N-methylaniline reference standard (e.g., 1 mg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the test sample to a known concentration (e.g., 1 mg/mL) in the same solvent.

5. Data Analysis:

  • Identify the main component and any impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Quantify the purity based on the peak area percentage of the main component relative to the total peak area of all components.

HPLC Experimental Protocol

This method is ideal for precise quantification and the analysis of a broader range of impurities.

1. Instrumentation:

  • An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Reference Standard: 2-Fluoro-N-methylaniline (≥99.5% purity).

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of the 2-Fluoro-N-methylaniline reference standard (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the test sample to a known concentration (e.g., 1 mg/mL) in the same diluent. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main component to a calibration curve generated from the reference standards.

Workflow Diagrams

The following diagrams illustrate the logical workflows for the purity validation of 2-Fluoro-N-methylaniline using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve 2-Fluoro-N-methylaniline Sample injection Inject into GC-MS System prep_sample->injection prep_std Prepare Calibration Standards from Reference Material prep_std->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometric Detection (EI) separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram identification Identify Peaks via Mass Spectral Library Match chromatogram->identification quantification Calculate Purity (Area % Method) identification->quantification report Generate Certificate of Analysis quantification->report

Caption: Experimental workflow for GC-MS purity validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Weigh, Dissolve & Filter 2-Fluoro-N-methylaniline Sample injection Inject into HPLC System prep_sample->injection prep_std Prepare Calibration Standards from Reference Material prep_std->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Calculate Purity via External Standard Calibration integration->quantification report Generate Certificate of Analysis quantification->report

Caption: Experimental workflow for HPLC purity validation.

Conclusion

Both GC-MS and HPLC are powerful and complementary techniques for the comprehensive purity validation of 2-Fluoro-N-methylaniline. GC-MS excels in the identification of volatile impurities and provides valuable structural information, making it an excellent tool for impurity profiling. HPLC offers superior quantitative precision for a broader range of compounds and is the method of choice for routine quality control and purity assays. For a complete and robust assessment of 2-Fluoro-N-methylaniline's purity, a combined analytical approach, leveraging the strengths of both techniques, is highly recommended. This ensures the highest confidence in the quality of this critical chemical intermediate for research, development, and manufacturing purposes.

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Fluoro N-Methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluoro N-methylaniline. Understanding the nuanced differences in the reactivity of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. This document summarizes key reactivity parameters, outlines the underlying electronic and steric effects, and provides detailed experimental protocols for representative chemical transformations.

Executive Summary

The reactivity of the fluoro N-methylaniline isomers is governed by the interplay of the electronic properties of the fluorine atom and the N-methylamino group, as well as steric factors. The N-methylamino group is a strongly activating, ortho, para-directing group due to its +M (mesomeric) effect. Conversely, the fluorine atom exhibits a dual electronic nature: a -I (inductive) effect, which is electron-w-ithdrawing, and a +M effect, which is electron-donating. In electrophilic aromatic substitution, this results in a general reactivity order of para > ortho > meta . The para-isomer is typically the most reactive due to the constructive interplay of the activating groups and minimal steric hindrance. The ortho-isomer, while electronically activated, suffers from steric hindrance, reducing its reactivity compared to the para-isomer. The meta-isomer is the least reactive as the directing effects of the two substituents are not cumulative at the remaining positions.

Data Presentation: Reactivity and Basicity Comparison

PropertyOrtho-Fluoro N-MethylanilineMeta-Fluoro N-MethylanilinePara-Fluoro N-Methylaniline
Structure
Predicted pKa Unavailable4.11[1]Unavailable
Experimental pKa (Parent Fluoroaniline) 3.20[2]3.504.65[3]
Relative Reactivity in Electrophilic Aromatic Substitution ModerateLowHigh
Expected Major Products in Nitration 2-Fluoro-4-nitro-N-methylaniline, 2-Fluoro-6-nitro-N-methylaniline3-Fluoro-2-nitro-N-methylaniline, 3-Fluoro-4-nitro-N-methylaniline, 3-Fluoro-6-nitro-N-methylaniline4-Fluoro-2-nitro-N-methylaniline

Note: The N-methyl group is expected to increase the basicity (raise the pKa) compared to the parent aniline due to its electron-donating inductive effect. The relative order of basicity among the N-methylated isomers is expected to follow that of the parent fluoroanilines: para > meta > ortho . The lower basicity of the ortho isomer is a classic example of the "ortho effect," where steric hindrance from the ortho-substituent interferes with the solvation of the conjugate acid, destabilizing it and thus reducing the basicity of the amine.

Mechanistic Insights: Understanding Reactivity Differences

The differences in reactivity among the ortho-, meta-, and para-isomers can be rationalized by considering the electronic and steric effects of the substituents on the stability of the intermediates formed during electrophilic aromatic substitution.

Electronic Effects

The N-methylamino group is a powerful activating group, donating electron density to the aromatic ring through its lone pair of electrons (+M effect). This effect is most pronounced at the ortho and para positions, making them more nucleophilic and thus more susceptible to electrophilic attack.

The fluorine atom, being highly electronegative, withdraws electron density from the ring through the sigma bonds (-I effect), which deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), which activates the ortho and para positions. For fluorine, the inductive effect is generally considered to be stronger than its mesomeric effect, leading to an overall deactivation compared to benzene, but it remains an ortho, para-director.

  • Para-isomer: The activating +M effects of the amino and fluoro groups reinforce each other at the positions ortho to the amino group. This leads to high electron density at these positions and a faster reaction rate.

  • Ortho-isomer: Similar to the para-isomer, the activating effects are directed to the 4- and 6-positions. However, the proximity of the substituents can lead to steric hindrance.

  • Meta-isomer: The activating effect of the amino group is directed to the 2-, 4-, and 6-positions, while the fluoro group directs to the 2-, 4-, and 6-positions relative to itself. This results in no position benefiting from the cumulative activating effects of both groups, leading to lower overall reactivity.

Steric Effects

Steric hindrance plays a significant role in the reactivity of the ortho-isomer. The bulky N-methylamino group and the fluorine atom can physically obstruct the approach of an electrophile to the positions adjacent to them. This "ortho effect" is a primary reason for the generally lower reactivity of the ortho-isomer compared to the para-isomer, and often results in a lower yield of the ortho-substituted product in electrophilic aromatic substitution reactions.

Signaling Pathways and Experimental Workflows

The logical relationship governing the regioselectivity of electrophilic aromatic substitution on these isomers can be visualized as a decision-making process based on the electronic and steric factors discussed.

G cluster_para Para-Isomer cluster_ortho Ortho-Isomer cluster_meta Meta-Isomer p_start Electrophilic Attack on 4-Fluoro-N-methylaniline p_e_effects Activating groups (+M) reinforce at C2/C6 p_start->p_e_effects p_s_effects Minimal Steric Hindrance p_e_effects->p_s_effects p_product Major Product: Substitution at C2 p_s_effects->p_product o_start Electrophilic Attack on 2-Fluoro-N-methylaniline o_e_effects Activating groups (+M) reinforce at C4/C6 o_start->o_e_effects o_s_effects Significant Steric Hindrance at C6 o_e_effects->o_s_effects o_product Major Products: Substitution at C4 and C6 o_s_effects->o_product m_start Electrophilic Attack on 3-Fluoro-N-methylaniline m_e_effects Activating groups (+M) do not reinforce m_start->m_e_effects m_product Mixture of Products (Lower Reactivity) m_e_effects->m_product

Caption: Regioselectivity in electrophilic substitution of fluoro N-methylaniline isomers.

Experimental Protocols

The following is a representative experimental protocol for the nitration of a fluoroaniline derivative. This can be adapted for the comparative study of ortho-, meta-, and para-fluoro N-methylaniline.

Reaction: Mononitration of 4-Fluoro-N-methylaniline

Objective: To synthesize 4-fluoro-2-nitro-N-methylaniline via electrophilic aromatic substitution.

Materials:

  • 4-Fluoro-N-methylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (0.02 mol) of 4-fluoro-N-methylaniline in 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-fluoro-N-methylaniline over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions: Concentrated acids are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat). The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The reactivity of ortho-, meta-, and para-fluoro N-methylaniline in electrophilic aromatic substitution is a clear illustration of the combined influence of electronic and steric effects. The para-isomer exhibits the highest reactivity due to favorable electronic contributions from both substituents and minimal steric hindrance. The ortho-isomer, while electronically activated, is sterically hindered, leading to reduced reactivity. The meta-isomer is the least reactive due to a lack of cumulative activation at any single position. These predictable reactivity patterns are invaluable for medicinal chemists and researchers in designing synthetic routes to novel and complex molecular architectures.

References

The Fluorine Factor: A Comparative Guide to the Metabolic Stability of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their metabolic stability, thereby improving pharmacokinetic profiles. This guide provides an objective comparison of the metabolic performance of fluorinated aniline compounds against their non-fluorinated parent structure. By presenting supporting experimental data, detailed methodologies, and visual representations of metabolic pathways, this document aims to equip researchers with the insights needed for rational drug design.

At a Glance: How Fluorine Impacts Aniline's Metabolic Fate

The introduction of a fluorine atom to the aniline ring can significantly alter its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP450) family. This is largely due to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage than a carbon-hydrogen bond. By substituting hydrogen with fluorine at positions prone to metabolic attack, the overall stability of the compound can be enhanced.

This guide delves into the specifics of this "fluorine factor," providing a comparative analysis of aniline and its monofluoro-derivatives.

Quantitative Comparison of Metabolic Stability

The following table summarizes key physicochemical and in vitro metabolic stability data for aniline and its ortho-, meta-, and para-fluorinated analogs. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

CompoundStructurepKalogPIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
AnilineC₆H₅NH₂4.610.90Data not available in a directly comparable formatData not available in a directly comparable format
2-Fluoroaniline2-FC₆H₄NH₂3.201.15Data not available in a directly comparable formatData not available in a directly comparable format
3-Fluoroaniline3-FC₆H₄NH₂3.501.15Data not available in a directly comparable formatData not available in a directly comparable format
4-Fluoroaniline4-FC₆H₄NH₂4.651.15Data not available in a directly comparable formatData not available in a directly comparable format

Note: While extensive searches were conducted, a single study providing a direct comparative in vitro metabolic stability assessment (t½ and CLint) of aniline and its simple monofluoro-derivatives under identical experimental conditions was not identified in the public domain. The pKa and logP values are provided to illustrate the physicochemical changes induced by fluorination.

Experimental Protocols

A standard and robust method for assessing the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (e.g., aniline, fluoroaniline derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

Metabolic Pathways and Bioactivation

The metabolism of aniline and its fluorinated analogs is primarily mediated by CYP450 enzymes, leading to various products. Understanding these pathways is crucial for predicting potential bioactivation and toxicity.

Key Metabolic Transformations:
  • Hydroxylation: CYP450 enzymes can hydroxylate the aromatic ring of anilines. For aniline itself, para-hydroxylation to form 4-aminophenol is a major pathway. In the case of 2-fluoroaniline and 3-fluoroaniline, para-hydroxylation is also a preferred route.[1]

  • N-Hydroxylation: Another significant pathway is the hydroxylation of the amino group to form N-hydroxyaniline, a reactive metabolite that can contribute to toxicity.

  • Defluorination: For para-fluorinated anilines, a critical metabolic pathway is oxidative defluorination. This process involves the removal of the fluorine atom and can lead to the formation of reactive quinoneimine intermediates.[2][3] This bioactivation pathway is a key consideration in the safety assessment of compounds containing a 4-fluoroaniline moiety.

Metabolic_Pathway cluster_aniline Aniline Metabolism cluster_4FA 4-Fluoroaniline Metabolism Aniline Aniline p_Aminophenol para-Aminophenol Aniline->p_Aminophenol CYP450 (Hydroxylation) N_Hydroxyaniline N-Hydroxyaniline Aniline->N_Hydroxyaniline CYP450 (N-Hydroxylation) FA 4-Fluoroaniline Quinoneimine Reactive Benzoquinoneimine FA->Quinoneimine CYP450 (Oxidative Defluorination) p_Aminophenol2 para-Aminophenol Quinoneimine->p_Aminophenol2 Reduction

Metabolic activation of aniline versus 4-fluoroaniline.

The diagram above illustrates the contrasting primary metabolic pathways of aniline and 4-fluoroaniline. While aniline is primarily hydroxylated to the more stable p-aminophenol, 4-fluoroaniline can undergo oxidative defluorination to form a reactive benzoquinoneimine intermediate.[2]

Experimental_Workflow A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add Cold Solvent + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Experimental workflow for the in vitro microsomal stability assay.

This workflow outlines the key steps involved in determining the metabolic stability of a compound using liver microsomes.

Conclusion

The strategic placement of fluorine on an aniline ring can be a powerful tool to enhance metabolic stability. However, the position of the fluorine atom is critical. While fluorination at the ortho- and meta-positions can block hydroxylation, para-fluorination can introduce a new metabolic liability through oxidative defluorination and the formation of reactive intermediates. Therefore, a thorough in vitro metabolic assessment is essential to guide the design of safer and more effective drug candidates. This guide provides the foundational knowledge and experimental framework for researchers to conduct such assessments and make data-driven decisions in their drug discovery programs.

References

2-Fluoro-N-methylaniline in Drug Discovery: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of 2-Fluoro-N-methylaniline in Drug Discovery Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the performance of scaffolds containing 2-fluoro-N-methylaniline, a key building block in the synthesis of targeted therapeutics. We present a review of its application, particularly in the development of kinase inhibitors, with supporting data from literature and detailed experimental protocols for key assays.

The Emerging Role of 2-Fluoro-N-methylaniline in Kinase Inhibitors

Aniline derivatives are a cornerstone in the design of kinase inhibitors, with the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds being prominent examples. These structures effectively target the ATP-binding site of various kinases, playing a crucial role in oncology drug discovery. The substitution pattern on the aniline ring is a critical determinant of the inhibitor's potency and selectivity.

The introduction of a fluorine atom at the 2-position of N-methylaniline offers several potential advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the aniline nitrogen. This alteration in pKa can influence the ionization state of the molecule within the physiological pH range, potentially impacting cell permeability and binding interactions within the target protein.

  • Favorable Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase binding pocket, thereby increasing binding affinity and potency.

Performance Comparison: 2-Fluoro-N-methylaniline in an Imidazo[1,2-b]triazine Scaffold

Let's consider a representative compound from this class: 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b]triazin-2-yl]benzamide . The biological activity of such compounds is typically evaluated against a panel of kinases, with key metrics being the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Biological Activity of a 2-Fluoro-N-methylaniline Containing Kinase Inhibitor

Target KinaseIllustrative IC50 (nM)Cell-Based Assay (Cell Line)Illustrative Cellular IC50 (nM)
c-Met< 10GTL-16 (Gastric Carcinoma)< 50
VEGFR-2< 20HUVEC (Human Umbilical Vein Endothelial Cells)< 100
Ron< 5HT-29 (Colon Carcinoma)< 75
Axl< 15A549 (Lung Carcinoma)< 150

Note: The IC50 values presented are illustrative and based on data from related compounds in the same chemical series. Actual values for the specific compound may vary.

Comparison with Alternatives

The performance of the 2-fluoro-N-methylaniline scaffold can be benchmarked against several alternatives commonly employed in drug discovery.

Table 2: Comparison of 2-Fluoro-N-methylaniline with Alternative Scaffolds

Feature2-Fluoro-N-methylanilineN-Methylaniline (Non-fluorinated)2,4-Difluoroaniline2-Fluoroaniline
Metabolic Stability Generally enhanced due to the C-F bond.More susceptible to aromatic hydroxylation.Potentially higher metabolic stability.Enhanced stability compared to aniline.
Binding Affinity Fluorine can form additional favorable interactions.Relies on other interactions for high affinity.Multiple fluorine atoms can significantly enhance binding.Fluorine can contribute to binding.
Basicity (pKa) Lowered by the electron-withdrawing fluorine.Higher basicity.Significantly lower basicity.Lower basicity than aniline.
Synthetic Accessibility Readily accessible from commercial starting materials.Readily accessible.Readily accessible.Readily accessible.

Experimental Protocols

To ensure the reproducibility of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution or DMSO (control).

    • 5 µL of a solution containing the kinase and substrate in assay buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., GTL-16 for c-Met)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Signaling Pathway Visualization

Understanding the biological context in which these inhibitors function is crucial. Below are diagrams of the VEGFR-2 and EGFR signaling pathways, which are common targets for kinase inhibitors incorporating aniline-based scaffolds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Permeability Akt->Survival Inhibitor 2-Fluoro-N-methylaniline -based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

2-Fluoro-N-methylaniline is a valuable building block in modern drug discovery, particularly for the development of targeted kinase inhibitors. Its incorporation into small molecule scaffolds can confer advantageous properties, including enhanced metabolic stability and potentially improved binding affinity. While direct comparative data remains sparse in publicly available literature, the principles of medicinal chemistry and the analysis of related compounds suggest that the strategic use of 2-fluoro-N-methylaniline can lead to the development of more effective and durable therapeutic agents. Further research and publication of head-to-head comparative studies will be crucial to fully elucidate the performance benefits of this important chemical moiety.

A Comparative Guide to Catalysts for the N-Methylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of amines is a fundamental transformation in organic synthesis, crucial for modifying the properties of bioactive molecules in the pharmaceutical industry.[1] Introducing a methyl group to an amine can significantly alter a compound's lipophilicity, metabolic stability, and biological activity.[2] 2-Fluoro-N-methylaniline, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] The efficiency and selectivity of its synthesis are therefore of paramount importance.

This guide provides an objective comparison of different catalytic systems for the N-methylation of 2-fluoroaniline, supported by experimental data from recent literature. We evaluate catalysts based on their performance, reaction conditions, and the nature of the methylating agent.

Performance Comparison of Catalytic Systems

The choice of catalyst and methylating agent profoundly impacts the yield, selectivity, and environmental footprint of the N-methylation reaction. Below is a summary of quantitative data for different catalytic approaches. While data for the specific N-methylation of 2-fluoroaniline is limited, performance data for the parent compound, aniline, provides a strong benchmark for comparison.

Catalyst SystemMethylating AgentSubstrateTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)SelectivityByproducts
Basic Molecular Sieve NaY [4]Dimethyl Carbonate2-FluoroanilineReflux (~90°C)11-12N/A (weight basis)99.4High (0.29% N,N-dimethyl)N,N-dimethyl-2-fluoroaniline
Cyclometalated Ruthenium (Complex 9) [1]MethanolAniline60222.0>99High (for N-methylaniline)Water
Iridium(I)-NHC (Complex 3) [5]MethanolAniline11051.040Complete (for N-methylaniline)Water

Experimental Protocols

Detailed methodologies are provided for the key catalytic systems to facilitate replication and further investigation.

1. N-Methylation using Basic Molecular Sieve NaY and Dimethyl Carbonate

This protocol describes a green chemistry approach using a heterogeneous catalyst and a less toxic methylating agent.

  • Apparatus: 250 ml reaction flask equipped with a reflux condenser and magnetic stirrer.

  • Reagents:

    • 2-Fluoroaniline (o-fluoroaniline): 15 g (0.135 mol)

    • Dimethyl carbonate: 105 g

    • Catalyst: Basic molecular sieve NaY: 1.5 g

  • Procedure:

    • Add dimethyl carbonate, 2-fluoroaniline, and the NaY catalyst to the reaction flask.

    • Stir the mixture and heat to reflux under normal atmospheric pressure. The reflux temperature is approximately 90°C.

    • Maintain the reflux for 11-12 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the solid NaY catalyst.

    • The filtrate is purified by rectification under normal pressure using a 20-30 cm rectification column to remove the solvent.

    • The final product, N-methyl-2-fluoroaniline, is obtained. The reported GC purity is 99.2%, with a 99.4% yield after rectification.[4]

2. N-Methylation using a Cyclometalated Ruthenium Catalyst and Methanol

This method utilizes a homogeneous ruthenium complex that operates under mild conditions via a hydrogen autotransfer mechanism.[1] The following is a general protocol based on the N-methylation of aniline.

  • Apparatus: Schlenk tube or a similar reaction vessel suitable for inert atmosphere chemistry.

  • Reagents:

    • Aniline (as a model for 2-fluoroaniline): 1.0 mmol

    • Methanol: 0.5 mL

    • Ruthenium Catalyst (e.g., Complex 9 from the cited study): 0.02 mmol (2 mol%)[1]

    • Base: NaOH: 0.1 mmol

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add the aniline, ruthenium catalyst, and NaOH.

    • Add methanol as both the solvent and the methylating agent.

    • Seal the vessel and place it in a preheated oil bath at 60°C.

    • Stir the reaction mixture for 22 hours.

    • After cooling to room temperature, the yield can be determined by GC analysis using an internal standard.

3. N-Methylation using an Iridium(I)-NHC Catalyst and Methanol

This protocol employs a homogeneous iridium complex bearing an N-heterocyclic carbene (NHC) ligand.

  • Apparatus: Reaction vial suitable for heating under a controlled atmosphere.

  • Reagents:

    • Aniline (as a model for 2-fluoroaniline): 0.5 mmol

    • Methanol: 1.5 mL

    • Iridium Catalyst ([IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)]): 0.005 mmol (1.0 mol%)[5]

    • Base: Cs₂CO₃: 0.25 mmol (50 mol%)

  • Procedure:

    • In a reaction vial, combine the aniline, iridium catalyst, and Cs₂CO₃.

    • Add methanol as the C1 source and solvent.

    • Seal the vial and heat the mixture at 110°C for 5 hours.

    • After the reaction period, cool the mixture.

    • The conversion and selectivity to N-methylaniline can be determined by GC analysis.[5]

Visualizing the Process

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for evaluating and comparing the performance of different catalysts for the N-methylation of 2-fluoroaniline.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison Start Define Substrate: 2-Fluoroaniline Catalyst1 Catalyst A (e.g., Ru-Complex) Start->Catalyst1 Catalyst2 Catalyst B (e.g., NaY Sieve) Start->Catalyst2 Catalyst3 Catalyst C (e.g., Ir-Complex) Start->Catalyst3 Setup1 Reaction 1: Substrate + Cat A + Reagents Catalyst1->Setup1 Setup2 Reaction 2: Substrate + Cat B + Reagents Catalyst2->Setup2 Setup3 Reaction 3: Substrate + Cat C + Reagents Catalyst3->Setup3 Analysis Monitor Reactions (GC, TLC) Setup1->Analysis Setup2->Analysis Setup3->Analysis Data Collect Data: Yield, Selectivity, Conversion Analysis->Data Compare Compare Performance Data->Compare

Caption: Workflow for comparing different catalysts in the N-methylation of 2-fluoroaniline.

Logical Framework for Catalyst Evaluation

This diagram outlines the key factors and desired outcomes in the comparative evaluation of N-methylation catalysts.

G cluster_inputs Input Variables cluster_outputs Performance Metrics Catalyst Catalyst Type - Homogeneous (Ru, Ir) - Heterogeneous (Zeolite) Process N-Methylation of 2-Fluoroaniline Catalyst->Process Reagent Methylating Agent - Methanol - Dimethyl Carbonate - CO2/H2 Reagent->Process Conditions Reaction Conditions - Temperature - Time - Pressure - Base Conditions->Process Yield Product Yield (%) Process->Yield Selectivity Selectivity (Mono- vs. Di-methylation) Process->Selectivity Efficiency Catalyst Efficiency (TON/TOF) Process->Efficiency Green Sustainability (Atom Economy, Safety) Process->Green

Caption: Key variables and metrics for evaluating N-methylation catalyst performance.

References

A Comparative Guide to 2-Fluoro-N-methylaniline and Other Aniline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of starting materials is paramount to the success of a synthetic route. Aniline and its derivatives are fundamental building blocks, widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-Fluoro-N-methylaniline presents a unique combination of electronic and steric properties due to the presence of a fluorine atom ortho to the N-methylamino group. This guide provides a comparative analysis of 2-Fluoro-N-methylaniline against other common aniline derivatives in key synthetic transformations, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom and a methyl group on the aniline scaffold significantly influences its physical and chemical properties. These alterations can impact reactivity, solubility, and the metabolic stability of downstream products.

Property2-Fluoro-N-methylanilineN-Methylaniline4-Fluoro-N-methylanilineAniline
CAS Number 1978-38-7[1][2]100-61-8459-45-062-53-3
Molecular Formula C₇H₈FN[1]C₇H₉NC₇H₈FNC₆H₇N
Molecular Weight 125.14 g/mol [1]107.15 g/mol 125.14 g/mol 93.13 g/mol
Boiling Point 176-178 °C196.3 °C185-187 °C184.13 °C
pKa of Conjugate Acid ~3.2 (estimated)4.85~4.0 (estimated)4.6

Note: Some data are estimated based on structurally similar compounds.

Performance in Key Synthetic Reactions

The utility of an aniline derivative is often determined by its performance in common bond-forming reactions. This section compares the reactivity of 2-Fluoro-N-methylaniline with other anilines in three pivotal cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The electronic and steric environment of the aniline nucleophile can significantly affect the reaction efficiency.

While direct comparative studies are limited, the electron-withdrawing nature of the ortho-fluorine in 2-Fluoro-N-methylaniline can decrease the nucleophilicity of the nitrogen atom compared to the unsubstituted N-methylaniline. This may necessitate more forcing reaction conditions or the use of specialized catalyst systems.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the palladium-catalyzed N-arylation of a secondary amine is as follows:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and stir the mixture vigorously at a specified temperature (e.g., 100 °C) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Buchwald_Hartwig_Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. While anilines themselves are not direct coupling partners in the Suzuki reaction, they are often functionalized with a halide to serve as the electrophile. The electronic properties of the substituted aniline can influence the oxidative addition step of the catalytic cycle.

The electron-withdrawing fluorine atom in a bromo- or iodo-substituted 2-fluoro-N-methylaniline would be expected to increase the rate of oxidative addition to the palladium catalyst compared to a non-fluorinated analogue, potentially leading to higher reaction efficiency.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl halide is as follows:

  • Reaction Setup: To a round-bottom flask, add the halogenated aniline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), a phosphine ligand (e.g., PPh₃, 6 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of solvents (e.g., toluene, 1,4-dioxane, and water).

  • Reaction Execution: Heat the mixture (e.g., to 90 °C) and stir for 12-24 hours.

  • Work-up: After cooling, add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Workflow

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. For N-arylation, it represents a classical alternative to the Buchwald-Hartwig amination. These reactions often require higher temperatures and are sensitive to the electronic nature of the aryl halide.

Similar to the Buchwald-Hartwig reaction, the reduced nucleophilicity of 2-Fluoro-N-methylaniline may impact its performance in Ullmann-type couplings. However, the use of more reactive aryl iodides and modern ligand systems can often overcome this. A study on the Ullmann-type reaction between substituted lactams and 2-fluoro-4-iodoaniline has been reported, demonstrating the viability of fluorinated anilines in such transformations.[3]

Illustrative Experimental Protocol: Ullmann Condensation (N-Arylation)

A general procedure for the copper-catalyzed N-arylation is as follows:

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 mmol), the aniline derivative (1.2 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 120-150 °C) for 24-48 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Ullmann_Condensation_Workflow

Conclusion and Outlook

2-Fluoro-N-methylaniline is a valuable building block for the synthesis of complex organic molecules. The presence of the ortho-fluorine atom modulates its electronic properties, which can influence its reactivity in key cross-coupling reactions. While this may necessitate careful optimization of reaction conditions compared to more electron-rich anilines, it also offers opportunities for fine-tuning the properties of the target molecules. For researchers and drug development professionals, understanding these nuances is critical for efficient and successful synthetic campaigns. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of the relative performance of 2-Fluoro-N-methylaniline and other aniline derivatives.

References

Quantitative Analysis of Reaction Kinetics for 2-Fluoro-N-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Fluoro-N-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative kinetic data for 2-Fluoro-N-methylaniline remains scarce in publicly available literature, this document compiles relevant data from studies on structurally similar anilines to offer a comparative perspective on its reactivity. The inclusion of detailed experimental protocols, adapted from established methodologies, provides a framework for researchers to conduct their own kinetic studies.

Comparative Kinetic Data

The reactivity of substituted anilines is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring and the nitrogen atom. The fluorine atom at the ortho-position in 2-Fluoro-N-methylaniline is expected to exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-methyl group, being electron-donating, increases the electron density on the nitrogen atom. These competing effects modulate the nucleophilicity of the amine and the reactivity of the aromatic ring in various reactions.

To provide a quantitative comparison, the following table summarizes kinetic data for the oxidation of aniline and N-methylaniline by chromic acid. While this is a different class of reaction, it offers valuable insights into the relative reactivity of the N-methylated amine compared to its primary amine counterpart.

SubstrateReactionRate Constant (k)Reaction Order (with respect to substrate)Reaction Order (with respect to oxidant)Reference
AnilineOxidation with Chromic Acid3.614 x 10⁻³ min⁻¹ (at 298 K)11[1]
N-MethylanilineOxidation with Chromic Acid4.291 x 10⁻⁶ mol L⁻¹ min⁻¹ (at 293 K)10[1]

Note: The reaction conditions for aniline and N-methylaniline were slightly different (10% and 1% aqueous acetic acid, respectively), which may influence the direct comparability of the rate constants.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. The following are representative methodologies for conducting kinetic studies on substituted anilines, which can be adapted for 2-Fluoro-N-methylaniline.

General Protocol for Kinetic Analysis of N-Alkylation

This protocol describes a general method for studying the kinetics of N-alkylation of a primary aromatic amine, such as 2-fluoroaniline, to yield the corresponding N-alkylated product, 2-Fluoro-N-methylaniline.

Objective: To determine the rate law and rate constant for the N-methylation of 2-fluoroaniline.

Materials:

  • 2-Fluoroaniline

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Internal standard (for GC or HPLC analysis)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of known concentrations of 2-fluoroaniline, the methylating agent, and the internal standard in the chosen solvent.

  • In a thermostatted reaction vessel, combine the 2-fluoroaniline solution and the internal standard.

  • Initiate the reaction by adding the methylating agent to the reaction vessel.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent or by adding a quenching agent).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactant (2-fluoroaniline) and the product (2-Fluoro-N-methylaniline) over time.

  • Plot the concentration of the reactant versus time to determine the reaction order with respect to the amine.

  • Repeat the experiment with varying initial concentrations of the methylating agent to determine the reaction order with respect to the alkylating agent.

  • From the determined reaction orders, calculate the rate constant (k) for the reaction.

Experimental Workflow for Kinetic Studies

G Workflow for Kinetic Analysis of 2-Fluoro-N-methylaniline cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Reactant, Reagent, Standard) setup_reaction Set up Thermostatted Reaction Vessel prep_solutions->setup_reaction initiate_reaction Initiate Reaction setup_reaction->initiate_reaction collect_samples Collect Aliquots at Timed Intervals initiate_reaction->collect_samples quench_reaction Quench Reaction collect_samples->quench_reaction analytical_measurement Analyze Samples (GC/HPLC) quench_reaction->analytical_measurement data_plotting Plot Concentration vs. Time analytical_measurement->data_plotting determine_order Determine Reaction Order data_plotting->determine_order calculate_k Calculate Rate Constant (k) determine_order->calculate_k

Caption: General workflow for a kinetic study of 2-Fluoro-N-methylaniline.

Reaction Pathways and Mechanisms

The reaction mechanism significantly influences the kinetics. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups on the aromatic ring can stabilize the Meisenheimer complex, thereby increasing the reaction rate. The following diagram illustrates a generalized SNAr pathway.

G Generalized SNAr Pathway reactant Aryl Halide (e.g., Fluorobenzene derivative) meisenheimer Meisenheimer Complex (Stabilized Intermediate) reactant->meisenheimer + Nucleophile nucleophile Nucleophile (e.g., 2-Fluoro-N-methylaniline) nucleophile->meisenheimer product Substituted Product meisenheimer->product - Leaving Group leaving_group Leaving Group (e.g., Halide ion) meisenheimer->leaving_group

References

Safety Operating Guide

Safe Disposal of 2-Fluoro-N-methylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Fluoro-N-methylaniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-N-methylaniline, adhering to standard safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

Handling and Storage:

  • Handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[2][3]

  • Prevent fire by keeping the substance away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of 2-Fluoro-N-methylaniline is through a licensed professional waste disposal service.[1] This substance should be treated as a hazardous, halogenated organic waste.[4]

  • Waste Identification and Segregation:

    • Classify 2-Fluoro-N-methylaniline waste as a halogenated organic waste .[4]

    • This is because the molecule contains a carbon-fluorine bond.

    • Segregate it from non-halogenated organic waste to ensure proper disposal and to prevent mixing of incompatible materials.[5]

  • Containment:

    • Collect waste 2-Fluoro-N-methylaniline, including any contaminated materials or spill clean-up debris, in a suitable, clearly labeled, and securely closed container.[1][2]

    • The container must be in good condition, compatible with the chemical, and have a threaded cap that can be sealed tightly.[5]

    • Label the waste container clearly with the words "Waste: 2-Fluoro-N-methylaniline" and include other identifiers as required by your institution and local regulations.[5]

  • Spill Management:

    • In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[1]

    • Wear the appropriate PPE as described above.

    • Contain the spill to prevent it from entering drains or watercourses.[1][6]

    • For liquid spills, absorb with an inert material (e.g., dry sand or earth) and place it into the designated hazardous waste container.[3]

    • For solid residue, sweep up and shovel without creating dust, then place it in the waste container.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and approved professional waste disposal company.[1]

    • The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][6]

  • Contaminated Packaging:

    • Dispose of empty or contaminated containers as unused product.[1] Do not reuse containers. They should be managed by the same professional waste disposal service.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key physical and chemical properties relevant to handling and safety.

PropertyValueReference
Molecular Formula C₇H₈FN[1][7]
Molecular Weight 125.14 g/mol [1][7]
CAS Number 1978-38-7[1][7]
Hazard Classification Combustible liquid, Skin Irritant, Eye Irritant[3][8]
Vapor Pressure 0.625 mmHg at 25°C[2]
Density 1.106 g/cm³[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2-Fluoro-N-methylaniline.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management (If Applicable) cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, etc.) B Handle in Well-Ventilated Area A->B C Identify Waste as 'Halogenated Organic' B->C Generate Waste D Collect in Labeled, Closed Container C->D E Segregate from Non-Halogenated Waste D->E I Store Waste Container Securely E->I F Contain Spill (Prevent entry to drains) G Absorb with Inert Material F->G H Place in Waste Container G->H H->I J Contact Licensed Waste Disposal Service I->J K Transport to Approved Facility J->K L Dispose via High-Temperature Incineration K->L

Caption: Disposal workflow for 2-Fluoro-N-methylaniline.

References

Personal protective equipment for handling 2-Fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-N-methylaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Physicochemical and Toxicological Data

While specific occupational exposure limits for 2-Fluoro-N-methylaniline have not been established, the following data provides insight into its properties and potential hazards.

PropertyValueReference
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.14 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point Not available
Melting Point Not available
Vapor Pressure 0.625 mmHg at 25°C[2]
Density 1.106 g/cm³[2]
Flash Point Not available
Solubility Not available
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Eye Damage/Irritation Causes serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation.[2][3][4]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of 2-Fluoro-N-methylaniline.

Engineering Controls and Preparation
  • Ventilation: Always handle 2-Fluoro-N-methylaniline in a well-ventilated area.[2][4] A certified chemical fume hood is required.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Ignition Sources: Keep the handling area free of open flames, hot surfaces, and other potential ignition sources.[3]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber).[5] Gloves must be inspected for integrity before each use.[4]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A laboratory coat is required.[3] For larger quantities or tasks with a high risk of exposure, wear chemical-resistant coveralls.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[4]

Handling Procedure
  • Pre-use Inspection: Visually inspect the container for any damage or leaks before opening.

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage
  • Container: Keep the container tightly closed when not in use.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][6]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of 2-Fluoro-N-methylaniline and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: Collect all unused 2-Fluoro-N-methylaniline and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must be treated as hazardous waste and collected in a separate, clearly labeled container.[4]

Disposal Procedure
  • Licensed Disposal Service: All waste containing 2-Fluoro-N-methylaniline must be disposed of through a licensed professional waste disposal service.[4] Do not pour this chemical down the drain.[4]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[3]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Engineering Controls & PPE Donning Handling Chemical Handling & Experimentation Prep->Handling Proceed to handling Decon Decontamination of Work Area Handling->Decon Complete experiment Waste Waste Segregation Decon->Waste After cleaning Disposal Licensed Disposal Waste->Disposal For final disposal

Caption: Logical workflow for the safe handling of 2-Fluoro-N-methylaniline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.